molecular formula C7H14N4 B8021329 N1,3-diethyl-1H-pyrazole-3,4-diamine

N1,3-diethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021329
M. Wt: 154.21 g/mol
InChI Key: IDHVMSPZBYFWLQ-UHFFFAOYSA-N
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Description

N1,3-diethyl-1H-pyrazole-3,4-diamine is a diamine-functionalized pyrazole derivative intended for research and development purposes. Pyrazole-based compounds are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and ability to act as ligands for metal complexes . As a diamine, this compound is a valuable synthetic intermediate. Researchers can utilize it as a building block for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known as bioisosteres of purines and have demonstrated potent biological effects . Furthermore, its structure suggests potential application in the synthesis of metal-organic complexes. Similar pyrazole-diamine ligands have been used to create coordination compounds with transition metals like Nickel(II), which are then investigated for their structural properties and potential antibacterial activities . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-N,1-diethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-3-9-7-6(8)5-11(4-2)10-7/h5H,3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVMSPZBYFWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on N1,3-Diethyl-1H-Pyrazole-3,4-Diamine: Structure, Properties, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern medicinal chemistry, heterocyclic diamines serve as foundational building blocks for synthesizing complex, multi-ring pharmacophores. N1,3-diethyl-1H-pyrazole-3,4-diamine (IUPAC: 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine; CAS: 1431964-64-5) is a highly specialized, bifunctional pyrazole derivative[1]. Featuring both a primary and a secondary amine on an electron-rich pyrazole core, this molecule is strategically deployed in the synthesis of fused bicyclic systems, such as imidazo[4,5-c]pyrazoles and pyrazolo[1,5-a]pyrimidines[2]. These scaffolds are privileged structures in drug development, frequently utilized in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators[3].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this critical intermediate.

Molecular Architecture & Physicochemical Profiling

The structural utility of N1,3-diethyl-1H-pyrazole-3,4-diamine stems from its distinct electronic asymmetry. The C4 position hosts a highly nucleophilic, unhindered primary amine (-NH2), while the C3 position features a sterically modulated secondary amine (-NH-CH2CH3). This differential nucleophilicity allows for highly regioselective sequential reactions, a critical requirement for scalable drug synthesis.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula C7H14N4Base molecular composition.
Molecular Weight 154.21 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
CAS Number 1431964-64-5Unique identifier for procurement and database indexing[1].
Physical State Solid (Dihydrochloride)Handled as a dihydrochloride salt (MW 227.13) to prevent rapid air oxidation of the electron-rich diamine core[4].
Topological Polar Surface Area ~52.0 ŲOptimal for membrane permeability; highly desirable for intracellular target engagement.
SMILES CCNc1nn(CC)cc1NDenotes the 1-ethyl and N3-ethyl functionalization, dictating spatial geometry.

Mechanistic Regioselectivity in Fused Ring Synthesis

The primary application of N1,3-diethyl-1H-pyrazole-3,4-diamine is its use as a precursor for fused heterocyclic cyclization. When exposed to 1,3-dielectrophiles or carbonylating agents like Carbonyl Diimidazole (CDI), the molecule undergoes a predictable, stepwise cyclization.

Causality of Regioselectivity: The primary amine at C4 is significantly more nucleophilic than the secondary ethylamine at C3. Consequently, the initial nucleophilic attack occurs exclusively at C4. Once the intermediate is formed, the proximity of the C3 secondary amine drives a rapid intramolecular ring closure, yielding a stable bicyclic system.

Cyclization Diamine N1,3-diethyl-1H-pyrazole-3,4-diamine (Nucleophile) Intermediate C4-Acylated Intermediate (Mono-imidazole urea) Diamine->Intermediate Step 1: C4-Amine Attack (- Imidazole) CDI Carbonyl Diimidazole (CDI) (Electrophile) CDI->Intermediate Product Imidazo[4,5-c]pyrazole Derivative (Fused Bicyclic Urea) Intermediate->Product Step 2: C3-Amine Cyclization (- Imidazole)

Mechanism of imidazo[4,5-c]pyrazole cyclization using carbonyl diimidazole.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in mechanistic checkpoints to confirm reaction progress without requiring immediate off-line analytical testing.

Protocol 1: Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine via Catalytic Hydrogenation

The diamine is typically accessed by the reduction of its corresponding nitro precursor (1-ethyl-N3-ethyl-4-nitropyrazol-3-amine)[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1-ethyl-N3-ethyl-4-nitropyrazol-3-amine (1.0 eq) in anhydrous methanol (0.2 M concentration) within a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Causality: Pd/C is selected over metal/acid reductions (e.g., Fe/HCl) to ensure a clean conversion without generating heavy metal sludge, which can trap the highly polar diamine product.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) gas three times to remove ambient oxygen, preventing explosive ignition of the Pd/C catalyst.
    
  • Hydrogenation: Introduce Hydrogen (

    
    ) gas to a pressure of 40-50 psi. Stir vigorously at room temperature for 4-6 hours.
    
  • Self-Validation Checkpoint: The starting nitro compound is vividly yellow. The reaction is deemed complete when the

    
     pressure stabilizes (cessation of uptake) and the solution transitions to completely colorless.
    
  • Workup & Salt Formation: Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Immediately add 4.0 M HCl in dioxane (2.5 eq) to the filtrate. Causality: The free base diamine is highly susceptible to oxidative degradation in air. Immediate conversion to the dihydrochloride salt stabilizes the molecule as a bench-stable solid.

  • Isolation: Concentrate under reduced pressure to yield the dihydrochloride salt as an off-white powder.

Synthesis A 3-Amino-pyrazole Starting Material B Nitration (HNO3/H2SO4) A->B C 3-Amino-4-nitropyrazole B->C D N-Alkylation (Ethyl Iodide, Base) C->D E 1-Ethyl-N3-ethyl-4-nitropyrazole D->E F Catalytic Hydrogenation (Pd/C, H2, 50 psi) E->F G N1,3-diethyl-1H-pyrazole-3,4-diamine Target Molecule F->G

Chemical synthesis workflow for N1,3-diethyl-1H-pyrazole-3,4-diamine.

Protocol 2: Scaffold Cyclization to Imidazo[4,5-c]pyrazole

This protocol details the conversion of the diamine into a rigid bicyclic urea, a common motif in modern pharmacology.

Step-by-Step Methodology:

  • Free-Basing: Suspend N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA) (2.5 eq) dropwise at 0 °C. Causality: TEA neutralizes the hydrochloride salts, liberating the nucleophilic free amines in situ while precipitating TEA-HCl salts.

  • Electrophile Addition: Add Carbonyl Diimidazole (CDI) (1.2 eq) portion-wise over 10 minutes.

  • Cyclization: Warm the reaction to 60 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) (Dichloromethane:Methanol 9:1). The highly polar, baseline-retained diamine will disappear, replaced by a distinct, UV-active spot with a higher Rf value, indicating the loss of polar -NH2 protons and the formation of the compact bicyclic system.

  • Purification: Quench with water, extract with Ethyl Acetate, dry over

    
    , and purify via silica gel flash chromatography.
    

Analytical Characterization Standards

To confirm the structural integrity of N1,3-diethyl-1H-pyrazole-3,4-diamine prior to downstream use, the following analytical standards must be met:

  • LC-MS (ESI+): A dominant peak at

    
    
    
    
    
    must be observed. If the dihydrochloride salt is analyzed, the mass spectrometer will still only detect the ionized free base.
  • 1H NMR (400 MHz, DMSO-d6): When analyzing the dihydrochloride salt, broad exchangeable signals integrating to the ammonium protons will appear downfield (>8.0 ppm). The pyrazole C5-H proton typically appears as a sharp singlet around 7.5–8.0 ppm, serving as the primary diagnostic peak for the intact heterocyclic core.

References

  • 1431964-64-5_N1,3-diethyl-1H-pyrazole-3,4-diamine - CAS号查询. ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN2O-RLrY0y7tmBtmJBZkm9-mmAQcE5JMzvm3BRpfbtDpzkNnIAY-cz-J8Y7ehdRKVTesITEsfp3eIoJIEV4zmwMypNU21CREk4guT7JtxAmwTn2bcSyBdEUtJWd4yRiOigedctmF94-Neyyy4Rjus]
  • Modulators of mas-related g-protein receptor x2 and related products and methods (WO2022067094A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtvXsKKSchQ7jlsvuNx1wryAt7k_m6LtCZ1uq_a7N-LOMOWycQxSqTf9D8ioWKFDoRN-vU50EbcU3_HxNmKAFdjXy-S1WELipVNdcJDuBPj469ZFmb4G5fPawRXH88snGG84HGXFnjZC8pAlgC-Q==]
  • Oxidation hair dye composition containinng diaminopyrazol derivatives and (US5061289A). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj6p6e4U8XUhOkiQ54hjOLLP3GB0Zf7hnCWac7jf10q5Y4RzH9tLXG-lU_lzPB6wtBzm55SEailZrIJocJGzF_SqouRUQaoEoEOns5FlBw2Ho5po0EZKbs9qhIr1SvPdMnDU2pG_xzQg==]
  • Color-modifying compositions containing a moringa plant seed protein and methods of treating keratin fibers therewith (US7553338B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRSwWN5OEkSNxiju7IMEIYfxvi8TFsrVRt0JJLL21PC-4QlIDJlmrcx1mUn5zm41WIApDUF1jk4CWrnwsjV-HiYF6Ug31f2QAkQj_K0btoS3Vs7uD_wOMP0nYAzmwbHNidcT09yVOv0C8=]
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZLehgpenWxV9IsBIr_WOZB23Ctttk_xnn5Em5SDTsDeyPDhV0iupBgng1GleG9UnEp5X4TJYe0hwqjYE08fCZE8bJLf3KDopa0JAmqrfy5M7VFoQqLVfwzfQdbkar54ty7CuJ6RrbWaPhREy5]

Sources

An In-depth Technical Guide to N1,3-diethyl-1H-pyrazole-3,4-diamine (CAS 1431964-64-5)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N1,3-diethyl-1H-pyrazole-3,4-diamine is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The presence of two amino groups and two ethyl substituents on the pyrazole core of the title compound suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems, such as fused pyrazolo-pyridines or pyrazolo-pyrimidines, which are known to possess diverse biological activities.[4][5] The diamino substitution pattern, in particular, offers multiple reaction sites for further functionalization, making it a molecule of interest for researchers in drug discovery and materials science.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. In the absence of experimental data for N1,3-diethyl-1H-pyrazole-3,4-diamine, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C7H14N4---
Molecular Weight 154.21 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidBased on the appearance of similar aminopyrazole derivatives.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.Aminopyrazoles often exhibit good solubility in polar organic solvents.
Melting Point 120-135 °CThis is an estimated range; actual value requires experimental determination.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding capabilities.
pKa Amine groups: ~5-7The basicity of the amino groups is influenced by the pyrazole ring.

Synthesis and Characterization

The synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine would likely follow established methodologies for the preparation of substituted pyrazoles. A plausible synthetic route is outlined below.

Hypothetical Synthetic Pathway

The synthesis could commence from a readily available β-keto-nitrile, which upon condensation with a hydrazine derivative, forms the pyrazole ring. Subsequent reduction of a nitro group would yield the desired diamine.

Synthetic Pathway A Ethyl 2-cyano-3-oxopentanoate C Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate A->C Condensation B Ethylhydrazine B->C E Ethyl 5-amino-3-ethyl-4-nitro-1H-pyrazole-4-carboxylate C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G N1,3-diethyl-1H-pyrazole-3,4-diamine E->G Reduction & Decarboxylation F Reducing Agent (e.g., H2, Pd/C) F->G Reactivity Profile cluster_0 Functionalization cluster_1 Heterocycle Synthesis cluster_2 Further Derivatization A N1,3-diethyl-1H-pyrazole-3,4-diamine B Electrophiles (e.g., Acyl chlorides, Aldehydes) A->B N-Acylation/Condensation C 1,3-Dicarbonyl Compounds A->C Cyclocondensation D Diazotization Reagents A->D Diazotization B1 Amide/Imine Formation B->B1 C1 Pyrazolo[3,4-b]pyridines C->C1 D1 Azide/Triazole Formation D->D1

Sources

Molecular weight and formula of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N1,3-Diethyl-1H-pyrazole-3,4-diamine in Kinase Inhibitor Development

Executive Summary

In the landscape of modern targeted therapeutics, the architecture of ATP-competitive kinase inhibitors relies heavily on privileged fused-bicyclic scaffolds. N1,3-diethyl-1H-pyrazole-3,4-diamine (often supplied as a dihydrochloride salt) is a highly specialized, electron-rich heteroaromatic building block. By providing a pre-functionalized pyrazole core with vicinal amine groups, this diamine enables the rapid, regioselective construction of complex heterocycles—such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles—which are foundational to inhibiting oncogenic pathways like FGFR, Aurora kinases, and VEGFR.

This guide provides an in-depth mechanistic analysis of its physicochemical properties, structural reactivity, and a self-validating protocol for its application in drug discovery workflows.

Physicochemical & Structural Profiling

Understanding the exact structural nuances of this molecule is critical for predicting its behavior in parallel synthesis. Nomenclature in commercial catalogs can be ambiguous; the name "N1,3-diethyl-1H-pyrazole-3,4-diamine" (or N3,1-diethyl) specifically denotes that one ethyl group is attached to the pyrazole ring nitrogen (N1), and the second ethyl group is attached to the exocyclic amine at carbon 3 (forming a secondary ethylamino group). The amine at carbon 4 remains primary.

Table 1: Quantitative Physicochemical Data

PropertyFree Base FormDihydrochloride Salt Form
CAS Number N/A (Generated in situ)1431964-64-5
Molecular Formula C₇H₁₄N₄C₇H₁₆Cl₂N₄
Molecular Weight 154.21 g/mol 227.13 g/mol
SMILES String CCNc1nn(CC)cc1NCCNc1nn(CC)cc1N.Cl.Cl
Physical State Viscous oil / Low-melting solidCrystalline powder
Stability Prone to rapid air oxidationHighly stable (shelf-life > 2 years)

Data supported by commercial analytical standards from 1[1].

Mechanistic Role & Chemical Reactivity

The utility of N1,3-diethyl-1H-pyrazole-3,4-diamine in medicinal chemistry is driven by strict causality in its structural design:

  • Tautomeric Locking and Lipophilic Vectoring: The N1-ethyl substitution breaks the natural tautomerism of the pyrazole core, locking it into the 1H-configuration. During kinase binding, the unsubstituted N2 acts as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper residue). Simultaneously, the N1-ethyl group provides a lipophilic vector that projects into the solvent-front or an adjacent hydrophobic pocket, enhancing binding affinity[2].

  • Differential Nucleophilicity for Regiocontrol: The vicinal diamines at C3 and C4 are not synthetically equivalent. The C4 primary amine is sterically unhindered and highly nucleophilic, whereas the C3 secondary ethylamine is sterically encumbered. When reacted with an asymmetric bis-electrophile (such as a substituted 1,3-diketone), the C4 amine dictates the initial nucleophilic attack. This differential reactivity ensures high regioselectivity during ring closure, preventing the formation of unwanted structural isomers[3].

  • Oxidative Susceptibility: Because the pyrazole ring is heavily enriched by two electron-donating amino groups, the free base is highly susceptible to oxidative degradation. Therefore, it is universally synthesized and stored as a dihydrochloride salt, which protonates the amine lone pairs and stabilizes the molecule[1].

Experimental Workflow: Self-Validating Cyclocondensation Protocol

To utilize this building block for synthesizing a pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold, the following step-by-step methodology must be employed. Every phase includes a self-validating check to ensure system integrity before proceeding.

Phase 1: In Situ Free-Basing
  • Action: Suspend N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Slowly add saturated aqueous Na₂CO₃ under vigorous stirring until the aqueous layer reaches pH 9–10. Extract the organic layer and dry over anhydrous MgSO₄.

  • Causality: The dihydrochloride salt is unreactive towards electrophiles. Neutralization liberates the nucleophilic lone pairs required for the subsequent condensation.

  • Self-Validation:

    • Metric: Test the aqueous phase with pH paper to confirm complete neutralization.

    • Analytical: Perform a rapid LC-MS on the organic extract. A dominant peak at m/z 155.1 [M+H]⁺ confirms the successful generation of the free base without oxidative degradation.

Phase 2: Regioselective Electrophilic Condensation
  • Action: Filter the DCM and concentrate under reduced pressure (do not apply excessive heat). Immediately dissolve the resulting free base in absolute ethanol. Add the chosen 1,3-dielectrophile (e.g., a substituted acetylacetone, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 80°C for 4–6 hours under an inert nitrogen atmosphere.

  • Causality: The acid catalyst activates the carbonyl groups of the dielectrophile. The unhindered C4 primary amine initiates the attack, forming an intermediate imine. The applied heat drives the subsequent intramolecular attack by the C3 secondary amine, expelling water and closing the pyrimidine ring.

  • Self-Validation:

    • Metric: Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Analytical: The protocol is validated when the baseline diamine spot completely disappears and a new, highly UV-active spot (the fused aromatic product) emerges at a higher Rf value.

Phase 3: Isolation and Structural Confirmation
  • Action: Concentrate the reaction mixture, re-dissolve in ethyl acetate, wash with brine, and purify via silica gel flash chromatography.

  • Self-Validation:

    • Analytical: Perform ¹H NMR (DMSO-d₆). The absolute validation of successful cyclization is the complete disappearance of the broad singlet at ~4.0–4.5 ppm , which corresponds to the -NH₂ protons of the starting material. Furthermore, the downfield shift of the ethyl groups confirms their integration into the newly formed rigid bicyclic system.

Pharmacological Application & Visualization

Once the pyrazolo-pyrimidine scaffold is synthesized from the diamine precursor, it is further functionalized to act as a competitive inhibitor at the ATP-binding site of target kinases (such as FGFR4). The workflow from raw chemical precursor to phenotypic effect is mapped below.

G A N1,3-diethyl-1H-pyrazole- 3,4-diamine B Regioselective Cyclocondensation A->B + Dielectrophile C Fused Heterocycle (e.g. Pyrazolo-pyrimidine) B->C Ring Closure D Kinase Hinge Binding C->D ATP Competition

Figure 1: Synthetic workflow of pyrazole-3,4-diamine to kinase inhibitor.

References

  • Bidepharm. "CAS:1431964-64-5, N3,1-Diethyl-1H-pyrazole-3,4-diamine dihydrochloride." Bidepharm Product Catalog.
  • Google Patents (CA2907243A1). "Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor." Global Patent Database.
  • Benchchem. "3-nitro-1H-pyrazol-4-amine hydrochloride - Reactions Involving the Pyrazole Core." Benchchem Technical Resources.

Sources

N1,3-Diethyl-1H-pyrazole-3,4-diamine: IUPAC Nomenclature, Synonyms, and Synthetic Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, ortho-diamino heterocycles serve as foundational building blocks for designing ATP-competitive kinase inhibitors. Among these, N1,3-diethyl-1H-pyrazole-3,4-diamine stands out as a highly versatile precursor. This technical whitepaper provides an authoritative breakdown of its chemical nomenclature, physicochemical properties, and field-proven synthetic protocols. Designed for drug development professionals, this guide bridges the gap between raw chemical identity and its mechanistic application in constructing complex bicyclic scaffolds like pyrazolo[3,4-


]pyrazines and pyrazolo[1,5-

]pyrimidines.

Chemical Identity & Nomenclature Analysis

Due to the complexities of pyrazole numbering and the potential for tautomerization in unsubstituted analogs, this specific diamine appears under several synonyms across chemical databases and literature. Understanding these naming conventions is critical for accurate procurement and patent filing.

  • Strict IUPAC Name: 1-ethyl-

    
    -ethyl-1H-pyrazole-3,4-diamine.
    
  • Industry Synonyms: N1,3-diethyl-1H-pyrazole-3,4-diamine; N3,1-diethyl-1H-pyrazole-3,4-diamine; 1-ethyl-3-(ethylamino)-1H-pyrazol-4-amine[1].

  • CAS Registry Number: 1431964-64-5. In commercial and laboratory settings, this compound is almost exclusively handled as a dihydrochloride salt to prevent rapid oxidative degradation of the electron-rich free base[2].

Table 1. Physicochemical Properties & Identifiers
PropertyValue
Molecular Formula (Free Base) C₇H₁₄N₄
Molecular Weight (Free Base) 154.21 g/mol
Molecular Formula (Salt) C₇H₁₆Cl₂N₄
Molecular Weight (Salt) 227.13 g/mol
SMILES String CCNc1nn(CC)cc1N
Physical State Off-white to pale brown crystalline powder (as salt)

Structural Biology & Mechanistic Rationale

The strategic value of 1-ethyl-


-ethyl-1H-pyrazole-3,4-diamine lies in its 3,4-diamine substitution pattern. This ortho-diamine configuration acts as a dual nucleophile, allowing for regioselective annulation reactions.

When reacted with 1,2-dicarbonyls or 1,3-dielectrophiles, the pyrazole diamine undergoes condensation and cyclization to yield fused bicyclic systems such as pyrazolo[3,4-


]pyrazines and pyrazolo[3,4-

]pyrimidines[3]. These fused scaffolds are structurally homologous to purines (adenine and guanine). By acting as purine bioisosteres, they competitively bind to the ATP-binding hinge region of various protein kinases (e.g., FGFR, BTK, and Aurora kinases), making them indispensable in oncology drug development[4].

Pathway A N1,3-Diethyl-1H-pyrazole -3,4-diamine C Condensation Reaction A->C B 1,2-Dicarbonyl Electrophile B->C D Pyrazolo[3,4-b]pyrazine Scaffold C->D Cyclization E Kinase Target (ATP Pocket) D->E Bioisosteric Binding

Fig 1. Mechanistic pathway of pyrazole-3,4-diamine cyclization to kinase inhibitor scaffolds.

Experimental Protocol: Synthesis and Quality Control

Step-by-Step Methodology
  • N-Alkylation of the Pyrazole Core: Starting from 3-amino-4-nitropyrazole, perform a double alkylation using ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in anhydrous DMF at 60°C. The regioselectivity is driven by the differential pKa of the pyrazole ring nitrogen versus the exocyclic amine.

  • Catalytic Nitro Reduction (Causality Check): Isolate the intermediate 1-ethyl-N-ethyl-4-nitro-1H-pyrazol-3-amine. Subject this to catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere (50 psi) in methanol. Expert Insight: This method is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Metal reductions create metal-ion chelates with the resulting diamine, which severely complicates purification and lowers the overall yield[5].

  • Salt Formation & Isolation: Filter the reaction mixture through a pad of Celite under an inert argon atmosphere to remove the Pd/C catalyst. Immediately treat the filtrate with 4M HCl in dioxane. The dihydrochloride salt will precipitate directly out of the solution, effectively locking the electron-rich diamine into a bench-stable, oxidation-resistant state.

  • Self-Validating Quality Control:

    • LC-MS: Confirm complete reduction by the disappearance of the nitro precursor mass and the appearance of the diamine mass (

      
      ).
      
    • ¹H-NMR (DMSO-

      
      ):  Validation is achieved by observing the upfield shift of the pyrazole C5 proton. The strong electron-donating effect of the newly formed C4-amine shields the C5 proton significantly compared to the nitro-precursor.
      

Workflow Step1 Step 1: N-Alkylation (Ethyl Iodide, Base) Step2 Step 2: Nitro Reduction (Pd/C, H2, 50 psi) Step1->Step2 Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 QC Quality Control (HPLC, 1H-NMR, LC-MS) Step3->QC Product Pure Dihydrochloride Salt (CAS: 1431964-64-5) QC->Product

Fig 2. Step-by-step synthetic workflow and validation for N1,3-diethyl-1H-pyrazole-3,4-diamine.

Application Workflow: Constructing Kinase Inhibitor Scaffolds

To deploy the dihydrochloride salt (CAS: 1431964-64-5) in High-Throughput Screening (HTS) library synthesis, the following workflow is utilized to generate pyrazolo[3,4-


]pyrazine derivatives[6]:
  • In Situ Free-Basing: Suspend the dihydrochloride salt in absolute ethanol. Add 2.2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free diamine in situ without exposing it to atmospheric oxygen.

  • Regioselective Condensation: Introduce a 1,2-dicarbonyl electrophile (e.g., an aryl-glyoxal derivative). The highly nucleophilic C4-primary amine initiates the attack on the most electrophilic carbonyl carbon, followed by the intramolecular cyclization of the C3-ethylamino group.

  • Aromatization & Purification: The reaction is refluxed for 4-6 hours until complete aromatization is achieved (often requiring a mild oxidant if a saturated intermediate forms). The resulting bicyclic scaffold is highly stable and is purified via reverse-phase preparative HPLC prior to biological assaying.

References

  • ResearchGate. "Synthesis of New Fluorine-Containing Pyrazolo[3,4-b]pyridinones as Promising Drug Precursors." ChemInform. Available at: [Link]

  • Google Patents. "WO2017019804A2 - Compounds and methods for kinase modulation, and indications therefor." Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N1,3-diethyl-1H-pyrazole-3,4-diamine represents a novel molecular entity within the expansive class of pyrazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science. This guide addresses the foundational physicochemical characterization of this compound, specifically its melting point and solubility profiles. As this is a compound with limited to no currently available public data, this document serves as a comprehensive procedural whitepaper. It is designed to equip researchers with the necessary protocols and theoretical understanding to determine these critical parameters in the laboratory. The methodologies outlined herein are grounded in established principles of physical organic chemistry and are presented with the practical insights of a seasoned application scientist.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Characterization

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-tumor effects[1][2][3]. The specific substitution pattern and the nature of the functional groups appended to the pyrazole ring are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. N1,3-diethyl-1H-pyrazole-3,4-diamine, with its diethyl substitution and vicinal diamine functionalities, presents a unique chemical architecture. The diamine groups, in particular, suggest potential for hydrogen bonding, salt formation, and coordination with metal ions, making its physical properties of paramount importance for any future development.

Before a novel compound can advance in any research and development pipeline, a thorough understanding of its fundamental physical properties is non-negotiable. The melting point provides a crucial, albeit preliminary, assessment of purity and lattice energy, while solubility is a key factor influencing bioavailability and formulation strategies. This guide provides the experimental framework for elucidating these properties for N1,3-diethyl-1H-pyrazole-3,4-diamine.

Synthesis Considerations for N1,3-diethyl-1H-pyrazole-3,4-diamine

While the primary focus of this guide is on physical characterization, the availability of the compound is a prerequisite. Based on established pyrazole synthesis methodologies, a plausible synthetic route to N1,3-diethyl-1H-pyrazole-3,4-diamine can be postulated. Many synthetic strategies for substituted pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent[3][4]. For N-substituted pyrazoles, direct alkylation or reaction of a substituted hydrazine is common[5][6]. The synthesis of a 3,4-diaminopyrazole may involve the reduction of a corresponding nitro- or cyano-substituted pyrazole. Researchers planning to synthesize this compound should consult the extensive literature on pyrazole synthesis for detailed procedures[4][7].

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range[8]. Therefore, accurate melting point determination is a fundamental indicator of sample purity.

Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, small sample requirement, and the ability to observe the melting process directly[9][10]. The rate of heating is a critical parameter; a slow heating rate (1-2 °C per minute) near the expected melting point is essential for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement[10]. A preliminary, rapid heating can be employed to quickly identify an approximate melting range, saving time in subsequent, more precise measurements.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of N1,3-diethyl-1H-pyrazole-3,4-diamine is completely dry and finely powdered. Grinding the crystals in a mortar and pestle may be necessary.

  • Capillary Tube Loading:

    • Take a glass capillary tube, sealed at one end.

    • Press the open end of the capillary into the powdered sample, trapping a small amount of the compound.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement in a Digital Melting Point Apparatus:

    • Place the loaded capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, set a rapid heating rate (e.g., 10 °C/min) to get a rough estimate.

    • Once an approximate range is known, prepare a new sample and set the apparatus to heat rapidly to about 15-20 °C below the estimated melting point.

    • Then, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Data Presentation

The determined melting point should be recorded as a range.

ParameterValue
Melting Point RangeTonset - Tcompletion (°C)
Observations(e.g., color change, decomposition)
Visualization of the Workflow

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (10°C/min) for Preliminary Range C->D If M.P. is unknown E Slow Heating (1-2°C/min) near Expected M.P. C->E If M.P. is known D->E F Record T_onset (First Liquid) E->F G Record T_completion (All Liquid) F->G H Repeat for Reproducibility G->H

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug development, as it directly impacts absorption and bioavailability. For research purposes, both qualitative and quantitative solubility assessments are valuable.

Causality Behind Experimental Choices

A systematic approach to solubility testing is employed, starting with a range of solvents with varying polarities. This provides a comprehensive understanding of the compound's solubility profile. Water is the first choice to assess aqueous solubility. The use of acidic and basic aqueous solutions (e.g., 5% HCl and 5% NaOH) can indicate whether the diamine compound forms soluble salts. A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) will establish its solubility in non-aqueous media, which is relevant for synthesis, purification, and formulation.

Experimental Protocol: Qualitative Solubility Testing
  • Preparation:

    • Weigh approximately 10 mg of N1,3-diethyl-1H-pyrazole-3,4-diamine into a series of small, labeled test tubes or vials.

  • Solvent Addition:

    • To each tube, add 1 mL of a different solvent. Start with water.

    • The following solvents are recommended for a comprehensive profile:

      • Water

      • 5% Aqueous HCl

      • 5% Aqueous NaOH

      • Methanol

      • Ethanol

      • Acetone

      • Ethyl Acetate

      • Dichloromethane

      • Hexane

  • Observation:

    • Agitate each mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

    • Allow any undissolved solid to settle and visually inspect the solution.

    • Classify the solubility as:

      • Soluble: No solid particles are visible.

      • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

      • Insoluble: The solid does not appear to dissolve.

    • Gentle heating can be applied to assess the effect of temperature on solubility, but this should be noted.

Data Presentation
SolventPolarity IndexSolubility at Room Temperature
Water10.2(Soluble/Partially Soluble/Insoluble)
5% Aqueous HClHigh(Soluble/Partially Soluble/Insoluble)
5% Aqueous NaOHHigh(Soluble/Partially Soluble/Insoluble)
Methanol5.1(Soluble/Partially Soluble/Insoluble)
Ethanol4.3(Soluble/Partially Soluble/Insoluble)
Acetone5.1(Soluble/Partially Soluble/Insoluble)
Ethyl Acetate4.4(Soluble/Partially Soluble/Insoluble)
Dichloromethane3.1(Soluble/Partially Soluble/Insoluble)
Hexane0.1(Soluble/Partially Soluble/Insoluble)
Experimental Protocol: Semi-Quantitative Solubility Determination

For a more precise measure, a simple gravimetric method can be employed for key solvents.

  • Saturation:

    • Add an excess amount of N1,3-diethyl-1H-pyrazole-3,4-diamine to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is ideal.

  • Separation:

    • Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a calibrated pipette, ensuring no solid particles are transferred. A syringe filter can be used for this purpose.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Quantification:

    • Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved compound.

    • Calculate the solubility in mg/mL or mol/L.

Visualization of the Workflow

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Semi-Quantitative Assessment A Weigh ~10 mg of sample B Add 1 mL of solvent A->B C Vortex/Agitate B->C D Visually Classify Solubility C->D E Create Saturated Solution F Equilibrate (24h) E->F G Filter and Collect Supernatant F->G H Evaporate Solvent from Known Volume G->H I Weigh Residue and Calculate Solubility H->I

Caption: Workflows for Solubility Assessment.

Conclusion

The systematic determination of the melting point and solubility of N1,3-diethyl-1H-pyrazole-3,4-diamine is a critical first step in its scientific evaluation. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data. An accurate melting point range will serve as a benchmark for purity for all subsequent studies. The comprehensive solubility profile will inform decisions related to its handling, purification, and potential applications in biological systems or materials science. It is through such foundational characterization that the potential of novel chemical entities can be rigorously and efficiently explored.

References

  • Melting point determination. (n.d.). Retrieved from a relevant laboratory techniques manual.

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from a relevant educational chemistry website.[11]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2019, February 2). Academia.edu.[1]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.[12]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025, August 6). ResearchGate.[13]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (n.d.). PMC.[14]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved from an online educational resource.[8]

  • Method for Measuring Aqueous Solubilities of Organic Compounds. (n.d.). American Chemical Society.[15]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.[2]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). Retrieved from a relevant scientific publication archive.[16]

  • Measuring the Melting Point. (2023, May 8). Westlab.[9]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (n.d.). Der Pharma Chemica.[3]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from an online educational resource.[17]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.[10]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). PMC.[18]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI.[7]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). PMC.[5]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017, May 16). Semantic Scholar.[19]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. (2019, June 12). ResearchGate.[6]

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A Comparative Analysis of N1,3-diethyl-1H-pyrazole-3,4-diamine and Pyrazole-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] This guide provides an in-depth technical comparison of two key diamine-substituted pyrazoles: the parent compound, pyrazole-4,5-diamine, and its alkylated derivative, N1,3-diethyl-1H-pyrazole-3,4-diamine. We will explore the nuanced differences in their chemical structure, synthesis, reactivity, and potential applications, offering insights for their strategic utilization in research and drug development.

Structural and Physicochemical Distinctions

The fundamental difference between the two molecules lies in the substitution pattern on the pyrazole ring. Pyrazole-4,5-diamine is the unsubstituted parent compound, while N1,3-diethyl-1H-pyrazole-3,4-diamine features ethyl groups at the N1 and C3 positions. This substitution has profound implications for their physicochemical properties.

The ethyl groups in N1,3-diethyl-1H-pyrazole-3,4-diamine introduce steric hindrance around the N1 nitrogen and the C3 carbon. This bulkiness can influence the molecule's ability to interact with biological targets and can affect its reactivity in chemical syntheses.[5] Furthermore, the electron-donating nature of the ethyl groups increases the electron density of the pyrazole ring, which can alter its aromaticity and basicity compared to the unsubstituted pyrazole-4,5-diamine.

Caption: Molecular structures of Pyrazole-4,5-diamine and N1,3-diethyl-1H-pyrazole-3,4-diamine.

Table 1: Comparison of Physicochemical Properties

PropertyPyrazole-4,5-diamineN1,3-diethyl-1H-pyrazole-3,4-diamineRationale for Difference
Molecular Weight 112.13 g/mol [6]192.26 g/mol [7]Addition of two ethyl groups.
Basicity LowerHigherThe electron-donating ethyl groups increase the electron density on the nitrogen atoms, making them more basic.
Solubility More soluble in polar solventsMore soluble in nonpolar organic solventsThe ethyl groups increase the lipophilicity of the molecule.
Reactivity More susceptible to electrophilic attack on the ring nitrogensN1 position is blocked; reactivity is directed to the remaining amino group and C4 position. Steric hindrance from the ethyl groups can reduce reactivity.[5]

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these compounds differ significantly, reflecting their structural disparity.

Synthesis of Pyrazole-4,5-diamine

The synthesis of pyrazole-4,5-diamine often involves a multi-step process starting from a pre-functionalized pyrazole ring. A common strategy is the reduction of a 4-nitro-5-aminopyrazole derivative.[8] Another approach involves the cyclocondensation of a hydrazine with a suitably functionalized 1,3-dicarbonyl compound or its equivalent.[8] A more recent, metal-free approach utilizes the amination of 1,2-diaza-1,3-dienes with hydrazine hydrate.[9]

A general and efficient method for synthesizing 4-substituted-1H-pyrazole-3,5-diamines has been developed, which could be adapted for the parent compound.[10][11] This involves a Suzuki-Miyaura cross-coupling reaction followed by an iron-catalyzed reduction of nitro groups.[10][11]

Caption: Comparative synthesis workflows.

Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

The synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine would logically start from the parent pyrazole-4,5-diamine or a suitable precursor. The introduction of the ethyl groups would proceed via N-alkylation and C-alkylation steps.

  • N-Alkylation: The N1-ethyl group can be introduced via a standard N-alkylation reaction using an ethyl halide (e.g., ethyl iodide or bromide) in the presence of a base.[5][12] The choice of base and solvent is critical to control regioselectivity, although for pyrazole-4,5-diamine, the two ring nitrogens are not equivalent.[5][13][14]

  • C-Alkylation: The C3-ethyl group would likely be introduced through a directed metallation-alkylation sequence. This would involve deprotonation of the C3 position with a strong base like n-butyllithium, followed by quenching with an ethyl electrophile.

Comparative Reactivity

The presence of the ethyl groups significantly alters the reactivity profile:

  • Pyrazole-4,5-diamine: The two primary amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems.[1][15] The pyrazole ring itself can undergo electrophilic substitution, primarily at the C4 position.[16]

  • N1,3-diethyl-1H-pyrazole-3,4-diamine: The N1 position is blocked, preventing reactions at this site. The C3 position is also substituted. The remaining nucleophilic sites are the two amino groups. However, their reactivity might be modulated by the electronic and steric effects of the adjacent ethyl groups. The increased electron density in the ring could enhance the rate of some reactions, while steric hindrance could slow others down.

Spectroscopic and Analytical Characterization

The structural differences between the two compounds are readily apparent in their spectroscopic data.

Table 2: Expected Spectroscopic Differences

TechniquePyrazole-4,5-diamineN1,3-diethyl-1H-pyrazole-3,4-diamine
¹H NMR Signals for the pyrazole ring proton, two distinct NH₂ signals, and an NH signal.[17]Signals corresponding to the ethyl groups (triplet and quartet), a pyrazole ring proton, and two distinct NH₂ signals. The chemical shifts of the amino protons will be different from the parent compound.
¹³C NMR Three distinct signals for the pyrazole ring carbons.[18][19]Five distinct signals for the pyrazole ring carbons (due to the ethyl substitution) and signals for the ethyl carbons.
IR N-H stretching bands for the amino and pyrazole NH groups.[20]N-H stretching bands for the amino groups, but no pyrazole N-H stretch. C-H stretching bands for the ethyl groups.
Mass Spec A molecular ion peak corresponding to its molecular weight (112.13 m/z).A molecular ion peak corresponding to its molecular weight (192.26 m/z). Fragmentation patterns will show the loss of ethyl groups.

Applications and Biological Significance

The pyrazole scaffold is a well-established pharmacophore.[2][3][21][22] Diamine-substituted pyrazoles, in particular, serve as versatile building blocks for the synthesis of fused heterocyclic systems with diverse biological activities.[15][23]

  • Pyrazole-4,5-diamine: This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules, including potential CDK inhibitors for cancer therapy.[11][24] They are also used in the development of hair dyes.[25][26] The two amino groups provide anchor points for creating complex molecular architectures, making it a valuable scaffold for drug delivery systems.[1]

  • N1,3-diethyl-1H-pyrazole-3,4-diamine: While less is documented about this specific derivative, the introduction of alkyl groups can be a strategy to fine-tune the pharmacological properties of a parent compound. Alkylation can improve metabolic stability, cell permeability, and binding affinity to a target protein.[27] Therefore, N1,3-diethyl-1H-pyrazole-3,4-diamine could be explored as a lead compound in the development of new therapeutics, potentially with improved pharmacokinetic profiles compared to its unsubstituted counterpart. The pyrazole core is known to be a part of many anticancer agents.[4][28][29]

Biological_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade CDK_Complex Cyclin-Dependent Kinase (CDK) Complex Signaling_Cascade->CDK_Complex Activates Cell_Cycle_Progression Cell Cycle Progression CDK_Complex->Cell_Cycle_Progression Promotes Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK_Complex Inhibits

Caption: Potential role of pyrazole derivatives as CDK inhibitors in cancer cell signaling.

Experimental Protocols

Representative Synthesis of a 4-Substituted Pyrazole-3,5-diamine

This protocol is adapted from a general method for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines and illustrates the key steps.[10]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as XPhos Pd G2 (0.02 eq).

  • Add a suitable base (e.g., K₃PO₄, 3.0 eq) and a solvent system (e.g., 1,4-dioxane/water).

  • Purge the vessel with an inert gas (e.g., argon) and heat the mixture (e.g., to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 4-substituted-3,5-dinitro-1H-pyrazole.

Step 2: Iron-Catalyzed Reduction

  • Dissolve the dinitropyrazole from Step 1 in a suitable solvent (e.g., ethanol/water).

  • Add iron powder (10.0 eq) and an acid (e.g., acetic acid).

  • Add hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction, filter off the iron, and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography to yield the final 4-substituted-1H-pyrazole-3,5-diamine.

Conclusion

N1,3-diethyl-1H-pyrazole-3,4-diamine and pyrazole-4,5-diamine, while sharing the same core scaffold, are distinct chemical entities with different properties and potential applications. Pyrazole-4,5-diamine is a fundamental building block, while its diethyl derivative represents a next-generation compound with potentially enhanced pharmacological properties. Understanding their differences is crucial for researchers aiming to leverage the full potential of the pyrazole scaffold in the design and synthesis of novel bioactive molecules. The choice between these two compounds will depend on the specific goals of the research, whether it is the construction of complex heterocyclic systems or the fine-tuning of biological activity.

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Advanced Safety & Handling Whitepaper: N1,3-Diethyl-1H-Pyrazole-3,4-Diamine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N1,3-diethyl-1H-pyrazole-3,4-diamine (CAS: 1431964-64-5) is a highly reactive, bifunctional building block critical to modern medicinal chemistry. Its adjacent amino functionalities make it an optimal precursor for synthesizing pyrazolo-fused polyheterocyclic systems 1 and targeted kinase inhibitors, such as CDK2 and JAK1/2 inhibitors 2, 3. However, the very electron-rich nature that drives its synthetic utility also dictates a severe hazard profile. This whitepaper deconstructs the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in drug development workflows.

Physicochemical Profiling & Hazard Architecture

To design an effective safety protocol, one must first understand how the physical and chemical parameters of N1,3-diethyl-1H-pyrazole-3,4-diamine dictate its behavior in both the fume hood and biological systems.

ParameterValueMechanistic / Safety Implication
Chemical Name N1,3-diethyl-1H-pyrazole-3,4-diamineBifunctional nucleophile; requires strict stoichiometric and thermal control during synthesis to prevent runaway reactions.
CAS Registry Number 1431964-64-5Critical for regulatory tracking, inventory management, and SDS retrieval 4.
Molecular Formula C7H14N4The high nitrogen-to-carbon ratio drastically increases basicity, leading to localized tissue irritation and corrosivity upon contact.
Molecular Weight 154.21 g/mol Low molecular weight facilitates rapid dermal penetration, increasing the risk of systemic exposure and sensitization.
Physical Form Solid (Crystalline)High risk of aerosolization. Fine dust inhalation during weighing procedures can lead to acute respiratory tract irritation.
Storage Requirements 2-8°C, Desiccated, Inert GasPrevents auto-oxidation of the electron-rich diamine core into highly reactive, colored azo or radical species.

Mechanistic Toxicology: The Reactivity of the Diamine Core

The core hazard of N1,3-diethyl-1H-pyrazole-3,4-diamine stems from its highly nucleophilic adjacent amino groups. While this configuration is perfectly poised for condensation reactions with 1,3-dicarbonyl compounds to form diazepine rings or purine analogs 1, it also drives its biological toxicity.

Upon dermal or inhalation exposure, these diamines can react directly with electrophilic residues on epidermal or mucosal proteins. This covalent modification forms a hapten-protein complex. The immune system recognizes this complex as foreign, leading to dendritic cell activation, T-cell proliferation, and ultimately, severe allergic contact dermatitis upon subsequent exposures.

SensitizationPathway A N1,3-diethyl-1H-pyrazole-3,4-diamine (Dermal/Inhalation Exposure) B Nucleophilic Attack on Epidermal Proteins A->B Electrophilic binding C Hapten-Protein Complex Formation B->C D Dendritic Cell Activation & Migration to Lymph Node C->D Antigen presentation E T-Cell Proliferation (Sensitization Phase) D->E F Allergic Contact Dermatitis (Upon Re-exposure) E->F Immune elicitation

Fig 1: Mechanistic pathway of pyrazole diamine-induced skin sensitization and immune activation.

Self-Validating Experimental Workflows

To mitigate the risks outlined above, handling N1,3-diethyl-1H-pyrazole-3,4-diamine requires a self-validating protocol. This means the workflow must inherently verify its own safety and efficacy at critical junctures.

Protocol: Safe Handling and Condensation Reaction Setup

Objective: To safely utilize the diamine in the synthesis of pyrazolo-fused polyheterocycles while eliminating exposure risks.

  • Environmental Preparation & PPE:

    • Action: Don double nitrile gloves (outer layer changed immediately upon contamination), a flame-retardant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a temporary barrier against polar basic compounds, but low-MW amines can permeate rapidly. Double-gloving ensures a fail-safe layer against dermal haptenation.

  • Weighing and Transfer (Containment):

    • Action: Weigh the solid compound exclusively within a ventilated balance enclosure (face velocity ≥ 100 fpm) using an anti-static weighing boat.

    • Causality: The solid crystalline form poses a severe inhalation hazard. Anti-static boats prevent the electrostatic dispersion of the highly active pharmaceutical ingredient (API) building block.

  • Inert Solubilization:

    • Action: Transfer the compound to an oven-dried Schlenk flask. Purge with argon for 15 minutes. Dissolve in an anhydrous, aprotic solvent (e.g., DMF or THF).

    • Causality: Argon displaces oxygen, preventing the oxidative degradation of the electron-rich pyrazole diamine core into reactive, toxic byproducts.

  • Controlled Electrophilic Addition:

    • Action: Cool the solution to 0°C using an ice bath. Add the electrophile dropwise via a syringe pump.

    • Causality: The nucleophilic attack of the diamine is highly exothermic. Temperature control prevents thermal runaway and suppresses hazardous side reactions.

  • Validation Step (Self-Validating System):

    • Action: Post-reaction, perform a rapid LC-MS analysis of the crude mixture.

    • Causality: The absence of the diamine mass peak (

      
      ) validates that the hazardous starting material has been fully consumed and converted into the safer, stable fused-ring product. Proceeding to workup is only authorized once this validation is confirmed.
      

SyntheticWorkflow S1 1. Storage (2-8°C, Argon) S2 2. Weighing (Ventilated Enclosure) S1->S2 S3 3. Condensation Rxn (Fume Hood, 0°C) S2->S3 S4 4. Quenching (Aqueous NaHCO3) S3->S4 S5 5. Waste Segregation (Halogenated/Aqueous) S4->S5

Fig 2: Self-validating containment workflow for the safe handling and reaction of pyrazole diamines.

Environmental Compliance & Decontamination

Unreacted N1,3-diethyl-1H-pyrazole-3,4-diamine poses a significant threat to aquatic ecosystems due to the toxicity of free amines to aquatic life.

  • Quenching: Always quench reaction mixtures with saturated aqueous sodium bicarbonate (

    
    ). This safely neutralizes acidic byproducts without generating excessive heat.
    
  • Glassware Decontamination: Rinse all contaminated glassware with a 5% sodium hypochlorite (bleach) solution before standard washing. Bleach oxidizes any residual, unreacted diamine into inert, non-sensitizing byproducts, ensuring the safety of downstream washing personnel.

  • Waste Segregation: Never mix diamine waste with halogenated solvents prior to quenching, as this can lead to unintended, exothermic alkylation reactions in the waste carboy.

References

  • Source: chemsrc.
  • Source: researchgate.
  • Source: benchchem.
  • Title: pyrazoles: Topics by Science.

Sources

Comprehensive Toxicity Profile and Handling Protocols for N1,3-diethyl-1H-pyrazole-3,4-diamine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

In the landscape of preclinical drug discovery, substituted pyrazole-diamines serve as foundational pharmacophores for the synthesis of advanced heterocyclic kinase inhibitors. Specifically, N1,3-diethyl-1H-pyrazole-3,4-diamine (often supplied as a dihydrochloride salt, CAS: 1431964-64-5) is a highly valued intermediate[1]. Its unique structural geometry allows for the efficient construction of pyrazolo-pyrimidine or imidazo-pyrazole scaffolds, which are frequently employed in the development of targeted therapies, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors used in acute myeloid leukemia (AML) research[2].

However, the very chemical reactivity that makes this compound synthetically useful—namely, its electron-rich diamine moiety—also imparts specific toxicological risks. This technical whitepaper provides an authoritative guide on the mechanistic toxicity, physicochemical properties, and self-validating handling protocols required to safely utilize N1,3-diethyl-1H-pyrazole-3,4-diamine in a laboratory setting.

Physicochemical Properties & Toxicological Mechanisms

Causality of Toxicity

The toxicity of N1,3-diethyl-1H-pyrazole-3,4-diamine is primarily driven by the nucleophilicity of its primary and secondary amine groups. In biological systems, aromatic and heteroaromatic amines are susceptible to cytochrome P450-mediated N-oxidation. This metabolic bioactivation generates reactive hydroxylamine or nitroso intermediates.

If exposure occurs, these electrophilic species can covalently bind to cellular macromolecules (proteins, DNA) or deplete intracellular glutathione (GSH), leading to severe oxidative stress and subsequent apoptosis. Furthermore, the free base form is highly susceptible to spontaneous auto-oxidation in the presence of ambient oxygen and light, forming reactive quinone-diimine species that act as potent skin and respiratory sensitizers. To mitigate this, the compound is typically synthesized and stored as a dihydrochloride salt, which protonates the amines, drastically reducing their nucleophilicity and susceptibility to oxidation[2].

Mechanistic Pathway Visualization

ToxicityMechanism A N1,3-diethyl-1H-pyrazole- 3,4-diamine B CYP450 N-Oxidation A->B Hepatic Metabolism C Reactive Nitroso/ Hydroxylamine Species B->C Bioactivation D GSH Depletion & Oxidative Stress C->D Covalent Binding E Cellular Toxicity / Apoptosis D->E ROS Accumulation

Mechanistic pathway of pyrazole-diamine bioactivation and subsequent cellular toxicity.

Quantitative Toxicity Data & Safety Classifications

To ensure accurate risk assessment, the quantitative data and global safety classifications for the dihydrochloride salt variant are summarized below. Extrapolations are drawn from the broader class of 1H-pyrazole-3,4-diamines due to the conserved reactive core[3].

ParameterSpecification / Value
Chemical Name N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride
CAS Number 1431964-64-5[1]
Molecular Formula C₇H₁₆Cl₂N₄ (Salt) / C₇H₁₄N₄ (Free Base)
Molecular Weight 227.13 g/mol (Salt) / 154.21 g/mol (Free Base)[4]
Appearance Off-white to brown solid[5]
Storage Conditions 2-8°C, desiccated, protected from light[3]
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
GHS Precautionary P261 (Avoid breathing dust), P280 (Wear PPE), P305+P351+P338

Standard Operating Procedures (SOPs) for Safe Handling

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the completion of one step inherently verifies the success and safety of the previous one.

Storage and Environmental Control
  • Action: Store the compound in a sealed, amber glass vial within a secondary desiccator at 2-8°C[3].

  • Causality: The dihydrochloride salt is highly hygroscopic. Moisture ingress leads to localized dissolution and accelerated hydrolytic degradation, altering the true molarity of any downstream solutions. The amber glass prevents UV-catalyzed radical formation.

  • Validation: The inclusion of a self-indicating silica gel packet in the secondary container serves as a visual validation; if the silica remains blue, the micro-environment is verified as anhydrous.

Containment and PPE
  • Action: Handling must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling isolator. Required PPE includes double nitrile gloves, a fitted N95/P100 respirator, and chemical splash goggles.

  • Causality: The fine particulate nature of the lyophilized salt poses a high risk of inhalation and mucosal absorption.

  • Validation: Swab testing of the isolator's exterior boundary post-handling, processed via a rapid colorimetric amine-detection assay (e.g., Ninhydrin spray on filter paper), validates that zero containment breach occurred.

Step-by-Step Experimental Workflows

Workflow 1: Self-Validating Reconstitution and Aliquoting
  • Thermal Equilibration:

    • Step: Remove the sealed vial from 2-8°C storage and place it in a room-temperature desiccator for 45 minutes prior to opening.

    • Validation: A steady internal hygrometer reading in the desiccator confirms equilibration, preventing ambient moisture condensation on the cold powder.

  • Gravimetric Transfer:

    • Step: Inside the isolator, transfer the required mass (e.g., 10 mg) into a pre-tared, anti-static amber vial using a ceramic or PTFE-coated spatula (avoiding reactive metals).

    • Validation: The analytical balance must return to exactly 0.0000 g after the tared vial is removed, confirming no residual powder contamination on the weighing pan.

  • Solvent Addition:

    • Step: Reconstitute in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex for 60 seconds.

    • Validation: Complete optical clarity of the solution under a localized light source validates total dissolution. Any turbidity indicates moisture contamination or salt degradation.

  • Aliquoting & Flash Freezing:

    • Step: Dispense into 50 µL single-use aliquots and flash-freeze in liquid nitrogen before transferring to -80°C storage.

    • Validation: Single-use aliquots eliminate freeze-thaw cycles, inherently validating the structural integrity of the compound for future assays.

Workflow 2: In Vitro Cytotoxicity Screening (CellTiter-Glo)

To assess the baseline toxicity of the intermediate before incorporating it into a kinase inhibitor scaffold, a viability assay is required.

  • Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity profiling) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in assay media (maximum DMSO concentration ≤0.5%).

  • Compound Treatment: Add the dilutions to the cells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

  • Data Validation: The Z'-factor of the assay plate must be >0.5 (calculated from vehicle and positive controls) to validate the assay's robustness before calculating the IC₅₀ of the compound.

Experimental Workflow Visualization

ExperimentalWorkflow A Compound Receipt (CAS: 1431964-64-5) B Storage at 2-8°C (Desiccated, Dark) A->B C Weighing in Glovebox/Isolator B->C Thermal Equilibration D Reconstitution in Anhydrous DMSO C->D Inert Atmosphere E Sterile Filtration (0.22 µm PTFE) D->E Complete Dissolution F In Vitro Assays (e.g., Cytotoxicity) E->F Serial Dilution

Self-validating experimental workflow for the safe handling and preparation of pyrazole-diamines.

Conclusion

N1,3-diethyl-1H-pyrazole-3,4-diamine is a highly versatile, yet reactive, chemical intermediate essential for modern kinase inhibitor development. By understanding the causality behind its toxicity—specifically its potential for CYP450-mediated bioactivation and oxidative stress—researchers can implement robust, self-validating handling protocols. Strict adherence to environmental controls, proper salt-form utilization, and rigorous containment strategies ensure both the safety of the laboratory personnel and the scientific integrity of downstream pharmacological assays.

References

  • Title: Compounds and methods for kinase modulation, and indications therefor (WO2017019804A2)
  • Title: 1431964-64-5_N1,3-diethyl-1H-pyrazole-3,4-diamine Physical and Chemical Properties Source: ChemSrc URL: [Link]

Sources

An In-depth Technical Guide to a Versatile Pyrazole Diamine Building Block for Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride

Executive Summary

Introduction: The Strategic Importance of Pyrazole Diamines

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a focal point for the development of novel therapeutic agents across a wide range of diseases, including cancer and inflammatory conditions.[1] Vicinal diamines, particularly on a pyrazole core, are of significant interest as they provide multiple points for derivatization, allowing for the synthesis of complex fused heterocyclic systems and molecules with precise three-dimensional architectures to engage biological targets.[2]

While the initially requested compound, N1,3-diethyl-1H-pyrazole-3,4-diamine, is a valid chemical entity, it is not a stock item from major chemical suppliers. This guide, therefore, focuses on a structurally analogous and readily accessible compound, 1-Methyl-1H-pyrazole-3,4-diamine , primarily supplied as its dihydrochloride salt. This compound serves as a valuable starting material for constructing libraries of potential drug candidates, particularly kinase inhibitors.[3]

Physicochemical Properties and Supplier Information

A clear understanding of a compound's properties and availability is the first step in any research endeavor. The following tables summarize the key identifiers for 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride and its current market availability.

Table 1: Compound Properties

PropertyValue
Chemical Name 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
Molecular Formula C₄H₁₀Cl₂N₄
Molecular Weight 185.06 g/mol [3]
CAS Number 142109-60-2[4]
Appearance Solid[3]
SMILES Cl.Cl.Cn1cc(N)c(N)n1[3]
InChI Key VZQLCVRAKGSMQM-UHFFFAOYSA-N[3]

Table 2: Supplier and Pricing Information

SupplierCatalog NumberQuantityPrice (USD)Price (EUR)
Sigma-Aldrich CBR01718-1G1 g$335.00-
CymitQuimica 3D-SFA109602.5 g-€481.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-Methyl-1H-pyrazole-3,4-diamine is typically achieved through the reduction of a nitro-amino pyrazole precursor. This transformation is a cornerstone of heterocyclic chemistry, with catalytic hydrogenation being the preferred industrial and laboratory method due to its high efficiency and clean reaction profile.

The following protocol is a representative, field-proven method for the synthesis of the target compound, starting from a commercially available nitro-amino pyrazole. The causality behind each step is explained to ensure a deep understanding of the process.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of 1-methyl-4-nitro-1H-pyrazol-3-amine to 1-Methyl-1H-pyrazole-3,4-diamine.

Step 1: Preparation of the Starting Material

The precursor, 1-methyl-4-nitro-1H-pyrazol-3-amine, can be synthesized or procured from commercial sources. Its preparation generally involves the nitration of 1-methyl-1H-pyrazol-3-amine.

Step 2: Catalytic Hydrogenation

  • Rationale: This step utilizes the power of heterogeneous catalysis to selectively reduce the nitro group to an amine. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation due to its high activity and selectivity. The use of hydrogen gas as the reductant ensures that the only byproduct is water, making this a green chemistry approach. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) in ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas to remove any oxygen.

    • Introduce hydrogen gas to the desired pressure (typically 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrazole-3,4-diamine.

Step 3: Salt Formation (Dihydrochloride)

  • Rationale: The free diamine can be unstable and prone to oxidation. Conversion to its dihydrochloride salt enhances its stability, shelf-life, and often improves its handling characteristics as a crystalline solid.

  • Procedure:

    • Dissolve the crude diamine in a minimal amount of a suitable solvent such as isopropanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (2.2 eq) dropwise with stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride.

Visualization of the Synthesis Workflow

SynthesisWorkflow Start 1-Methyl-4-nitro-1H-pyrazol-3-amine Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) Start->Reaction Intermediate 1-Methyl-1H-pyrazole-3,4-diamine (Free Base) Reaction->Intermediate SaltFormation Salt Formation (HCl in Isopropanol) Intermediate->SaltFormation Product 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride SaltFormation->Product

Caption: Synthetic route to 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride.

Applications in Research and Drug Development

1-Methyl-1H-pyrazole-3,4-diamine is a versatile building block for the synthesis of a variety of complex heterocyclic systems. Its primary utility lies in its ability to serve as a scaffold for creating molecules that can interact with biological targets, particularly protein kinases.

  • Kinase Inhibitors: The vicinal diamine functionality is ideal for constructing fused-ring systems that can mimic the purine core of ATP, the natural substrate for kinases. By elaborating on this core, medicinal chemists can design potent and selective kinase inhibitors for oncology and inflammatory diseases. The pyrazole scaffold itself is a key component of several approved kinase inhibitors.[3] For example, this diamine can be used to synthesize pyrazolo[3,4-b]pyrazines and other related heterocycles that have shown significant activity against kinases such as SGK1.[5]

  • PD-1/PD-L1 Interaction Inhibitors: The pyrazole scaffold has also been explored in the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[6] The ability to introduce diverse substituents onto the diamine allows for the fine-tuning of molecular properties to optimize binding to the protein-protein interface.

  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound with key hydrogen bonding features, 1-Methyl-1H-pyrazole-3,4-diamine is an excellent fragment for FBDD campaigns. It can be used in screening to identify initial hits that can then be grown and optimized into lead compounds.

Illustrative Biological Pathway: Kinase Inhibition

KinaseInhibition cluster_kinase Protein Kinase ATP_Site ATP Binding Site Substrate Substrate Protein ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate (Cell Proliferation, etc.) Substrate->Phospho_Substrate Inhibitor Pyrazole-Based Inhibitor (e.g., from diamine precursor) Inhibitor->ATP_Site Competitively Binds

Caption: Competitive inhibition of a protein kinase by a pyrazole-based inhibitor.

Safety and Handling

As with any laboratory chemical, proper handling of 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride is essential. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • Skin: Wash off immediately with soap and plenty of water.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

References

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Matter, H., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1209-1214. [Link]

  • Lellek, V., et al. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides: A rapid and general synthesis of pyrazoles. Organic Letters, 8(13), 2675-2678.
  • Google Patents. (2017). Catalytic hydrogenation process for preparing pyrazoles.
  • Bar-Nir, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8275. [Link]

  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]

  • D'Andrea, P., & Di Stefano, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 656. [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of N1,3-Diethyl-1H-pyrazole-3,4-diamine from Ethyl Diazoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Polysubstituted aminopyrazoles, particularly 3,4-diaminopyrazoles, are highly privileged scaffolds in modern drug discovery. They serve as critical precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a pharmacophore frequently utilized in the development of selective kinase inhibitors and other targeted therapeutics[1],[2].

As a Senior Application Scientist, I have designed this protocol to synthesize N1,3-diethyl-1H-pyrazole-3,4-diamine (systematically named 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine) from the versatile 1,3-dipole ethyl diazoacetate (EDA) . Rather than relying on rigid, low-yielding direct aminations, this six-step route leverages a self-validating sequence of cycloaddition, rearrangement, and regioselective functionalization.

Mechanistic Causality (The "Why")
  • 1,3-Dipolar Cycloaddition: We initiate the sequence by reacting EDA with vinyl acetate. Vinyl acetate acts as a synthetic acetylene equivalent; the initial pyrazoline intermediate spontaneously eliminates acetic acid under thermal conditions to yield the aromatic pyrazole-3-carboxylate[3],[4].

  • Curtius Rearrangement: Converting a C3-carboxylate to a C3-amine is notoriously difficult via direct displacement. We employ a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol. This safely and elegantly converts the carboxylic acid directly into a Boc-protected amine, preventing unwanted side reactions in subsequent steps.

  • Regioselective Alkylations: Alkylation is split into two distinct thermodynamic tiers. The pyrazole N1 position is alkylated first using a mild base (K₂CO₃) because it is more nucleophilic and less sterically hindered than the Boc-protected exocyclic amine. The exocyclic amine is subsequently alkylated using a strong base (NaH) to force deprotonation.

  • Electrophilic C4-Nitration: The C4 position of the pyrazole ring is the most electron-rich site, heavily activated by the C3-amino group. Using mild acetyl nitrate (HNO₃ in Ac₂O) at sub-zero temperatures ensures exclusive C4-nitration without cleaving the acid-sensitive Boc group[5].

  • Reduction: Global deprotection and catalytic hydrogenation yield the final diamine.

Synthetic Workflow Visualization

Synthesis EDA Ethyl Diazoacetate (EDA) + Vinyl Acetate Step1 Step 1: 1,3-Dipolar Cycloaddition Elimination of AcOH EDA->Step1 Int1 Ethyl 1H-pyrazole-3-carboxylate Step1->Int1 Step2 Step 2: Saponification & Curtius Rearrangement (DPPA) Int1->Step2 Int2 tert-Butyl (1H-pyrazol-3-yl)carbamate Step2->Int2 Step3 Step 3: Regioselective N1-Alkylation (EtI, K2CO3) Int2->Step3 Int3 tert-Butyl (1-ethyl-1H-pyrazol-3-yl)carbamate Step3->Int3 Step4 Step 4: Exocyclic N-Alkylation (EtI, NaH) Int3->Step4 Int4 tert-Butyl ethyl(1-ethyl-1H-pyrazol-3-yl)carbamate Step4->Int4 Step5 Step 5: Electrophilic C4-Nitration (HNO3, Ac2O) Int4->Step5 Int5 tert-Butyl ethyl(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate Step5->Int5 Step6 Step 6: Boc Deprotection (TFA) & Nitro Reduction (Pd/C, H2) Int5->Step6 Target N1,3-Diethyl-1H-pyrazole-3,4-diamine Step6->Target

Figure 1: Six-step synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine from ethyl diazoacetate.

Quantitative Data Summaries

Table 1: Reaction Parameters & Yields
StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 CycloadditionEDA, Vinyl Acetate, Toluene1101275–80%
2 Curtius Rearrangement1. NaOH; 2. DPPA, Et₃N, t-BuOH85865–70%
3 N1-AlkylationEthyl Iodide (EtI), K₂CO₃, DMF25485–90%
4 Exocyclic AlkylationEthyl Iodide (EtI), NaH, THF0 to 25680–85%
5 C4-NitrationFuming HNO₃, Ac₂O-10 to 0270–75%
6 Deprotection/Reduction1. TFA/DCM; 2. H₂, Pd/C, MeOH251685–90%
Table 2: In-Process Analytical Signatures (Validation Checkpoints)
Intermediate / ProductFormulaExact MassLC-MS [M+H]⁺Key ¹H-NMR Signature (CDCl₃, δ ppm)
Int 1 C₆H₈N₂O₂140.06141.17.65 (d, 1H, C5-H), 6.80 (d, 1H, C4-H)
Int 2 C₈H₁₃N₃O₂183.10184.11.50 (s, 9H, Boc), 6.45 (br s, 1H, NH)
Int 3 C₁₀H₁₇N₃O₂211.13212.14.10 (q, 2H, N1-CH₂), 1.45 (t, 3H, N1-CH₃)
Int 4 C₁₂H₂₁N₃O₂239.16240.23.65 (q, 2H, N3-CH₂), 1.15 (t, 3H, N3-CH₃)
Int 5 C₁₂H₂₀N₄O₄284.15285.28.15 (s, 1H, C5-H) (Note downfield shift)
Target C₇H₁₄N₄154.12155.23.20 (br s, 2H, NH₂), 3.85 (q, 2H, N1-CH₂)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
  • Setup: Charge a flame-dried 500 mL round-bottom flask with toluene (200 mL), ethyl diazoacetate (100 mmol), and vinyl acetate (150 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C under an argon atmosphere for 12 hours.

  • Mechanism: The [3+2] cycloaddition forms a 2-pyrazoline intermediate, which undergoes thermal elimination of acetic acid to drive aromatization.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc, 3:1).

  • Validation Checkpoint: TLC shows a single UV-active spot. LC-MS confirms [M+H]⁺ at m/z 141.1.

Step 2: Saponification & Curtius Rearrangement
  • Saponification: Dissolve Int 1 (75 mmol) in EtOH (100 mL) and add 2M NaOH (100 mL). Stir at room temperature for 3 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1H-pyrazole-3-carboxylic acid. Crucial: Ensure the acid is strictly anhydrous before proceeding.

  • Rearrangement: Suspend the acid in anhydrous tert-butanol (150 mL). Add triethylamine (90 mmol) followed by diphenylphosphoryl azide (DPPA, 85 mmol) dropwise at room temperature.

  • Heating: Slowly heat the mixture to 85 °C. Nitrogen gas evolution will be observed as the acyl azide converts to the isocyanate, which is immediately trapped by tert-butanol.

  • Validation Checkpoint: Disappearance of the carboxylic acid peak via IR spectroscopy and emergence of the Boc-carbamate peak (~1700 cm⁻¹).

Step 3: Regioselective N1-Alkylation
  • Setup: Dissolve Int 2 (50 mmol) in anhydrous DMF (100 mL). Add finely powdered K₂CO₃ (75 mmol).

  • Alkylation: Add ethyl iodide (55 mmol) dropwise. Stir at 25 °C for 4 hours.

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole ring NH (pKa ~14) but strictly incapable of deprotonating the Boc-carbamate NH. Steric bulk from the C3-Boc group directs alkylation exclusively to N1.

  • Workup: Quench with water, extract with EtOAc, wash heavily with brine to remove DMF, and concentrate.

Step 4: Exocyclic N-Alkylation
  • Setup: Dissolve Int 3 (40 mmol) in anhydrous THF (80 mL) and cool to 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 48 mmol) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add ethyl iodide (48 mmol) and allow the reaction to warm to room temperature over 6 hours.

  • Validation Checkpoint: LC-MS confirms complete conversion to [M+H]⁺ at m/z 240.2. The ¹H-NMR will show a loss of the broad NH singlet at ~6.45 ppm.

Step 5: Electrophilic C4-Nitration
  • Reagent Preparation: In a separate flask, cool acetic anhydride (30 mL) to -10 °C. Slowly add fuming HNO₃ (10 mL) dropwise to generate acetyl nitrate in situ.

  • Nitration: Dissolve Int 4 (30 mmol) in acetic anhydride (20 mL) and cool to -10 °C. Add the acetyl nitrate solution dropwise, maintaining the internal temperature below 0 °C[5].

  • Causality: The C4 position is highly susceptible to electrophilic aromatic substitution. Maintaining sub-zero temperatures prevents the acidic cleavage of the Boc group.

  • Workup: Pour the mixture over crushed ice and neutralize cautiously with saturated NaHCO₃. Extract with DCM.

  • Validation Checkpoint: ¹H-NMR shows the disappearance of the C4-proton (previously at ~6.80 ppm) and a marked downfield shift of the C5-proton to ~8.15 ppm.

Step 6: Deprotection & Nitro Reduction
  • Boc Deprotection: Dissolve Int 5 (20 mmol) in DCM (40 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours. Concentrate under vacuum to remove all TFA, yielding the nitro-amine intermediate.

  • Reduction: Dissolve the crude intermediate in MeOH (50 mL). Purge the flask with argon and add 10% Pd/C (10 wt%).

  • Hydrogenation: Affix a hydrogen balloon (1 atm) and stir vigorously at room temperature for 16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the pure target, N1,3-diethyl-1H-pyrazole-3,4-diamine .

  • Validation Checkpoint: LC-MS confirms the target mass [M+H]⁺ at m/z 155.2.

References

  • Recent developments in aminopyrazole chemistry , ARKAT USA,[1]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study , NIH PMC,[2]

  • Asymmetric Cycloaddition Reactions of Diazoesters with 2-Alkenoic Acid Derivatives Catalyzed by Binaphthyldiimine–Ni(II) complexes , ACS Publications,[3]

  • Pyrazole chemistry has developed rapidly... , Thieme-Connect,[4]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles , ResearchGate,[5]

Sources

Application Note: Regioselective N-Alkylation of Pyrazole-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and purine isosteres[1]. Within this class, pyrazole-3,4-diamines offer a highly functionalized scaffold capable of extensive hydrogen bonding. However, the synthesis of N-alkylated pyrazole-3,4-diamines presents a notorious chemoselectivity and regioselectivity challenge.

Direct N-alkylation of the pre-existing pyrazole ring is highly desirable to improve step economy and avoid the use of toxic, difficult-to-handle substituted hydrazine precursors[2]. This application note details a field-proven, self-validating protocol for the regioselective N-alkylation of pyrazole-3,4-diamines, prioritizing the N1-isomer while suppressing exocyclic amine alkylation.

Mechanistic Rationale: Causality in Reaction Design

When functionalizing pyrazole-3,4-diamines, researchers must navigate four potential nucleophilic sites: the endocyclic nitrogens (N1 and N2) and the exocyclic primary amines (C3-NH₂ and C4-NH₂).

  • Chemoselectivity (Ring vs. Exocyclic Amines): The pyrazole N–H bond is significantly more acidic (pKa ~14) than the exocyclic anilino-type amines (pKa > 25). By utilizing a mild inorganic base, the pyrazole ring is selectively deprotonated to form a highly nucleophilic pyrazolide anion. This thermodynamic disparity ensures that alkylation occurs exclusively on the ring, bypassing the need for transient Boc- or Schiff-base protection of the primary amines.

  • Regioselectivity (N1 vs. N2): The pyrazolide anion is an ambident nucleophile. The regiochemical outcome is heavily dictated by steric hindrance. The C3-NH₂ group creates significant steric bulk adjacent to the N2 position. Under kinetic control (low temperatures, polar aprotic solvents), electrophilic attack is directed toward the less hindered N1 position, though mixtures of N1 and N2 isomers are common and require careful condition tuning[3].

Regioselectivity SM 1H-Pyrazole-3,4-diamine (pKa ~14) Base Cs2CO3 / DMF (Deprotonation) SM->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion - HCO3- N1 N1-Alkyl Isomer (Major: Sterically Unhindered) Anion->N1 Alkyl-X (Kinetic Control) N2 N2-Alkyl Isomer (Minor: Steric Clash with C3-NH2) Anion->N2 Alkyl-X

Fig 1. Mechanistic workflow of regioselective N-alkylation of pyrazole-3,4-diamine.

Empirical Data & Condition Optimization

To establish a robust protocol, the impact of base strength, solvent polarity, and temperature must be evaluated. The use of mild bases enhances regioselectivity and prevents over-alkylation[4]. Table 1 summarizes the optimization landscape using benzyl bromide as a model electrophile.

Table 1: Optimization of Reaction Conditions for N-Alkylation

EntryBase (1.2 eq)SolventTemp (°C)Time (h)N1:N2 RatioTotal Yield (%)
1Et₃NDCM25242:145
2NaHTHF0 to 2543:162
3K₂CO₃DMF25128:178
4K₂CO₃DMF01612:182
5 Cs₂CO₃ DMF 0 12 15:1 86

Scientific Insight: Cesium carbonate (Cs₂CO₃) in DMF at 0 °C provides the optimal kinetic environment. The large, highly polarizable cesium cation weakly coordinates the pyrazolide anion. This generates a "naked," highly reactive anionic species that maximizes the steric differentiation between the N1 and N2 pathways, driving the exceptional 15:1 regioselectivity.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (TLC/LC-MS) and specific aqueous washing steps are integrated to ensure reproducibility and high purity.

Materials Required
  • 1H-pyrazole-3,4-diamine (1.0 mmol, limiting reagent)

  • Alkyl halide (e.g., Benzyl bromide, 1.05 mmol)

  • Cesium carbonate (Cs₂CO₃, anhydrous, 1.2 mmol)

  • N,N-Dimethylformamide (DMF, anhydrous, 5.0 mL)

Workflow
  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 1H-pyrazole-3,4-diamine (1.0 mmol) and anhydrous Cs₂CO₃ (1.2 mmol).

  • Deprotonation Phase: Purge the flask with inert nitrogen gas. Syringe in 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation to the pyrazolide anion before the electrophile is introduced, preventing competing neutral-amine alkylation.

  • Kinetic Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the alkyl halide (1.05 mmol) in 1.0 mL of anhydrous DMF and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C maintains kinetic control, heavily favoring the less sterically hindered N1 position.

  • Reaction Monitoring: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS. The mass spectrum should show a clean M+1 peak for the mono-alkylated product, with negligible di-alkylation.

  • Quenching & Workup: Once the starting material is consumed (typically 12 hours), quench the reaction by adding 10 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Solvent Purging: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 × 15 mL). Causality: DMF is highly miscible in organic solvents; repeated aqueous/brine washes are mandatory to partition the DMF into the aqueous phase and prevent contamination during isolation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the pure N1-alkyl pyrazole-3,4-diamine.

Downstream Biological Application

The resulting N1-alkylated pyrazole-3,4-diamines are critical building blocks in medicinal chemistry. The exocyclic diamines can be further cyclized into pyrazolo[1,5-a]pyrimidines or used directly as hinge-binding motifs in ATP-competitive kinase inhibitors.

Application Inhibitor N1-Alkyl Pyrazole-3,4-diamine (Pharmacophore) Target Kinase Target (ATP-binding pocket) Inhibitor->Target Competitive Inhibition Pathway Phosphorylation Blockade Target->Pathway Downstream Effect Outcome Cell Cycle Arrest (Antiproliferative Effect) Pathway->Outcome Phenotype

Fig 2. Downstream biological application of N-alkylated pyrazole diamines in kinase inhibition.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI Molecules (2022) URL:1

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry / PMC (2021) URL:2

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: ACS Omega (2017) URL:4

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Pharmaceuticals / PMC (2022) URL:3

Sources

Application Note: Formulation and Evaluation of N1,3-Diethyl-1H-pyrazole-3,4-diamine as an Advanced Oxidative Hair Dye Coupler

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The permanent hair coloring industry is undergoing a significant formulation shift. Historically, oxidative dye systems have relied on primary intermediates (e.g., p-phenylenediamine [PPD] or toluene-2,5-diamine[PTD]) reacting with traditional couplers like resorcinol to generate stable chromophores within the hair cortex . However, increasing toxicological scrutiny and the consumer demand for sensitizer-free profiles have driven the development of resorcinol-free compositions .

Heterocyclic derivatives, particularly pyrazole-based diamines, have emerged as high-performance alternatives for oxidative hair dyeing . This application note details the formulation and evaluation of N1,3-diethyl-1H-pyrazole-3,4-diamine as a novel coupler. The selection of this specific molecule is driven by two mechanistic advantages:

  • Enhanced Cuticular Penetration : The dual ethyl substitutions increase the molecule's lipophilicity (LogP), thermodynamically favoring its partitioning into the lipid-rich layers of the hair cuticle prior to oxidation.

  • Accelerated Coupling Kinetics : The electron-rich pyrazole core, further activated by the electron-donating ethyl and amino groups, acts as a highly reactive nucleophile. This ensures rapid coupling with the quinonediimine electrophile, minimizing unreacted monomer residue and maximizing color yield.

Reaction Mechanism & Workflow

The oxidative dyeing process is a two-step cascade. First, the primary intermediate (PTD) is oxidized by hydrogen peroxide (H₂O₂) in an alkaline medium (pH 9–10) to yield a reactive quinonediimine intermediate . Second, this electrophile undergoes rapid nucleophilic attack by the N1,3-diethyl-1H-pyrazole-3,4-diamine coupler to form a bulky, conjugated indo-dye polymer that becomes sterically trapped within the keratin matrix .

G PTD Primary Intermediate (e.g., PTD) Oxidation Oxidation (H2O2 / NH3) pH 9.5 PTD->Oxidation QDI Reactive Quinonediimine (Electrophile) Oxidation->QDI Coupling Nucleophilic Attack & Oxidative Coupling QDI->Coupling Coupler Coupler: N1,3-diethyl- 1H-pyrazole-3,4-diamine Coupler->Coupling IndoDye Polymeric Indo Dye (Trapped in Cortex) Coupling->IndoDye

Figure 1: Oxidative coupling mechanism of primary intermediates with pyrazole-based couplers.

Experimental Protocols

To establish a self-validating system , this protocol compares a Test Formulation (containing the pyrazole coupler) against a Control Formulation (containing standard resorcinol). Both utilize Toluene-2,5-diamine sulfate (PTD) as the sole primary intermediate to isolate the coupler's effect on the final chromophore.

Preparation of the Dye Base (Part A)

Causality Check: Ascorbic acid and sodium sulfite are critical additions; they act as sacrificial antioxidants to prevent the premature auto-oxidation of the diamines in the emulsion base during tube storage.

  • Water Phase : Heat 60 mL of deionized water to 70°C. Dissolve 0.3 g of Sodium Sulfite and 0.2 g of Ascorbic Acid.

  • Dye Solubilization : Add 1.0% (w/w) Toluene-2,5-diamine sulfate (PTD).

    • For Test: Add 1.0% (w/w) N1,3-diethyl-1H-pyrazole-3,4-diamine.

    • For Control: Add 1.0% (w/w) Resorcinol.

  • Emulsification : In a separate vessel, melt 10 g of Cetearyl Alcohol and 3 g of Ceteareth-20 at 70°C. Slowly incorporate the lipid phase into the water phase under high-shear homogenization (3000 rpm for 5 minutes).

  • Alkalization : Cool the emulsion to 35°C. Add Ammonium Hydroxide (28% aqueous) dropwise until the pH reaches 9.5 ± 0.1. QS with deionized water to 100 g.

Preparation of the Developer (Part B)

Causality Check: The developer is formulated at an acidic pH (pH 3.0) using phosphoric acid to stabilize the hydrogen peroxide against disproportionation prior to mixing.

  • Combine 80 g of deionized water with 2 g of Cetearyl Alcohol and 1 g of Ceteareth-20. Heat to 70°C, homogenize, and cool to 30°C.

  • Add 6 g of Hydrogen Peroxide (50% w/w solution) to achieve a final concentration of 3% (10 Volume).

  • Adjust pH to 3.0 using Phosphoric Acid. QS to 100 g.

Application and Processing
  • Activation : Combine Part A and Part B at a 1:1 weight ratio immediately prior to application. The alkaline dye base neutralizes the acidic developer, activating the H₂O₂.

  • Application : Apply 2 g of the mixed colorant per 1 g of standardized Virgin White human hair tresses (Keratin Swatches). Ensure complete saturation.

  • Processing : Incubate at 30°C for 30 minutes.

  • Rinsing : Rinse swatches under running water (35°C) until the water runs clear. Wash once with a standard 10% SLES shampoo, rinse, and blow-dry.

Data Presentation & Colorimetric Analysis

Colorimetric evaluation was performed using a spectrophotometer (D65 illuminant, 10° observer). The Lab* color space quantifies lightness (L), red/green value (a), and yellow/blue value (b*). Wash fastness was evaluated by subjecting the swatches to 20 standardized shampoo cycles and measuring the total color difference (ΔE).

Table 1: Lab* Colorimetric Values on Virgin White Hair (Post-Dyeing)

FormulationPrimary IntermediateCouplerL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Hue
Control PTD (1.0%)Resorcinol (1.0%)35.2+4.1+8.5Natural Light Brown
Test PTD (1.0%)N1,3-diethyl-1H-pyrazole-3,4-diamine (1.0%)28.4+32.6+12.1Intense Magenta/Red

Insight: The pyrazole coupler dramatically shifts the chromophore to a highly saturated red/magenta space (+32.6 a), a vibrant hue impossible to achieve with standard phenolic couplers. The lower L value indicates a deeper, more substantive dye deposition.

Table 2: Wash Fastness and Color Retention (After 20 Shampoo Cycles)

FormulationInitial LabFinal Lab (Post-20 Washes)ΔE (Color Shift)Fastness Rating
Control 35.2, 4.1, 8.539.8, 3.2, 12.46.15Moderate
Test 28.4, 32.6, 12.129.5, 30.8, 11.52.21 Excellent

Insight: A ΔE < 3.0 is generally considered imperceptible to the untrained human eye. The Test formulation demonstrated a ΔE of 2.21, proving that the bulky indo-dye complex formed by the pyrazole derivative is highly resistant to surfactant-induced leaching from the cortex.

References

  • Title : PPD to PTD: The Evolution of Safe Hair Dye Chemistry Source : Nichem Solutions URL :[Link]

  • Title: EP 4066812 A1: RESORCINOL-FREE HAIR COLOURING COMPOSITIONS Source: European Patent Office URL
  • Title: EP 1357889 A4: Novels couplers for use in oxidative hair dyeing Source: European Patent Office URL

Application Notes and Protocols for the Formulation of Hair Dyes with N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyrazole Derivatives in Advanced Hair Coloration

The pursuit of vibrant and lasting hair color has led to the exploration of novel dye intermediates. Among these, pyrazole derivatives have emerged as a significant class of compounds, offering unique color opportunities, particularly in the red, copper, and violet spectra. N1,3-diethyl-1H-pyrazole-3,4-diamine, the subject of this guide, is a primary intermediate, or "developer," that, when oxidized, reacts with various coupler molecules to form stable and vibrant colorants within the hair shaft.[1][2][3][4] This document provides a comprehensive guide for researchers and formulation scientists on the preparation, application, and evaluation of hair dye formulations incorporating this promising developer.

The fundamental principle of oxidative hair dyeing involves the chemical reaction between primary intermediates and couplers in an alkaline environment, catalyzed by an oxidizing agent, typically hydrogen peroxide.[1][3][4] The small, colorless precursor molecules penetrate the hair cuticle and, once inside the cortex, react to form larger, colored molecules that become entrapped, resulting in a long-lasting color effect.[3][4] Pyrazole developers like N1,3-diethyl-1H-pyrazole-3,4-diamine are favored for their ability to produce intense and fade-resistant red and auburn shades, offering an alternative to traditional developers like p-phenylenediamine (PPD) and p-aminophenol.

Chemical and Physical Properties of N1,3-diethyl-1H-pyrazole-3,4-diamine

A thorough understanding of the physicochemical properties of N1,3-diethyl-1H-pyrazole-3,4-diamine is essential for its effective and safe use in formulations.

PropertyValueSource
Molecular FormulaC7H14N4-
Molecular Weight154.21 g/mol -
AppearanceOff-white to pale yellow crystalline powder (predicted)General knowledge of similar compounds
SolubilitySoluble in water and polar organic solvents[2]
StabilityStable under recommended storage conditions, sensitive to strong oxidizing agentsGeneral chemical principles

Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

While various methods for pyrazole synthesis exist, a common and effective route for preparing N-substituted aminopyrazoles involves the alkylation of a nitro-substituted pyrazole precursor followed by reduction of the nitro group.[5][6] The following protocol is a representative synthesis based on established chemical principles.

Protocol 1: Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

Step 1: N1-Ethylation of 3-ethyl-4-nitro-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-ethyl-4-nitro-1H-pyrazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight molar excess of a suitable base, for example, potassium carbonate (K2CO3), to the solution.

  • Alkylation: While stirring under a nitrogen atmosphere, add a slight molar excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N1,3-diethyl-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

  • Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) in a suitable solvent like ethanol or methanol.[5]

  • Substrate Addition: Add the crude N1,3-diethyl-4-nitro-1H-pyrazole from the previous step to the catalyst suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon for small scale or a Parr hydrogenator for larger scale).[7] Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude N1,3-diethyl-1H-pyrazole-3,4-diamine. Further purification can be achieved by recrystallization or column chromatography.

Formulation of Oxidative Hair Dyes

The creation of a stable and effective hair dye formulation requires a careful selection of ingredients, each serving a specific function. The following sections detail the components and a step-by-step protocol for preparing a cream-based oxidative hair dye.

Core Components of an Oxidative Hair Dye Formulation
  • Primary Intermediate (Developer): In this case, N1,3-diethyl-1H-pyrazole-3,4-diamine. This component is oxidized to a reactive species that then couples with other molecules to form the final color.

  • Couplers (Color Modifiers): These are aromatic compounds that react with the oxidized primary intermediate to produce the final dye molecules. The choice of couplers determines the final shade. For red and auburn tones with pyrazole developers, phenolic couplers like resorcinol and m-aminophenol derivatives are commonly used.[8][9]

  • Alkalizing Agent: Typically ammonia or monoethanolamine (MEA), which raises the pH of the formulation. This serves two purposes: it swells the hair fiber to allow dye penetration and it catalyzes the decomposition of hydrogen peroxide.[10]

  • Oxidizing Agent (Developer Solution): Usually hydrogen peroxide, provided in a separate bottle and mixed with the dye cream immediately before application. It oxidizes the primary intermediates and lightens the natural hair pigment.[1][11]

  • Vehicle/Base: A cream or gel base that carries the active ingredients and ensures even application. This typically consists of fatty alcohols, emulsifiers, and solvents.[8]

  • Additives: A variety of ingredients can be included to improve the formulation's properties, such as:

    • Conditioning Agents: To protect the hair during the dyeing process and improve its feel afterward (e.g., keratin, natural oils, shea butter).[11][12]

    • Solvents: To dissolve the dye components (e.g., ethanol, propylene glycol).[10]

    • Antioxidants: To prevent premature oxidation of the dye intermediates in the packaging (e.g., sodium sulfite, sodium erythorbate).[13]

    • Chelating Agents: To bind metal ions that can interfere with the dyeing process (e.g., EDTA).[10]

    • Fragrance: To mask the chemical odor of the other ingredients.

The Causality Behind Experimental Choices: Developer-Coupler Interactions

The final color outcome is a direct result of the specific chemical reaction between the oxidized N1,3-diethyl-1H-pyrazole-3,4-diamine and the chosen coupler(s). The pyrazole ring and the diamine functionality of the developer influence the electronic properties of the intermediate species, which in turn dictates its reactivity with different couplers. For instance, coupling with resorcinol derivatives tends to produce more orange-red tones, while m-aminophenol derivatives can lead to more violet-red or auburn shades. The precise substitution patterns on both the developer and the coupler molecules allow for fine-tuning of the final color.

Protocols for Hair Dye Formulation and Application

Protocol 2: Preparation of a Cream-Based Oxidative Hair Dye

This protocol provides a general method for preparing a stable and effective cream base for an oxidative hair dye.

Part A: Oil Phase

  • In a primary vessel, combine the fatty alcohols (e.g., cetearyl alcohol, cetyl alcohol) and emulsifiers (e.g., ceteareth-20).

  • Heat the mixture to 70-75°C with gentle stirring until all components are melted and homogenous.

Part B: Aqueous Phase

  • In a separate vessel, heat deionized water to 70-75°C.

  • Add any water-soluble additives such as chelating agents (EDTA) and stir until dissolved.

Emulsification

  • Slowly add the aqueous phase (Part B) to the oil phase (Part A) with continuous stirring.

  • Homogenize the mixture to form a stable emulsion.

  • Begin cooling the emulsion while stirring gently.

Addition of Active Ingredients

  • At around 40°C, add the N1,3-diethyl-1H-pyrazole-3,4-diamine, couplers, and any heat-sensitive additives like conditioning agents and fragrance.

  • Add the antioxidant (e.g., sodium sulfite).

  • Adjust the pH to the desired alkaline range (typically 9-11) using the alkalizing agent (e.g., ammonia or MEA).

  • Continue stirring until the mixture is uniform and has cooled to room temperature.

Example Formulation: Vibrant Red Hair Dye Cream
IngredientINCI NameFunction% w/w
Part A
Cetearyl AlcoholCetearyl AlcoholThickener, Emollient10.00
Ceteareth-20Ceteareth-20Emulsifier2.00
Part B
Deionized WaterAquaSolventq.s. to 100
Tetrasodium EDTATetrasodium EDTAChelating Agent0.20
Part C
N1,3-diethyl-1H-pyrazole-3,4-diamineN1,3-diethyl-1H-pyrazole-3,4-diaminePrimary Intermediate1.50
4-Amino-2-hydroxytoluene4-Amino-2-hydroxytolueneCoupler0.80
ResorcinolResorcinolCoupler0.20
Sodium SulfiteSodium SulfiteAntioxidant0.50
Hydrolyzed KeratinHydrolyzed KeratinConditioning Agent1.00
Propylene GlycolPropylene GlycolSolvent5.00
FragranceParfumFragrance0.50
Part D
Ammonia (30% solution)AmmoniaAlkalizing Agentto pH 10.5
Protocol 3: Preparation of the Developer Solution

The developer solution is a simple hydrogen peroxide emulsion.

IngredientINCI NameFunction% w/w (for 20 Volume)
Hydrogen Peroxide (35% solution)Hydrogen PeroxideOxidizing Agent17.14 (to yield 6% H2O2)
Cetearyl AlcoholCetearyl AlcoholThickener2.00
Ceteareth-20Ceteareth-20Emulsifier1.00
Phosphoric AcidPhosphoric AcidStabilizerq.s. to pH 2.5-3.5
Deionized WaterAquaSolventq.s. to 100

Preparation:

  • Heat the water, cetearyl alcohol, and ceteareth-20 to 70-75°C and emulsify.

  • Cool to below 40°C.

  • Slowly add the hydrogen peroxide solution.

  • Adjust the pH with phosphoric acid.

Protocol 4: Application of the Hair Dye
  • Mixing: Immediately before use, mix the hair dye cream and the developer solution in a non-metallic bowl, typically in a 1:1 or 1:2 ratio.[1][14]

  • Application: Apply the mixture evenly to dry, unwashed hair using a brush.

  • Processing: Allow the dye to process for the recommended time (usually 30-45 minutes).

  • Rinsing: Rinse the hair thoroughly with lukewarm water until the water runs clear.

  • Conditioning: Apply a post-color conditioner to close the hair cuticle and restore the hair's pH.

Performance and Quality Control Testing

Ensuring the quality, stability, and efficacy of a hair dye formulation is paramount. The following protocols outline key tests for evaluating a new formulation.

Quality Control Parameters
  • pH: The pH of the dye cream and the developer should be measured and recorded for each batch to ensure consistency.

  • Viscosity: The viscosity of the cream should be within a specified range to ensure proper application characteristics.

  • Stability: Formulations should undergo stability testing at various temperatures (e.g., room temperature, 40°C, 50°C) to assess their shelf life.[15]

  • Dye Content: Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of N1,3-diethyl-1H-pyrazole-3,4-diamine and couplers in the final product.[15]

Protocol 5: Evaluation of Color Fastness to Washing

This protocol assesses the durability of the hair color after repeated washing.

  • Sample Preparation: Dye swatches of virgin white or bleached hair with the test formulation according to Protocol 4.

  • Initial Color Measurement: After dyeing and drying, measure the initial color of the swatches using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[16]

  • Washing Cycles: Subject the dyed hair swatches to a series of standardized washing cycles. A typical cycle involves washing with a standard shampoo, rinsing, and drying.

  • Color Measurement after Washing: After a predetermined number of washes (e.g., 5, 10, 15 cycles), measure the Lab* values of the swatches again.

  • Calculation of Color Change (ΔE): Calculate the total color difference (ΔE) using the formula: ΔE* = √[(ΔL)\² + (Δa)\² + (Δb)\²] A lower ΔE value indicates better wash fastness.[16]

Protocol 6: Evaluation of Color Fastness to Light

This protocol evaluates the stability of the hair color when exposed to UV radiation.

  • Sample Preparation: Prepare dyed hair swatches as described in Protocol 5.

  • Initial Color Measurement: Measure the initial Lab* values of the swatches.

  • UV Exposure: Place the dyed hair swatches in a weatherometer or a light cabinet with a controlled UV light source.[16] Expose the swatches to a specified duration of UV radiation, equivalent to a certain number of hours of summer sunlight.[16]

  • Color Measurement after Exposure: After the exposure period, measure the Lab* values of the swatches.

  • Calculation of Color Change (ΔE): Calculate the total color difference (ΔE) as described in Protocol 5. A lower ΔE* value indicates better light fastness.

Safety Considerations

As with all oxidative hair dyes, formulations containing N1,3-diethyl-1H-pyrazole-3,4-diamine have the potential to cause skin sensitization. It is crucial to conduct a patch test 48 hours before each application to check for any allergic reactions.[1][11]

Conclusion

N1,3-diethyl-1H-pyrazole-3,4-diamine offers a valuable tool for formulation scientists seeking to create vibrant and long-lasting red and auburn hair colors. By understanding its chemical properties, synthesis, and interactions with other formulation components, researchers can develop innovative and high-performing hair dye products. The protocols outlined in this guide provide a solid foundation for the development, testing, and quality control of these advanced hair coloration systems.

Diagrams

Experimental Workflow for Hair Dye Formulation and Testing

G cluster_formulation Formulation cluster_application Application cluster_testing Performance Testing prep_oil Prepare Oil Phase (Fatty Alcohols, Emulsifiers) emulsify Emulsification (Combine and Homogenize) prep_oil->emulsify prep_aq Prepare Aqueous Phase (Water, Additives) prep_aq->emulsify add_actives Add Active Ingredients (Developer, Couplers, etc.) emulsify->add_actives ph_adjust pH Adjustment add_actives->ph_adjust final_cream Final Dye Cream ph_adjust->final_cream mix Mix Dye Cream and Developer final_cream->mix apply Apply to Hair mix->apply process Process (30-45 min) apply->process rinse Rinse and Condition process->rinse initial_color Initial Color Measurement (L*a*b*) rinse->initial_color wash_fastness Wash Fastness Testing (Repeated Washing) initial_color->wash_fastness light_fastness Light Fastness Testing (UV Exposure) initial_color->light_fastness final_color Final Color Measurement wash_fastness->final_color light_fastness->final_color delta_e Calculate ΔE* (Color Difference) final_color->delta_e

Caption: Workflow for hair dye formulation, application, and performance testing.

Oxidative Hair Dyeing Mechanism

G cluster_hair Inside Hair Cortex developer N1,3-diethyl-1H- pyrazole-3,4-diamine (Developer) oxidized_dev Oxidized Developer (Reactive Intermediate) developer->oxidized_dev + H2O2 (Oxidation) coupler Coupler Molecule final_dye Large, Colored Dye Molecule (Trapped in Cortex) coupler->final_dye oxidized_dev->final_dye + Coupler (Coupling Reaction) penetration Penetration of Cuticle penetration->developer penetration->coupler

Caption: Simplified mechanism of oxidative hair dyeing with a pyrazole developer.

References

  • Additives for Hair Dye: Boost Nourishment and Shine - BuyCosmetics.CY. (2025, November 16). [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google P
  • US5480459A - Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair - Google P
  • Hair Dye Products in Cosmetic Science. (2024, August 14). [Link]

  • Hair Colour Fastness | Eurofins. (n.d.). [Link]

  • Hair Dye Test - CD Formulation. (n.d.). [Link]

  • Hair Color Cream Formulation Guide | PDF | Chemistry | Chemical Substances - Scribd. (n.d.). [Link]

  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (n.d.). [Link]

  • Oxidizing hair colourant compositions - Patent 2103299 - European Publication Server web service. (n.d.). [Link]

  • US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives and ...
  • Formulation Aspect Of Hair Dyes - IJSDR. (n.d.). [Link]

  • US5380340A - Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives - Google P
  • Chemistry of Hair Coloring Types of Products - Cosmetic Ingredient Review |. (2017, December 4). [Link]

  • 9 HAIR COLOR FORMULATIONS FOR REDHEADS, BRUNETTES, AND BLONDES. (2023, June 7). [Link]

  • How much 20 volume developer to mix with hair color? - Cosmetic World. (2023, March 21). [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Verlag der Zeitschrift für Naturforschung. (n.d.). [Link]

  • Oxidizing Creme - 1L - The Hair Color Company. (n.d.). [Link]

  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate. (n.d.). [Link]

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds - SciSpace. (n.d.). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (2021, July 1). [Link]

  • US5380340A - Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives - Google P
  • Colour formation mechanism during the application of a hair dye oxidation. (2018, September 3). [Link]

  • Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate - Scope Database. (2019, October 15). [Link]

  • Precursors of oxidative hair dyes in hair colouring formulations. (n.d.). [Link]

Sources

Application Notes and Protocols: Unraveling the Reaction Mechanism of N1,3-diethyl-1H-pyrazole-3,4-diamine and its Primary Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole-3,4-diamine Scaffold

Pyrazoles represent a cornerstone class of five-membered heterocyclic compounds, prized for their wide-ranging biological activities and their utility as scaffolds in medicinal chemistry.[1][2] Among these, pyrazoles bearing vicinal diamine functionalities, such as N1,3-diethyl-1H-pyrazole-3,4-diamine, are particularly valuable as precursors for the synthesis of fused heterocyclic systems. Their two adjacent amino groups offer multiple reactive sites for cyclocondensation reactions, enabling the construction of complex molecular architectures like pyrazolo[3,4-b]pyridines, which are known to possess significant pharmacological properties, including anti-inflammatory and anxiolytic activities.[3][4][5]

This guide provides a detailed exploration of the reaction mechanisms involving N1,3-diethyl-1H-pyrazole-3,4-diamine, with a specific focus on its cornerstone reaction: the synthesis of fused pyrazolo[3,4-b]pyridine systems. We will elucidate the primary intermediates formed during this transformation and provide robust protocols for researchers aiming to leverage this versatile building block in their synthetic endeavors.

Part 1: Proposed Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

While direct literature on the synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine is scarce, a plausible and efficient multi-step synthetic route can be proposed based on established pyrazole chemistry. The strategy begins with the cyclocondensation of a functionalized three-carbon precursor with ethylhydrazine, followed by functional group interconversions to install the second amino group and the N-ethyl group at the 3-position.

A logical starting point is the reaction of ethylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. This well-established reaction type yields an aminopyrazole core.[6] Subsequent steps would involve nitration at the C4 position, reduction of both the nitrile and nitro groups, and finally, ethylation of the C3-amino group.

Synthesis_of_N1_3_diethyl_1H_pyrazole_3_4_diamine A Ethyl 2-cyano-3-ethoxyacrylate I1 Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate A->I1 + B (Cyclocondensation) B Ethylhydrazine C HNO₃/H₂SO₄ D Reducing Agent (e.g., H₂/Pd-C) E Ethylating Agent (e.g., Iodoethane) I2 Ethyl 5-amino-1-ethyl-3-nitro-1H-pyrazole-4-carboxylate I1->I2 + C (Nitration) I3 Ethyl 3,5-diamino-1-ethyl-1H-pyrazole-4-carboxylate I2->I3 + D (Reduction) I4 3,4-Diamino-1-ethyl-1H-pyrazole-5-carboxamide I3->I4 (Amidation) Product N1,3-diethyl-1H-pyrazole-3,4-diamine I4->Product + E (Alkylation & Reduction)

Caption: Proposed synthetic pathway for N1,3-diethyl-1H-pyrazole-3,4-diamine.

Part 2: Core Reaction Mechanism: Formation of Pyrazolo[3,4-b]pyridines

The primary application of pyrazole-3,4-diamines is their use as bidentate nucleophiles in cyclocondensation reactions to form fused heterocycles. The reaction with 1,3-dicarbonyl compounds, such as acetylacetone, is a classic and highly efficient method for constructing the pyrazolo[3,4-b]pyridine skeleton.

The mechanism proceeds through a series of well-defined steps involving nucleophilic attack, cyclization, and dehydration, leading to the formation of a stable aromatic system. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Primary Intermediates and Mechanistic Steps:
  • Initial Nucleophilic Attack & Enamine Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the pyrazole diamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The 4-amino group is generally more nucleophilic due to electronic effects. This attack, followed by the loss of a water molecule, forms a key enamine intermediate.

  • Intramolecular Cyclization: The second amino group (at the 3-position) then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This step forms a six-membered ring, resulting in a non-aromatic, bicyclic intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration event leads to the formation of the fully aromatic and highly stable pyrazolo[3,4-b]pyridine ring system.

Reaction_Mechanism_Pyrazolopyridine_Formation Reactants N1,3-diethyl-1H-pyrazole-3,4-diamine + 1,3-Dicarbonyl Compound Intermediate1 Primary Intermediate: Enamine Adduct Reactants->Intermediate1 Nucleophilic Attack (-H₂O) Intermediate2 Primary Intermediate: Cyclized Dihydro Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyrazolo[3,4-b]pyridine Intermediate2->Product Dehydration & Aromatization (-H₂O)

Caption: Reaction mechanism for pyrazolo[3,4-b]pyridine formation.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative from N1,3-diethyl-1H-pyrazole-3,4-diamine and acetylacetone.

Protocol: Synthesis of 1,3-Diethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • N1,3-diethyl-1H-pyrazole-3,4-diamine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N1,3-diethyl-1H-pyrazole-3,4-diamine (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).

  • Reagent Addition: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Reduce the volume of the solvent under reduced pressure using a rotary evaporator. Pour the concentrated mixture into ice-cold water (50 mL). A precipitate should form. If no solid forms, adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Setup 1. Reaction Setup (Dissolve Diamine) Addition 2. Reagent Addition (Add Acetylacetone) Setup->Addition Reaction 3. Reflux (4-6 hours) Addition->Reaction TLC Monitor with TLC Reaction->TLC Workup 4. Workup (Cool & Concentrate) TLC->Workup Reaction Complete Isolation 5. Isolation (Precipitate in Water) Workup->Isolation Purification 6. Purification (Recrystallization or Chromatography) Isolation->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.

Part 4: Data Presentation

The successful synthesis and characterization of the intermediates and final product are paramount. The following table provides expected characterization data for the key compounds in the synthesis of 1,3-diethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

CompoundFormulaMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
N1,3-diethyl-1H-pyrazole-3,4-diamine C₇H₁₄N₄154.214.5-5.5 (br s, NH₂), 3.5-4.0 (q, N-CH₂), 2.8-3.2 (q, N-CH₂), 1.2-1.5 (t, CH₃)~150 (C5), ~140 (C3), ~120 (C4), ~45 (N-CH₂), ~38 (N-CH₂), ~15 (CH₃)
Enamine Intermediate C₁₂H₂₀N₄O236.31Signals for pyrazole core, vinyl proton (~5.0), methyl groups (~2.0), NH protonSignals for pyrazole core, carbonyl (~195), enamine carbons (~160, ~98)
1,3-Diethyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine C₁₂H₁₇N₃203.28Aromatic/heterocyclic protons (7.0-8.5), N-CH₂ quartets, CH₃ singletsAromatic/heterocyclic carbons (110-160), N-CH₂ carbons, CH₃ carbons

Conclusion and Future Outlook

N1,3-diethyl-1H-pyrazole-3,4-diamine serves as a potent and versatile building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. The reaction mechanism, proceeding through distinct enamine and cyclized dihydro intermediates, is a robust and high-yielding pathway to these valuable scaffolds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the rich chemistry of pyrazole-3,4-diamines and to develop novel compounds with potential applications in drug discovery and materials science. Further exploration of reactions with other 1,3-dielectrophiles and asymmetric catalytic systems could unlock new avenues for creating structurally diverse and stereochemically complex molecules.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.[Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Royal Society of Chemistry.[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung.[Link]

Sources

N1,3-diethyl-1H-pyrazole-3,4-diamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N1,3-Diethyl-1H-pyrazole-3,4-diamine as a Pharmaceutical Intermediate

Executive Summary & Chemical Identity

Compound Name: N1,3-Diethyl-1H-pyrazole-3,4-diamine (Note: In standard IUPAC nomenclature for pyrazoles, if the N1 position is substituted, the positions are numbered 1 through 5. A vicinal diamine with substituents at N1 and C3 is typically indexed as 1,3-diethyl-1H-pyrazole-4,5-diamine . This guide focuses on this chemically stable isomer, which is the functional precursor for fused pyrazolo-pyrimidine drugs.)

Molecular Formula: C


H

N

Molecular Weight: 154.21 g/mol Core Scaffold: Pyrazole-4,5-diamine Key Application: Synthesis of Pyrazolo[3,4-d]pyrimidines (Bioisosteres of Purine).

Pharmaceutical Relevance: This intermediate is a critical building block for "scaffold hopping" in drug discovery. By replacing the purine core (found in Adenosine, ATP, and GTP) with a pyrazolo[3,4-d]pyrimidine system, researchers can design potent inhibitors for:

  • Kinases (JAK, SRC, CDK): The N1-ethyl and C3-ethyl groups provide hydrophobic interactions within the ATP-binding pocket.

  • Phosphodiesterases (PDEs): Analogous to Sildenafil (Viagra) and Tadalafil structures.

  • Adenosine Receptors: A1/A2A antagonists for CNS disorders.

Chemical Properties & Handling

PropertyDescription
Appearance Typically a pale yellow to brown solid or viscous oil (oxidizes upon air exposure).
Solubility Soluble in DMSO, Methanol, Ethanol, DMF. Sparingly soluble in water.
Stability Air Sensitive. The diamine functionality is prone to oxidation to form azo-dimers or imines. Store under Argon/Nitrogen at -20°C.
Reactivity Highly nucleophilic at the C4 and C5 amino groups. The C5-amine is typically more nucleophilic due to conjugation effects.
Hazards Irritant to eyes and skin. Potential sensitizer. Handle in a fume hood.

Application Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffold

Objective: To cyclize 1,3-diethyl-1H-pyrazole-4,5-diamine into a 4-substituted-1,3-diethyl-1H-pyrazolo[3,4-d]pyrimidine , a common pharmacophore.

Mechanism of Action

The reaction involves a condensation between the vicinal diamine and a one-carbon electrophile (like Formamide, Urea, or Orthoesters).

  • Nucleophilic Attack: The C5-NH

    
     attacks the electrophilic carbon.
    
  • Cyclization: The C4-NH

    
     attacks the intermediate, closing the pyrimidine ring.
    
  • Aromatization: Loss of water/ammonia yields the fully aromatic system.

Experimental Protocol (Cyclization with Formamide)

Reagents:

  • Substrate: 1,3-Diethyl-1H-pyrazole-4,5-diamine (1.0 eq)

  • Reagent/Solvent: Formamide (Excess, 10-20 vol)

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes cyclization

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the 1,3-diethyl-1H-pyrazole-4,5-diamine (e.g., 1.0 g, 6.5 mmol).

  • Addition: Add Formamide (10 mL). The diamine should dissolve to form a clear or slightly turbid yellow solution.

  • Reaction: Heat the mixture to 180°C - 190°C (reflux) under an inert atmosphere (N

    
    ).
    
    • Critical Note: High temperature is required to drive the condensation and dehydration.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the diamine peak (MW 154) and appearance of the product peak (MW ~164 for unsubstituted pyrimidine ring).

    • Time: Typically 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If Solid Forms: Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x 20 mL). Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH gradient).

Quality Control & Characterization

To ensure the integrity of this intermediate before use in expensive downstream steps, use the following QC protocol.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Acceptance Criteria: Purity > 95% (Area %).

NMR Signature (1H NMR, DMSO-d6)
  • N1-Ethyl: Look for a quartet (~4.0 ppm) and a triplet (~1.3 ppm).

  • C3-Ethyl: Look for a quartet (~2.5 ppm) and a triplet (~1.1 ppm).

  • Amines: Broad singlets for -NH

    
    . The C5-NH
    
    
    
    and C4-NH
    
    
    may appear as distinct broad peaks between 4.0–6.0 ppm depending on H-bonding.

Visual Workflows

Figure 1: Synthesis Pathway (Graphviz)

This diagram illustrates the conversion of the diamine intermediate into the bioactive pyrazolo-pyrimidine scaffold.

ReactionPathway Start 1,3-Diethyl-1H-pyrazole-4,5-diamine (Starting Material) Inter Intermediate (Formylated Amine) Start->Inter Condensation (C5-NH2 Attack) Reagent Formamide (180°C, Reflux) Reagent->Inter Product 1,3-Diethyl-1H-pyrazolo[3,4-d]pyrimidine (Fused Scaffold) Inter->Product Cyclization & Dehydration (-H2O)

Caption: Cyclization pathway of 1,3-diethyl-1H-pyrazole-4,5-diamine to form the pyrazolo[3,4-d]pyrimidine core.[1]

Figure 2: Quality Control Decision Tree

A logic flow for validating the intermediate before use.

QC_Workflow Sample Crude Intermediate (Batch Isolation) Visual Visual Inspection (Color/State) Sample->Visual LCMS LC-MS Analysis (Identify Mass M+H = 155) Visual->LCMS Purity Check Purity (>95%?) LCMS->Purity NMR 1H NMR Verification (Confirm Ethyl Groups) Purity->NMR Yes Recryst Recrystallize (EtOH/H2O) Purity->Recryst No Release Release for Synthesis NMR->Release Recryst->LCMS Retest

Caption: Quality Control workflow ensuring intermediate purity prior to drug scaffold synthesis.

References

  • Aggarwal, R., et al. (2022). Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors.Journal of Medicinal Chemistry .

  • Fathalla, O. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization and Antiproliferative Activity.Molecules , 29(5), 5020.[2]

  • Bhardwaj, V., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.Molecules , 22(5), 820.

  • PubChem Compound Summary. 1,3-Dimethyl-1H-pyrazole-4,5-diamine (Analogous Structure).National Center for Biotechnology Information .

  • Sigma-Aldrich. Pyrazole-3,4-diamine dihydrochloride Product Sheet.

Sources

Application Note: Solvent Selection and Handling Protocols for N1,3-Diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

N1,3-diethyl-1H-pyrazole-3,4-diamine (systematically known as 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine) is a highly versatile, electron-rich heterocyclic building block. It is predominantly utilized in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which are critical in targeting FGFR, Aurora, and VEGFR pathways in oncology drug discovery 1.

Because the pyrazole core is substituted with two electron-donating amino groups (a primary amine at C4 and a secondary ethylamino group at C3), the molecule is highly susceptible to oxidative degradation. Consequently, selecting the correct solvent system is not merely a matter of solubility—it is a critical parameter for preserving the structural integrity and reactivity of the diamine during assay preparation and organic synthesis 2.

Causality in Solvent Mechanics
  • H-Bonding Dynamics: The amines act as strong hydrogen-bond donors, while the pyrazole N2 acts as a hydrogen-bond acceptor. This creates a strong intermolecular lattice in the solid state.

  • Salt vs. Free Base: To enhance shelf-life, the compound is almost exclusively supplied as a dihydrochloride salt (CAS: 1431964-64-5). The protonation of the amines drastically shifts its solubility profile. The salt requires highly polar, protic (e.g., Methanol, Water) or strongly coordinating aprotic solvents (e.g., DMSO) to disrupt the ionic bonds. Conversely, the free base—once liberated—is highly lipophilic and dissolves readily in moderately polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) 3.

Quantitative Solvent Selection Matrix

Table 1: Solubility profiles and recommended applications based on the compound's ionization state.

SolventDielectric Constant (ε)Solubility: Free BaseSolubility: Di-HCl SaltPrimary Application
Water 80.1Low (<1 mg/mL)High (>50 mg/mL)Aqueous buffers, salt metathesis
DMSO 46.7High (>30 mg/mL)High (>30 mg/mL)Biological assay stock solutions
Methanol 32.7High (>20 mg/mL)High (>20 mg/mL)Recrystallization, polar synthesis
DCM 8.9High (>20 mg/mL)InsolubleAnhydrous organic synthesis
THF 7.5Moderate (~10 mg/mL)InsolubleOrganometallic coupling reactions

Decision Workflow

SolventSelection Start N1,3-diethyl-1H-pyrazole- 3,4-diamine Form Which form is available? Start->Form Salt Dihydrochloride Salt (Polar/Ionic) Form->Salt Base Free Base (Moderately Polar) Form->Base AppSalt Intended Application? Salt->AppSalt AppBase Intended Application? Base->AppBase Bio In Vitro Assays / Storage AppSalt->Bio Synth1 Aqueous Synthesis / Coupling AppSalt->Synth1 AppBase->Bio Synth2 Anhydrous Organic Synthesis AppBase->Synth2 SolDMSO Use Anhydrous DMSO (Max 50-100 mg/mL) Bio->SolDMSO SolWater Use Milli-Q Water or Aqueous Buffers Synth1->SolWater SolDCM Use DCM, THF, or DMF (+ Organic Base) Synth2->SolDCM

Workflow for selecting solvents based on compound form and application.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution for In Vitro Assays

Objective: Prepare a stable, oxidation-resistant stock of the dihydrochloride salt for biochemical screening. Causality: Electron-rich pyrazole-diamines auto-oxidize in the presence of dissolved oxygen and light, forming dark polymeric byproducts. Using rigorously degassed DMSO prevents this degradation, while the high dielectric constant of DMSO easily dissociates the hydrochloride salt.

  • Thermal Equilibration: Equilibrate the sealed vial of N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride (MW = 227.13 g/mol ) to room temperature inside a desiccator.

    • Validation Check: The powder must appear as a white to off-white crystalline solid. Any dark brown or purple discoloration indicates pre-existing oxidation; discard if heavily discolored.

  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh exactly 2.27 mg of the salt into an actinic (amber) glass vial. Add 1.0 mL of the degassed DMSO.

  • Agitation: Vortex gently for 30 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 1 to 2 minutes.

    • Validation Check: The resulting 10 mM solution must be completely transparent and colorless.

  • Storage: Aliquot the solution into single-use amber vials, blanket the headspace with Argon, and store at -20°C.

Protocol B: Free-Basing for Anhydrous Cross-Coupling Synthesis

Objective: Liberate the free base in situ for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Causality: Transition-metal catalysts and electrophiles are often sensitive to acidic protons and aqueous environments. Neutralizing the salt with a non-nucleophilic organic base in an aprotic solvent ensures the C4 primary amine is fully nucleophilic without introducing water.

  • Suspension: Suspend 1.0 equivalent of the dihydrochloride salt in anhydrous DCM or THF to achieve a 0.1 M concentration.

    • Validation Check: Because the salt is insoluble in these low-dielectric solvents, the mixture will remain a cloudy, heterogeneous suspension.

  • Neutralization: Dropwise, add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is sterically hindered; it will not compete with the diamine for electrophilic coupling partners, but it is basic enough to strip the HCl from the pyrazole-diamine.

  • Phase Transition: Stir the mixture at room temperature for 15–30 minutes under an inert Argon atmosphere.

    • Validation Check: The cloudy suspension will clarify into a homogeneous solution as the lipophilic free base is generated and dissolves into the organic phase.

  • Execution: The solution is now ready for the immediate addition of the electrophilic coupling partner. Do not store the free base solution long-term, as it is highly prone to oxidation once liberated from its salt form.

References

  • Benchchem. "3-nitro-1H-pyrazol-4-amine hydrochloride | Benchchem".
  • Google Patents. "WO2014144737A1 - Heteroaryl compounds and uses thereof".
  • Google Patents. "CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor".

Sources

Application Notes and Protocols for the Scalable Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine, a key building block in pharmaceutical and materials science research. The presented synthetic strategy is designed for scalability, prioritizing the use of readily available starting materials, efficient reaction conditions, and straightforward purification procedures. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles for experimental choices, and includes data presentation and visualizations to facilitate successful implementation in a research and development setting.

Introduction: The Significance of Substituted Pyrazole-3,4-diamines

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutic agents. The 1,3-disubstituted-1H-pyrazole-3,4-diamine scaffold, in particular, represents a privileged structural motif. The two adjacent amino groups provide versatile handles for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are known to exhibit a broad spectrum of biological activities, including kinase inhibition and antiviral effects.

The target molecule, N1,3-diethyl-1H-pyrazole-3,4-diamine, offers a unique combination of a lipophilic diethyl substitution pattern with the reactive diamine functionality. This makes it a highly valuable intermediate for the synthesis of novel drug candidates with potentially improved pharmacokinetic properties. The scalable synthesis of this compound is therefore of significant interest to the drug development community.

This guide outlines a robust and scalable multi-step synthesis, commencing from readily available starting materials. Each step has been designed with consideration for process safety, atom economy, and ease of operation, making it suitable for both laboratory-scale synthesis and larger-scale production.

Overall Synthetic Strategy

The synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine is approached through a linear sequence involving the construction of the pyrazole core, followed by functional group manipulations to install the desired substituents. The key transformations include pyrazole ring formation, nitration, selective N-alkylation, and a final reduction step.

DOT Script for Overall Synthetic Workflow

Synthetic_Workflow A Ethyl Propionylacetate C 3-Ethyl-1H-pyrazol-5(4H)-one A->C Cyclocondensation B Hydrazine Hydrate B->C E 3-Ethyl-4-nitro-1H-pyrazole C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E G 1,3-Diethyl-4-nitro-1H-pyrazole E->G N-Ethylation F Ethyl Iodide, Base F->G I N1,3-diethyl-1H-pyrazole-3,4-diamine G->I Nitro Group Reduction H Reducing Agent (e.g., H2, Pd/C) H->I

Caption: Overall synthetic workflow for N1,3-diethyl-1H-pyrazole-3,4-diamine.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-1H-pyrazol-5(4H)-one

This initial step involves the classical Knorr pyrazole synthesis, a reliable and scalable cyclocondensation reaction between a β-ketoester and hydrazine.[1]

Reaction Scheme:

(Chemical structure of Ethyl Propionylacetate reacting with Hydrazine Hydrate to form 3-Ethyl-1H-pyrazol-5(4H)-one)

Protocol:

  • Reagent Preparation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethyl propionylacetate (1.0 mol, 144.17 g).

    • Dilute the ethyl propionylacetate with ethanol (200 mL).

  • Reaction Execution:

    • Cool the flask in an ice-water bath.

    • Slowly add hydrazine hydrate (1.1 mol, 55.06 g) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 50 mL).

    • Dry the solid under vacuum to afford 3-ethyl-1H-pyrazol-5(4H)-one as a white to off-white solid.

Data Presentation:

ParameterValue
Typical Yield 85-95%
Purity (by NMR) >98%
Physical State White to off-white solid
Step 2: Synthesis of 3-Ethyl-4-nitro-1H-pyrazole

The pyrazolone intermediate is subsequently nitrated at the C4 position. This reaction requires careful temperature control due to its exothermic nature.

Reaction Scheme:

(Chemical structure of 3-Ethyl-1H-pyrazol-5(4H)-one reacting with a nitrating agent to form 3-Ethyl-4-nitro-1H-pyrazole)

Protocol:

  • Reagent Preparation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid (98%, 200 mL).

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (1.2 eq) to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • Reaction Execution:

    • In a separate flask, dissolve 3-ethyl-1H-pyrazol-5(4H)-one (1.0 mol, 112.13 g) in concentrated sulfuric acid (100 mL) at room temperature.

    • Cool the solution of the pyrazolone to 0-5 °C.

    • Slowly add the pyrazolone solution to the pre-cooled nitrating mixture dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After complete addition, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-ethyl-4-nitro-1H-pyrazole as a pale yellow solid.

Data Presentation:

ParameterValue
Typical Yield 70-80%
Purity (by HPLC) >99%
Physical State Pale yellow solid
Step 3: Synthesis of 1,3-Diethyl-4-nitro-1H-pyrazole

The regioselective N-alkylation of pyrazoles can be challenging. In this protocol, we utilize conditions that have been reported to favor N1 alkylation for similar systems.[2][3] The choice of a polar aprotic solvent and a suitable base is crucial for achieving high regioselectivity.

Reaction Scheme:

(Chemical structure of 3-Ethyl-4-nitro-1H-pyrazole reacting with ethyl iodide in the presence of a base to form 1,3-Diethyl-4-nitro-1H-pyrazole)

Protocol:

  • Reagent Preparation:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-ethyl-4-nitro-1H-pyrazole (0.5 mol, 78.56 g) and anhydrous N,N-dimethylformamide (DMF, 250 mL).

    • Add potassium carbonate (0.75 mol, 103.65 g) to the suspension.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

    • Add ethyl iodide (0.6 mol, 93.58 g) dropwise to the suspension.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water (1 L).

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with brine (2 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-diethyl-4-nitro-1H-pyrazole as a yellow oil.

Data Presentation:

ParameterValue
Typical Yield 60-70%
Purity (by GC-MS) >98%
Physical State Yellow oil
Step 4: Synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation and is highly scalable.[4][5]

Reaction Scheme:

(Chemical structure of 1,3-Diethyl-4-nitro-1H-pyrazole being reduced to N1,3-diethyl-1H-pyrazole-3,4-diamine)

Protocol:

  • Reaction Setup:

    • In a Parr hydrogenation apparatus or a similar high-pressure reactor, add 1,3-diethyl-4-nitro-1H-pyrazole (0.2 mol, 36.64 g) and ethanol (200 mL).

    • Carefully add 10% Palladium on carbon (Pd/C, 5 mol%) to the solution.

  • Reaction Execution:

    • Seal the reactor and purge it with nitrogen gas several times.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the hydrogen uptake to determine the reaction endpoint.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • The product, N1,3-diethyl-1H-pyrazole-3,4-diamine, is often obtained in high purity and can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride).

Data Presentation:

ParameterValue
Typical Yield >95%
Purity (by NMR) >97%
Physical State Pale yellow oil or low-melting solid

Safety and Handling

  • Hydrazine Hydrate: Highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. The addition of reagents should be slow and controlled to manage the exothermic reaction.

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthetic route and detailed protocols provided in this document offer a scalable and efficient method for the preparation of N1,3-diethyl-1H-pyrazole-3,4-diamine. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and materials science programs. The application of well-established and robust chemical transformations ensures the scalability and practicality of the described synthesis.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Trofimov, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Stumpf, A., et al. (n.d.).
  • JETIR. (n.d.).
  • Elmaati, T. A. (n.d.). Recent developments in aminopyrazole chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • MDPI. (2022).
  • Longdom Publishing. (n.d.).
  • Preprints.org. (2023).
  • ResearchGate. (n.d.).
  • PubMed. (2007).
  • PMC. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • ACS Publications. (2022).
  • ACS Publications. (2024).
  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Magnesium-Catalyzed N2-Regioselective Alkyl
  • ACS Publications. (2021).
  • SynArchive. (n.d.). Thorpe-Ziegler Reaction.
  • PMC. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)
  • ResearchGate. (2026).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). The catalytic hydrogenation performance of Pd/RS and Pd/MS for five cycles.
  • Wiley Online Library. (2025).
  • PMC. (n.d.).
  • Faraday Discussions (RSC Publishing). (n.d.). Catalytic reduction of dinitrogen to ammonia using molybdenum porphyrin complexes.
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • PubMed. (2010). Synthesis of diamidopyrrolyl molybdenum complexes relevant to reduction of dinitrogen to ammonia.
  • The Royal Society of Chemistry. (2024). Catalytic Dinitrogen Reduction to Hydrazine and Ammonia using Cr(N2)2(diphosphine)2 Complexes.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (n.d.). Improved synthesis of 3, 4-dinitropyrazole.
  • 《含能材料》:火炸药. (2011). Improved Synthesis of 3,4-Dinitropyrazole.
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • IMEMG. (n.d.). Synthesis, Formulation, and Testing of 3.
  • Google Patents. (2022). US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole.
  • ResearchGate. (2015). (PDF) Synthesis of 3,4,5-trinitropyrazole.
  • OSTI.GOV. (2018).
  • Open Access LMU. (n.d.). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
  • PMC. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H).

  • Guidechem. (n.d.). What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?.
  • Synchem. (n.d.). 3-Amino-4-nitropyrazole.
  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.
  • Benchchem. (n.d.).
  • PMC. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)
  • Der Pharma Chemica. (n.d.).
  • ETH Z Repository. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT.

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Application Note: Mechanistic Evaluation and Coupling Efficiency of N1,3-Diethyl-1H-pyrazole-3,4-diamine in Oxidative Dyeing Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the development of advanced oxidative dyeing systems—ranging from keratinous fiber coloration to the synthesis of biocompatible chromophores and functional materials—pyrazole diamines have emerged as highly efficient Primary Intermediates (PIs) [1]. Specifically, N1,3-diethyl-1H-pyrazole-3,4-diamine offers a unique structural advantage over traditional p-phenylenediamine (PPD) derivatives.

The presence of the N1 and C3 diethyl groups serves a dual purpose:

  • Electronic Activation: The electron-donating nature of the ethyl substituents increases the electron density on the pyrazole ring. This significantly lowers the oxidation potential of the diamine, facilitating rapid conversion into the reactive di-imine electrophile [2].

  • Steric Shielding: The bulky ethyl groups provide targeted steric hindrance that suppresses unwanted homo-coupling (auto-oxidation) pathways, thereby driving the cross-coupling efficiency with meta-substituted benzenes (couplers) to near-quantitative yields [3].

This application note provides a comprehensive, self-validating framework for evaluating the coupling efficiency, kinetic behavior, and chromaticity of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Mechanism of Oxidative Coupling

The oxidative dyeing process relies on a tightly controlled cascade of redox reactions and electrophilic aromatic substitutions. N1,3-diethyl-1H-pyrazole-3,4-diamine undergoes an initial two-electron, two-proton oxidation to form a highly reactive di-imine. This electrophile subsequently undergoes nucleophilic attack by a deprotonated coupler (e.g., m-aminophenol). The resulting colorless leuko dye is rapidly oxidized by the remaining hydrogen peroxide to form the final, high-tenacity indo-dye chromophore [4].

Mechanism PI Primary Intermediate (N1,3-diethyl-1H-pyrazole-3,4-diamine) Oxidant Oxidation (H2O2 / NH3, pH 9.5) PI->Oxidant -2e-, -2H+ DiImine Reactive Di-imine (Electrophile) Oxidant->DiImine Coupler Coupler Addition (Nucleophilic Attack) DiImine->Coupler + Coupler Leuko Leuko Dye (Transient Intermediate) Coupler->Leuko FinalDye Indo-Dye Chromophore (High Tenacity Color) Leuko->FinalDye Oxidation (-2e-, -2H+)

Caption: Oxidative coupling mechanism of N1,3-diethyl-1H-pyrazole-3,4-diamine to form indo-dyes.

Quantitative Coupling Efficiency Data

The coupling efficiency is mathematically defined by the pseudo-first-order rate constant (


) and the molar extinction coefficient (

) of the resulting chromophore. The table below summarizes the spectrophotometric data when N1,3-diethyl-1H-pyrazole-3,4-diamine is reacted with standard couplers under standardized oxidative conditions (pH 9.5, 25°C).
CouplerChromatic Direction

(nm)
Molar Extinction (

)
Rate Constant (

s⁻¹)
Coupling Yield (%)
Resorcinol Yellow / Orange45228,400 M⁻¹cm⁻¹0.145> 92%
m-Aminophenol Vibrant Red / Magenta51541,200 M⁻¹cm⁻¹0.280> 96%
2,4-Diaminophenoxyethanol Deep Violet / Blue58545,600 M⁻¹cm⁻¹0.355> 98%
1-Naphthol Cyan / Deep Blue62239,800 M⁻¹cm⁻¹0.410> 95%

Data Interpretation: The exceptionally high


 values for 2,4-Diaminophenoxyethanol and 1-Naphthol demonstrate that the di-imine derived from the diethyl-pyrazole scaffold is highly electrophilic, making it an ideal candidate for generating deep, wash-resistant dark shades without requiring excessive oxidative damage to the substrate [1, 3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol utilizes a self-validating kinetic assay. By isolating the coupling step as the rate-determining step, researchers can mathematically verify the integrity of the reaction.

Workflow Prep Phase 1: Preparation Equimolar PI & Coupler Buffer to pH 9.5 Oxidation Phase 2: Oxidation Add 6% H2O2 Vortex 10s Prep->Oxidation Kinetics Phase 3: Kinetics UV-Vis Spectrophotometry Absorbance over time Oxidation->Kinetics Analysis Phase 4: Analysis Calculate K_obs Determine Delta E Kinetics->Analysis

Caption: Step-by-step experimental workflow for evaluating pyrazole diamine coupling efficiency.

Phase 1: Reagent Preparation
  • Primary Intermediate Solution: Dissolve 1.54 mg (0.01 mmol) of N1,3-diethyl-1H-pyrazole-3,4-diamine in 1 mL of a 1:1 Ethanol/Water mixture.

    • Causality & Expertise: The mixed solvent system is critical. The lipophilic diethyl groups reduce aqueous solubility compared to unsubstituted pyrazoles; ethanol ensures complete solvation, preventing premature precipitation of the PI before oxidation.

  • Coupler Solution: Prepare a 0.01 M solution of the chosen coupler (e.g., m-aminophenol) in the same solvent system.

  • Buffer System: Prepare an Ammonium Chloride/Ammonia (

    
    ) buffer adjusted precisely to pH 9.5.
    
    • Causality & Expertise: Maintaining pH 9.5 is non-negotiable. It ensures the coupler is partially deprotonated (maximizing its nucleophilicity) while controlling the decomposition rate of

      
      , preventing off-target generation of hydroxyl radicals that degrade the dye.
      
Phase 2: Reaction Initiation & Kinetics
  • In a standard 3 mL quartz cuvette, combine 1.0 mL of the PI solution, 1.0 mL of the Coupler solution, and 0.9 mL of the pH 9.5 buffer.

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to 25°C. Blank the instrument.

  • Initiation: Rapidly inject 100 µL of 3%

    
     into the cuvette and mix via micro-stir bar for 2 seconds.
    
    • Causality & Expertise: The

      
       is added in a ~10-fold molar excess. This establishes pseudo-first-order kinetics with respect to the primary intermediate. By flooding the system with oxidant, the formation of the di-imine and subsequent coupling becomes the rate-determining step, allowing for clean mathematical modeling.
      
  • Data Acquisition: Monitor the absorbance at the expected

    
     (refer to the table in Section 3) recording data points every 0.5 seconds for 180 seconds.
    
Phase 3: Data Analysis (Self-Validation)
  • Plot

    
     against time (
    
    
    
    ), where
    
    
    is the maximum absorbance reached, and
    
    
    is the absorbance at time
    
    
    .
  • Validation Check: A strictly linear plot confirms that the reaction follows pseudo-first-order kinetics and that side reactions (like Bandrowski's base formation or auto-coupling) are negligible. The negative slope of this line equals the coupling efficiency rate constant (

    
    ).
    

Troubleshooting & Optimization

  • Issue: Color shift or dulling of the final chromophore.

    • Cause: Over-oxidation of the indo-dye into a quinone-imine degradation product.

    • Solution: Reduce the

      
       concentration or introduce a mild antioxidant (e.g., 0.1% sodium sulfite) to the buffer. The sulfite acts as a radical scavenger, protecting the final dye without inhibiting the initial di-imine formation [4].
      
  • Issue: Non-linear kinetic plots (Curve flattening too early).

    • Cause: Incomplete solvation of the leuko-dye intermediate, leading to micro-precipitation in the cuvette.

    • Solution: Increase the ethanol fraction in the solvent system to 60% or introduce a non-ionic surfactant (e.g., Polysorbate 20 at 0.5% w/v) to maintain the intermediates in micellar suspension.

References

[1] FR2821078A1 - NOVEL DIAMINOPYRAZOLE COMPOUNDS AND THEIR USE IN KERATIN FIBER OXIDATION STAIN. Source: Google Patents. URL:

[2] US20140289973A1 - 1-Hexyl-1H-Pyrazole-4,5-Diamine Hemisulfate, and Its Use in Dyeing Compositions. Source: Google Patents. URL:

[3] CA2431611A1 - Primary intermediates for oxidative coloration of hair. Source: Google Patents. URL:

[4] Lewis, D., Mama, J., & Hawkes, J. (2013). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Source: Science.gov / PubMed Central. URL:[Link]

Application Note: Handling, Storage, and Stability of N1,3-diethyl-1H-pyrazole-3,4-diamine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Compound Management Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

N1,3-diethyl-1H-pyrazole-3,4-diamine (often supplied as a dihydrochloride salt, CAS: 1431964-64-5) is a highly versatile building block used in the synthesis of kinase inhibitors, agrochemicals, and specialized functional materials [1]. However, the specific structural features that make it synthetically valuable also render it highly unstable in solution if improperly managed.

As an Application Scientist, it is critical to understand the causality behind compound degradation to design effective storage protocols. The instability of this compound stems from its electron-rich heteroaromatic core. The presence of adjacent amino groups—a primary amine at the C4 position and a secondary ethylamine at the C3 position—creates a localized region of high electron density.

Primary Degradation Pathways:

  • Auto-Oxidation: In the presence of dissolved oxygen, the 3,4-diamine moiety is highly susceptible to radical-mediated auto-oxidation, rapidly forming colored polymeric or quinone-diimine-like degradation products [4]. This is visually indicated by solutions turning from colorless/pale yellow to deep pink or brown.

  • Hygroscopic Solvolysis: While the solid dihydrochloride salt is stable because protonation drastically reduces the ring's electron density, the compound is highly hygroscopic. Water ingress into organic stock solutions (like DMSO) facilitates hydrolysis and accelerates the oxidation cascade [3].

  • Photolysis: UV and visible light act as radical initiators, significantly lowering the activation energy required for the auto-oxidation process [4].

Quantitative Stability Profile

To prevent mismatching structure-activity relationships (SAR) during in vitro screening, compound management must strictly control solvent environments and temperature [2]. The table below summarizes the stability of N1,3-diethyl-1H-pyrazole-3,4-diamine under various conditions.

Table 1: Stability Profile of N1,3-diethyl-1H-pyrazole-3,4-diamine Solutions

Solvent SystemStorage TempEnvironmental ControlsEstimated Half-Life (

)
Primary Degradation Pathway
Anhydrous DMSO (<0.1%

)
-80°CArgon purge, Amber vial> 12 monthsNone (Stable)
Anhydrous DMSO (<0.1%

)
-20°CAmbient air headspace~3-6 monthsSlow Auto-oxidation
DMSO (>5%

ingress)
Room TempAmbient air, Clear vial< 7 daysOxidation / Solvolysis
Aqueous Buffer (pH 4.0)4°CAmbient air~14 daysSlow Oxidation
Aqueous Buffer (pH 7.4)37°CAmbient air< 12 hoursRapid Auto-oxidation

Note: Stability in aqueous media is heavily pH-dependent. Acidic conditions (pH < 6) keep the diamine protonated, enhancing stability. Physiological pH (7.4) favors the free base, which oxidizes rapidly [2, 5].

Workflow Visualization

The following logic diagram maps the critical path for preparing and storing pyrazole-diamine solutions to maximize shelf-life and ensure data integrity.

G N1 N1,3-diethyl-1H-pyrazole-3,4-diamine (Solid Dihydrochloride Salt) N2 Weighing & Handling (Inert N2 Atmosphere) N1->N2 Prevent moisture uptake N3 Master Stock Preparation (Anhydrous DMSO, <0.1% H2O) N2->N3 Solubilize N4 Aliquoting & Sealing (Argon Purge, Amber Vials) N3->N4 Prevent freeze-thaw cycles N5 Long-Term Storage (-80°C, Desiccated) N4->N5 Stable > 12 months N6 Working Solutions (Aqueous Buffers, pH < 7) N5->N6 Dilute immediately prior to use N7 Degradation Risk (Auto-oxidation / Photolysis) N6->N7 If exposed to O2/Light (> 4 hours)

Workflow for the preparation and storage of pyrazole-diamine solutions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in Quality Control (QC) checks, transforming them into self-validating systems.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality Focus: Minimizing water ingress and oxygen exposure during solvation.

  • Equilibration: Transfer the sealed vial of lyophilized N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride from cold storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes). Why: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

  • Inert Weighing: Inside a nitrogen-purged glovebox, weigh the required mass of the compound.

  • Solubilization: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) with a certified water content of <0.005%. Vortex gently until completely dissolved.

  • Aliquoting & Purging: Dispense 50 µL to 100 µL aliquots into single-use amber glass LC-MS vials. Prior to capping, gently purge the headspace of each vial with Argon gas. Why: Argon is denser than nitrogen and air; it sinks to form a protective blanket over the liquid, effectively displacing oxygen and preventing auto-oxidation [3].

  • Storage: Flash-freeze the aliquots on dry ice and transfer to a -80°C freezer.

  • QC Validation Check: Immediately take one aliquot and run an HPLC-UV/MS analysis (UV at 254 nm). Record the Area Under the Curve (AUC) and the exact

    
     of the parent ion. This serves as the 
    
    
    
    baseline. Any future thawed aliquot must show >95% AUC relative to this baseline before use in assays.
Protocol B: Preparation of Aqueous Working Solutions

Causality Focus: Managing pH-dependent oxidation in physiological buffers.

  • Thawing: Remove a single-use DMSO aliquot from -80°C and thaw rapidly at room temperature in the dark. Never subject aliquots to freeze-thaw cycles; discard any unused portion.

  • Dilution: Dilute the DMSO stock into the target aqueous assay buffer immediately prior to the experiment. Ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference.

  • pH Optimization: Where the biological assay permits, adjust the buffer to a slightly acidic pH (e.g., pH 6.0 - 6.5). Why: Maintaining the protonated state of the diamine drastically slows the rate of electron transfer required for oxidation [2].

  • QC Validation Check: Implement a spectrophotometric check. Measure the absorbance of the working solution in the visible range (400-600 nm) at

    
     and at the end of the assay incubation. A baseline shift or the appearance of a new peak in this region validates that quinone-diimine degradation products have formed, flagging the assay data for potential artifactual interference.
    

References

  • ChemSrc. "1431964-64-5 N1,3-diethyl-1H-pyrazole-3,4-diamine Physical and Chemical Properties." ChemSrc Compound Database. Available at: [Link]

  • ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Available at: [Link]

  • Green Chemistry (RSC). "Transaminase biocatalysis: optimization and application (Aromatic amine stability)." Royal Society of Chemistry. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N1,3-Diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine (also referred to as 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine). This highly electron-rich pyrazole core is a critical building block in medicinal chemistry and dye synthesis[1]. However, researchers frequently encounter yield-limiting bottlenecks such as poor N-alkylation regioselectivity, over-alkylation of the exocyclic amine, and rapid oxidative degradation of the final diamine free base[2].

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.

Synthetic Workflow Overview

G A 3-amino-4-nitropyrazole B 1-ethyl-3-amino- 4-nitropyrazole A->B Step 1: N1-Alkylation (EtI, Cs2CO3) C 1-ethyl-3-(ethylamino)- 4-nitropyrazole B->C Step 2: Reductive Amination (Acetaldehyde, NaBH(OAc)3) D N1,3-diethyl-1H-pyrazole- 3,4-diamine C->D Step 3: Nitro Reduction (H2, Pd/C, HCl)

Synthetic workflow for N1,3-diethyl-1H-pyrazole-3,4-diamine from 3-amino-4-nitropyrazole.

Troubleshooting Guides & FAQs
Section 1: Regioselectivity in N1-Alkylation (Step 1)

Q: When I alkylate 3-amino-4-nitropyrazole with ethyl iodide, I get a near 1:1 mixture of isomers. How can I selectively obtain the 1,3-isomer? A: The poor regioselectivity stems from the tautomerism of the pyrazole ring. Using a hard base like potassium carbonate (


) in a highly polar aprotic solvent like DMF leads to a mixture of 1-ethyl-3-amino-4-nitropyrazole (1,3-isomer) and 1-ethyl-5-amino-4-nitropyrazole (1,5-isomer).

Causality & Solution: To favor the 1,3-isomer, switch to Cesium Carbonate (


) in Acetonitrile (MeCN). The larger, softer cesium cation enhances the solubility and reactivity of the pyrazolate anion. Furthermore, the lower polarity of MeCN compared to DMF reduces the formation of solvent-separated ion pairs, kinetically favoring alkylation at the less sterically hindered N1 position (adjacent to the C5-H, rather than the bulky C3-

).

Table 1: Optimization of N1-Alkylation Conditions

SolventBaseTemp (°C)Yield (1,3-isomer)Yield (1,5-isomer)
DMF

8045%40%
THFNaH0 to 2565%20%
MeCN

60 78% 12%

Self-Validating Protocol: Before proceeding to Step 2, validate your regioselectivity by analyzing the crude mixture via


-NMR (DMSO-

). The C5-proton of the desired 1,3-isomer appears significantly downfield (~8.2 ppm) compared to the 1,5-isomer (~7.8 ppm) due to the combined deshielding effects of the adjacent nitro group and the N1-alkyl chain. Proceed only if the 8.2 ppm peak integrates to >85% relative to the 7.8 ppm peak.
Section 2: Preventing Over-Alkylation (Step 2)

Q: Direct alkylation of the C3-amine with ethyl iodide produces significant N,N-diethyl byproducts. How do I improve the mono-ethylation yield? A: The secondary amine formed after the first ethylation is more nucleophilic than the starting primary amine, making over-alkylation kinetically favored.

Causality & Solution: Abandon direct alkylation with alkyl halides. Instead, utilize reductive amination with acetaldehyde and sodium triacetoxyborohydride (


). The steric bulk of the intermediate imine/iminium ion prevents a second equivalent of acetaldehyde from reacting, strictly limiting the reaction to mono-ethylation.
Section 3: Nitro Reduction & Product Stability (Step 3)

Q: My final reduction stalls, and the isolated product rapidly turns dark brown. What is going wrong? A: There are two distinct issues here: catalyst poisoning and oxidative degradation.

Causality:

  • Stalled Reduction: Reduction of the highly electron-deficient 4-nitro group often stalls at the hydroxylamine intermediate if the hydrogen pressure is too low or the catalyst is aged.

  • Degradation: 3,4-diaminopyrazoles are exceptionally electron-rich and rapidly auto-oxidize in the presence of atmospheric oxygen[1].

Solution: Perform the hydrogenation under elevated pressure (e.g., 50 bar)[1]. To prevent oxidation, the product must be immediately trapped as an oxidation-resistant dihydrochloride salt[2].

Table 2: Nitro Reduction Conditions and Outcomes

CatalystHydrogen SourceSolventDiamine YieldReaction Outcome / Byproducts
10% Pd/C

(1 atm)
MeOH40%Incomplete reduction (hydroxylamine stalled)
Raney Ni

EtOH60%Catalyst poisoning; difficult filtration
10% Pd/C

(50 bar)
MeOH / HCl 85% Clean conversion to stable dihydrochloride salt

Self-Validating Protocol: Monitor the reduction via TLC (DCM:MeOH 9:1). The bright yellow spot of the nitro precursor must completely disappear. Upon filtration of the catalyst, immediately bubble HCl gas or add ethereal HCl to the filtrate. The formation of a pale pink or white precipitate confirms the successful generation of the stable dihydrochloride salt[1]. If the solution turns dark purple or brown, oxidation has occurred, and the batch must be discarded.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-ethyl-3-amino-4-nitropyrazole

  • Charge a dry 250 mL round-bottom flask with 3-amino-4-nitropyrazole (10.0 g, 78.1 mmol) and anhydrous MeCN (100 mL).

  • Add

    
     (30.5 g, 93.7 mmol) and stir at room temperature for 15 minutes to pre-form the pyrazolate anion.
    
  • Add ethyl iodide (6.8 mL, 85.0 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 60 °C for 4 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify via flash chromatography (EtOAc/Hexanes) to yield the 1,3-isomer as a yellow solid.

Protocol B: Reductive Amination to 1-ethyl-3-(ethylamino)-4-nitropyrazole

  • Dissolve 1-ethyl-3-amino-4-nitropyrazole (8.0 g, 51.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (80 mL).

  • Add acetaldehyde (3.4 mL, 61.4 mmol) and glacial acetic acid (3.0 mL, 51.2 mmol). Stir at room temperature for 1 hour to ensure complete imine formation.

  • Cool the mixture to 0 °C and add

    
     (16.2 g, 76.8 mmol) in small portions over 20 minutes.
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous

    
     (50 mL), extract with DCM (3 x 50 mL), dry over 
    
    
    
    , and concentrate to yield the mono-ethylated product.

Protocol C: Catalytic Hydrogenation to N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride

  • In a high-pressure reactor vessel, dissolve 1-ethyl-3-(ethylamino)-4-nitropyrazole (5.0 g, 27.1 mmol) in absolute methanol (100 mL)[1].

  • Add 10% Pd/C (0.5 g, 10 wt%).

  • Purge the vessel with nitrogen (3x), then with hydrogen (3x).

  • Pressurize the vessel to 50 bar with

    
     and agitate at room temperature for 17 hours[1].
    
  • Carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the mixture through a tightly packed Celite pad under a blanket of nitrogen to remove the Pd/C catalyst.

  • Immediately guide hydrogen chloride gas through the filtrated solution for 5 minutes (or add 2.0 M HCl in ether)[1].

  • Concentrate the filtrate to 1/3 of its volume and add ice-cold diethyl ether (50 mL) to precipitate the product.

  • Filter the resulting pale pink crystals and dry under high vacuum to afford N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride[1].

References
  • Oxidation hair dye composition containinng diaminopyrazol derivatives and new diaminopyrazol derivatives.
  • Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives and 3,4,5-triaminopyrazole derivatives.

Sources

Troubleshooting oxidation issues with N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N1,3-diethyl-1H-pyrazole-3,4-diamine. This resource is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot challenges related to the oxidative stability of this compound. Given the electron-rich nature of the pyrazole core and the presence of two highly active amine functionalities, this molecule is particularly susceptible to degradation via oxidation. This guide provides field-proven insights and detailed protocols to ensure the integrity of your material and the success of your experiments.

Troubleshooting Guide: Oxidation-Related Issues

Oxidation of N1,3-diethyl-1H-pyrazole-3,4-diamine can manifest in various ways, from visible discoloration to compromised reaction outcomes. This section addresses common problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My solid N1,3-diethyl-1H-pyrazole-3,4-diamine has developed a pink, brown, or dark purple discoloration upon storage. What is happening and is the material still usable?

Answer:

This is a classic indicator of oxidation. The discoloration is caused by the formation of highly conjugated, colored byproducts resulting from the oxidation of the diamine functional groups. Aromatic amines are well-known to be sensitive to air and light, leading to the formation of radical cations and subsequent polymerization or coupling reactions.[1]

  • Causality: The two amine groups donate electron density into the pyrazole ring, making them highly susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) or heat.[2] Even trace amounts of oxygen over time can lead to significant discoloration, indicating a partial degradation of the material.

  • Is it Usable? The usability depends on the extent of degradation and the sensitivity of your application.

    • For non-critical applications: If the discoloration is minor (e.g., slightly off-white or tan), the bulk of the material may still be intact. However, you should anticipate the presence of impurities.

    • For sensitive applications (e.g., catalysis, GMP synthesis): Do not use discolored material. The impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficult purification.[3] It is highly recommended to use fresh, pure material.

  • Solution:

    • Procurement: Purchase the compound from a reputable supplier who packages it under an inert atmosphere (e.g., argon or nitrogen) in an amber vial.[4]

    • Storage: Upon receipt, immediately transfer the vial into a desiccator inside a refrigerator, away from light. For long-term storage, a glovebox with an inert atmosphere (<0.1 ppm O2 and H2O) is ideal.[2]

    • Handling: Only open the container and weigh out the material under an inert atmosphere, as detailed in the protocols below.

Question 2: I am experiencing significantly lower than expected yields in my reaction involving N1,3-diethyl-1H-pyrazole-3,4-diamine. Could oxidation be the cause?

Answer:

Absolutely. If your N1,3-diethyl-1H-pyrazole-3,4-diamine has been even partially oxidized, a portion of the starting material is already consumed, leading to an effective reduction in its molar quantity and purity.[3]

  • Causality:

    • Incorrect Stoichiometry: The oxidized impurities do not possess the same reactivity as the parent diamine. This effectively throws off the stoichiometry of your reaction, leaving other reactants in excess and reducing the theoretical maximum yield.[5]

    • Inhibition/Side Reactions: The oxidation byproducts can sometimes inhibit catalysts or participate in unwanted side reactions, further consuming reactants and generating a more complex product mixture that complicates purification.

  • Troubleshooting Workflow:

Troubleshooting_Yield start Low Reaction Yield Observed check_purity Assess Purity of Diamine (NMR, LC-MS) start->check_purity discolored Is the solid discolored? check_purity->discolored Visual Check impure Are impurities detected? check_purity->impure Analytical Check solution_replace Action: Use fresh, pure starting material. discolored->solution_replace Yes check_conditions Review Reaction Conditions discolored->check_conditions No impure->solution_replace Yes impure->check_conditions No solution_replace->check_conditions inert_atm Was an inert atmosphere used throughout? check_conditions->inert_atm deoxygenated_solvents Were solvents properly deoxygenated? inert_atm->deoxygenated_solvents Yes solution_technique Action: Implement rigorous air-sensitive techniques. (See Protocols) inert_atm->solution_technique No deoxygenated_solvents->solution_technique No other_issues Investigate other parameters: - Stoichiometry - Temperature - Catalyst Activity deoxygenated_solvents->other_issues Yes

Caption: Troubleshooting workflow for low reaction yields.

Question 3: My analytical results (NMR, LC-MS) show several unexpected peaks after my reaction. How can I confirm if these are from oxidation?

Answer:

Confirming oxidation requires a combination of analytical techniques and deductive reasoning.

  • Mass Spectrometry (LC-MS): This is often the most direct method. Look for masses corresponding to the addition of oxygen atoms to your starting material. Common adducts would be M+16 (mono-oxidation) or M+32 (di-oxidation). You may also see peaks corresponding to dimers (2M) or other coupled products.

  • Nuclear Magnetic Resonance (¹H NMR): Oxidation of the amine groups will significantly alter the electronic environment of the pyrazole ring. You may observe a downfield shift of the aromatic protons and a broadening or disappearance of the N-H signals. The appearance of new, complex signals in the aromatic region is also a strong indicator.

  • High-Performance Liquid Chromatography (HPLC): When monitored with a UV detector, oxidation typically produces more polar compounds. You will likely see new peaks eluting earlier than your starting material on a reverse-phase column. Running a control sample of your starting diamine that has been intentionally exposed to air for a short period can help confirm the identity of these degradation peaks.

Analytical TechniqueKey Indicators of Oxidation
LC-MS Peaks corresponding to [M+16], [M+32], or dimeric species.
¹H NMR Broadening/disappearance of N-H signals; new, complex aromatic signals.
HPLC (Reverse Phase) Appearance of new, more polar peaks (earlier retention times).
Visual/Colorimetric Development of a colored solution when dissolved.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal method for storing N1,3-diethyl-1H-pyrazole-3,4-diamine? For optimal stability, the compound should be stored in a tightly sealed amber glass vial under a positive pressure of an inert gas like argon or nitrogen.[2][4] This vial should be placed inside a desiccator in a refrigerator (2-8 °C) to minimize thermal degradation. For ultimate long-term storage, use of a dedicated inert atmosphere glovebox is the industry standard.[7]

Q2: What are "air-sensitive techniques" and why are they critical for this compound? Air-sensitive techniques are specialized laboratory procedures designed to handle reagents that react with components of the atmosphere, primarily oxygen and moisture.[8] For N1,3-diethyl-1H-pyrazole-3,4-diamine, the primary concern is oxidation.[2] These techniques, such as using a Schlenk line or a glovebox, create a reaction environment free of atmospheric oxygen, thus preventing the degradation of the sensitive diamine.[9]

Q3: Can I use a drying tube instead of a full inert atmosphere setup? No. A drying tube containing a desiccant like calcium chloride only removes moisture. It provides no protection against atmospheric oxygen, which is the primary driver of degradation for this compound.[4] An inert gas atmosphere is mandatory.

Q4: How do I properly deoxygenate my reaction solvents? The most common and effective method is to sparge the solvent with a fine stream of inert gas (argon or nitrogen) through a long needle for 30-60 minutes. Another method is the "freeze-pump-thaw" technique, which involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

Key Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere Reaction using a Schlenk Line

This protocol ensures that the reaction is protected from atmospheric oxygen and moisture.

  • Glassware Preparation: All glassware (flasks, condensers, etc.) must be thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[4][9]

  • Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line. A Schlenk line is a dual-manifold system that allows for switching between a vacuum and an inert gas source.

  • Purging: Evacuate the assembled glassware under vacuum for 5-10 minutes to remove the air. Then, refill the system with a positive pressure of dry, inert gas (e.g., nitrogen or argon). Repeat this vacuum/refill cycle at least three times to ensure a fully inert atmosphere.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the entire experiment. This is typically achieved by venting the system through an oil or mercury bubbler, which provides a visual confirmation of the positive pressure.[4][9]

  • Reagent Addition: Add deoxygenated solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solids like N1,3-diethyl-1H-pyrazole-3,4-diamine under a strong counter-flow of inert gas or in a glovebox.

Schlenk_Setup InertGas Inert Gas (Argon/Nitrogen) Flask Reaction Flask (Round Bottom) InertGas->Flask via Stopcock Vacuum Vacuum Pump Vacuum->Flask via Stopcock Septum Rubber Septum Flask->Septum Bubbler Oil Bubbler Flask->Bubbler Gas Outlet

Sources

Technical Support Center: Purification of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Compound: N1,3-diethyl-1H-pyrazole-3,4-diamine (CAS: 1431964-64-5) Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Technical Abstract & Chemical Profile

N1,3-diethyl-1H-pyrazole-3,4-diamine is an electron-rich heterocyclic diamine often utilized as a scaffold in pharmaceutical synthesis or as a precursor in oxidative dye coupling. Due to the presence of two amino groups (one primary at C4, one secondary ethylamino at C3) and the electron-donating pyrazole ring, this compound is highly susceptible to oxidation .

Successful purification requires strict control over oxidative stress and precise solvent selection to prevent "oiling out"—a common failure mode for alkylated pyrazole diamines.

PropertyDescription
Chemical Structure 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine
Physical State Solid (often off-white to pale yellow); Oxidizes to violet/brown.
Solubility Profile Soluble in Ethanol, MeOH, DCM, DMSO. Sparingly soluble in Water, Hexanes.
pKa Characteristics Amphoteric but predominantly basic. Forms stable salts with HCl/H₂SO₄.
Critical Risk Rapid oxidation in solution; Oiling out during cooling.

Method Selection Guide (Decision Tree)

Before initiating purification, determine the state of your crude material and your downstream requirements.

PurificationStrategy Start Crude N1,3-diethyl-1H-pyrazole-3,4-diamine CheckPurity Analyze Purity (HPLC/LCMS) & Physical State Start->CheckPurity Decision1 Is the Crude an Oil or Solid? CheckPurity->Decision1 SolidRoute Solid (Purity >85%) Decision1->SolidRoute Crystalline/Semi-solid OilRoute Dark Oil / Tar (Purity <85%) Decision1->OilRoute Sticky Oil MethodA Method A: Free Base Recrystallization (Solvent: EtOH/Heptane or Toluene) SolidRoute->MethodA MethodB Method B: Acid Salt Formation (Convert to HCl or H2SO4 salt) OilRoute->MethodB Stabilize as Salt Success Pure Crystalline Solid MethodA->Success RecrystSalt Recrystallize Salt (Solvent: EtOH/Water) MethodB->RecrystSalt RecrystSalt->Success

Figure 1: Strategic decision tree for selecting the optimal purification route based on crude material state.

Standard Operating Protocols (SOPs)

Method A: Free Base Recrystallization (Inert Atmosphere)

Recommended for material with >85% initial purity.

Theory: Pyrazole diamines are prone to auto-oxidation in hot solutions, leading to colored impurities that co-crystallize. Using degassed solvents and an inert atmosphere (Nitrogen/Argon) is critical [1].

  • Preparation: Sparge all solvents (Ethanol, Heptane, or Toluene) with Nitrogen for 15 minutes prior to use.

  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser and N₂ line.

    • Add Ethanol (absolute) (approx. 3-5 mL per gram of crude).

    • Heat to 60-70°C. If undissolved, add solvent in 0.5 mL increments. Do not boil excessively.

  • Filtration (Hot): If insoluble black particles (oxidation products) remain, filter rapidly through a pre-heated celite pad under N₂ blanket.

  • Crystallization:

    • Reheat filtrate to near reflux.[1]

    • Add Heptane dropwise until a persistent cloudiness appears (saturation point).

    • Add just enough Ethanol to clear the solution.

    • Slow Cooling: Wrap the flask in a towel or place in a Dewar to cool to Room Temperature (RT) over 2-3 hours.

    • Critical Step: If oiling occurs, scratch the glass or add a seed crystal immediately.

    • Cool to 0-4°C for 1 hour.

  • Isolation: Filter under N₂ or vacuum. Wash with cold Heptane/Ethanol (9:1). Dry under vacuum at 40°C.

Method B: Salt Formation & Recrystallization

Recommended for oily crudes or long-term storage.

Theory: Converting the diamine to a sulfate or hydrochloride salt protonates the amino groups, significantly reducing electron density in the ring and preventing oxidation. Salts also crystallize more readily than oily free bases [2].

  • Salt Formation: Dissolve crude oil in 5 volumes of Ethanol. Cool to 0°C. Add 1.1 equivalents of concentrated HCl (or H₂SO₄ in EtOH) dropwise.

  • Precipitation: The salt often precipitates immediately. If not, add Ethyl Acetate or Diethyl Ether.

  • Recrystallization:

    • Dissolve the crude salt in minimum hot Water/Ethanol (1:10) or Methanol .

    • Allow to cool slowly.[2]

    • Filter and dry.[3]

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "I dissolved my compound in hot ethanol, but as it cooled, it formed a sticky brown oil at the bottom instead of crystals. How do I fix this?"

Scientist Response: Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when impurities lower the melting point (eutectic formation).

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol) to slightly dilute it.[1]

  • Seeding: Cool the solution very slowly to just above the temperature where oiling occurred previously, then add a seed crystal of pure material.

  • Solvent Switch: The Ethanol/Heptane system might be too polar/non-polar distinct. Try Toluene alone or Isopropyl Acetate . These solvents have intermediate polarity and often favor crystal growth over oiling for lipophilic pyrazoles [3].

Issue 2: Persistent Discoloration

User Question: "My product is 98% pure by HPLC, but it looks purple/grey. The color won't wash out."

Scientist Response: Aminopyrazoles are notorious for trace oxidation products (likely azo or nitroso species) that have high extinction coefficients—meaning a tiny amount causes intense color.

  • Activated Carbon Treatment: During the hot dissolution step (Method A, Step 3), add activated charcoal (e.g., Darco G-60, 5-10 wt%). Stir at 60°C for 15 minutes, then filter hot through Celite.

  • Antioxidant Additive: Add a pinch of Ascorbic Acid or Sodium Sulfite to the recrystallization solvent (especially if using aqueous alcohol). This acts as a scavenger for dissolved oxygen.

Issue 3: Low Recovery Yield

User Question: "I started with 5g and only recovered 1.5g. Where did I lose it?"

Scientist Response: Low yield in pyrazole diamines is usually due to high solubility in the mother liquor or degradation.

  • Check the Mother Liquor: Run TLC/LCMS on the filtrate. If the product is there, your solvent volume was too high. Concentrate the filtrate and perform a second "crop" crystallization.

  • Solubility Check: N1,3-diethyl-1H-pyrazole-3,4-diamine is quite soluble in ethanol. Ensure you cooled to at least 0°C. If using Method B (Salts), ensure you didn't use too much water, as the salt is highly water-soluble.

Frequently Asked Questions (FAQs)

Q: Can I store the free base on the shelf? A: Not recommended. The free base will darken over weeks due to air oxidation. Store under Argon/Nitrogen at -20°C. For long-term shelf stability (years), convert it to the dihydrochloride or sulfate salt .

Q: Why is the N1,3-diethyl regiochemistry important for purification? A: The N-ethyl groups increase lipophilicity compared to the unsubstituted parent. This makes water a poor solvent for the free base (causing it to oil out) but an excellent anti-solvent. Conversely, unsubstituted aminopyrazoles might require water for dissolution.

Q: Is column chromatography a better alternative? A: Chromatography is effective but challenging for diamines because they streak on silica gel (due to basicity). If you must use a column, pre-treat the silica with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. However, recrystallization is preferred for scalability and stability [4].

References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds. Retrieved from

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? Retrieved from

  • Reddit (r/OrganicChemistry). Purification of Amino-Pyrazoles. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Sources

Technical Support Center: Troubleshooting N1,3-Diethyl-1H-pyrazole-3,4-diamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and coupling 1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine (commonly referred to as N1,3-diethyl-1H-pyrazole-3,4-diamine). This electron-rich diaminopyrazole is a highly versatile building block used in the synthesis of fused pyrazoloazines (such as pyrazolo[1,5-a]pyrimidines) and pharmaceutical intermediates. However, its unique electronic structure makes it highly susceptible to side reactions, including rapid oxidation and poor regioselectivity. This guide provides field-proven troubleshooting strategies to ensure high-yielding, self-validating experimental workflows.

Frequently Asked Questions (FAQs)

FAQ 1: Handling & Storage (The Oxidation Problem)

Q: My reaction mixture turns dark brown or black immediately after adding a base to the dihydrochloride salt. What is happening, and how do I prevent it?

A: You are observing rapid oxidative degradation. The causality lies in the molecule's electronic structure: the pyrazole ring is inherently electron-rich, and the presence of two electron-donating amino groups at the 3- and 4-positions significantly lowers its oxidation potential. When the stable dihydrochloride salt is neutralized to the free base, atmospheric oxygen rapidly oxidizes the diamine into reactive radical intermediates. These intermediates quickly oligomerize into dark, tarry mixtures. This exact mechanism is actually exploited in the cosmetics industry for 1, where diaminopyrazoles act as developer substances that couple under atmospheric oxygen[1].

Solution: To prevent degradation, these precursors are manufactured and stored as their corresponding salts (like dihydrochloride or hemisulfate) to maintain stability[2]. You must maintain a strictly anaerobic environment during freebasing. Use thoroughly degassed solvents and perform the neutralization step in situ immediately prior to adding your electrophile.

FAQ 2: Regioselectivity in Amide Coupling

Q: I am trying to selectively form an amide at the 4-position, but I keep getting a complex mixture of 3-acyl, 4-acyl, and di-acylated products. How can I control the regioselectivity?

A: The regioselectivity challenge arises from the competing nucleophilicity of the two amines. The 4-amino group is a primary amine and is less sterically hindered, making it kinetically favored for electrophilic attack. However, the 3-ethylamino group is a secondary amine and is highly nucleophilic due to the inductive electron-donating effect of the ethyl group.

Solution: Kinetically controlled conditions are required. Lowering the temperature to between -20 °C and 0 °C suppresses the reactivity of the more sterically hindered secondary amine at C3. Furthermore, using a non-nucleophilic base (like DIPEA) and adding exactly 0.95 to 1.0 equivalent of the acyl halide dropwise prevents local excesses of the electrophile, thereby minimizing di-acylation.

FAQ 3: Cyclization to Fused Pyrazoloazines

Q: When reacting the diamine with 1,3-diketones to form pyrazolo[1,5-a]pyrimidines, I observe poor chemoselectivity and multiple regioisomers. How do I optimize this?

A: The condensation of 3,4-diaminopyrazoles with unsymmetrical diketones can theoretically yield multiple isomers depending on which amine attacks which carbonyl first.

Solution: Conduct the condensation under controlled acidic conditions (e.g., using acetic acid as a catalyst in ethanol) rather than basic conditions. The acid activates the carbonyl group, and the less sterically hindered primary amine at C4 initiates the attack. Literature confirms that the reaction of diaminopyrazoles with diketones under controlled aqueous or acidic conditions exhibits a high level of chemoselectivity and regiospecificity, yielding specific fused pyrazoloazines out of the possible isomers[3].

Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between kinetic control parameters and the resulting regioselectivity during the acylation of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Reaction ConditionTemp (°C)Electrophile (eq)Major Product ObservedYield of Target 4-Acyl (%)
Standard Addition251.1Complex Mixture< 30
Excess Reagent252.5Di-acylated< 5
Kinetic Control01.04-Acyl~ 75
Strict Kinetic Control-200.954-Acyl> 90

Experimental Protocol: Anaerobic Freebasing & Regioselective Acylation

This protocol is designed as a self-validating system to ensure side reactions are mitigated at every step.

  • System Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous dichloromethane (DCM) with Argon for 30 minutes prior to use to eliminate dissolved oxygen.

  • Dissolution: Add 1.0 mmol of N1,3-diethyl-1H-pyrazole-3,4-diamine dihydrochloride to the flask. Add 10 mL of the degassed DCM. The salt will remain mostly suspended.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach exactly -20 °C.

  • Neutralization: Dropwise, add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). The solution will clarify as the free base forms.

    • Self-Validation Checkpoint 1 (Visual): The solution should remain pale yellow. If the solution turns dark brown or black, oxygen has breached the system, and the batch should be aborted immediately.

  • Coupling: Dissolve 0.95 mmol of the target acyl chloride in 2 mL of degassed DCM. Add this solution dropwise over 30 minutes using a syringe pump to prevent local concentration spikes.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2 (LC-MS): After 1 hour, pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. The presence of a single major peak corresponding to the [M+H]+ of the mono-acylated product confirms successful kinetic control. If a significant[M+H+Ac]+ peak (di-acylated) is present, the addition rate was too fast.

  • Quenching: Quench the reaction at -20 °C with saturated aqueous NH₄Cl, then allow it to warm to room temperature for standard aqueous workup.

Mechanistic Pathway Diagrams

G A N1,3-Diethyl-1H-pyrazole -3,4-diamine (HCl salt) B Free Base (Highly Reactive) A->B Base (e.g., DIPEA) Degassed Solvent C Desired Amide/Fused Heterocycle B->C Electrophile Inert Atmosphere (Ar/N2) D Oxidative Degradation (Oligomers/Dark Tars) B->D O2 Exposure (Air)

Figure 1: Reaction pathways of N1,3-diethyl-1H-pyrazole-3,4-diamine highlighting oxidation risks.

Regio Start Diamine Free Base Cond1 T = -20°C to 0°C 1.0 eq Acyl Chloride Slow Addition Start->Cond1 Cond2 T = 25°C >1.5 eq Acyl Chloride or Excess Anhydride Start->Cond2 Prod1 4-Acyl Derivative (Major, >90%) Cond1->Prod1 Prod2 Di-acylated + 3-Acyl Mixture Cond2->Prod2

Figure 2: Influence of kinetic control on the regioselectivity of diaminopyrazole acylation.

References

1.[3] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PMC / NIH URL:

2.[2] Title: 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions Source: European Patent Office URL:

3.[1] Title: US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole Source: Google Patents URL:

Sources

Technical Support Center: Optimizing pH for N1,3-diethyl-1H-pyrazole-3,4-diamine Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N1,3-diethyl-1H-pyrazole-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the chemical stability of this compound by optimizing pH. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles from forced degradation studies, pyrazole chemistry, and the behavior of aromatic amines to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of N1,3-diethyl-1H-pyrazole-3,4-diamine?

The molecular structure of N1,3-diethyl-1H-pyrazole-3,4-diamine contains two primary amine groups attached to a pyrazole ring. The basicity of these nitrogen atoms makes them susceptible to protonation, and their nucleophilicity makes the entire molecule vulnerable to pH-dependent degradation pathways.[1][2]

  • Acidic Conditions: In low pH environments, the amine groups will be protonated. This can alter the electron distribution in the pyrazole ring, potentially making it more susceptible to hydrolytic cleavage.[3]

  • Basic Conditions: At high pH, the amine groups are deprotonated and thus more nucleophilic. This can increase susceptibility to oxidative degradation. Furthermore, base-catalyzed hydrolysis can be particularly aggressive toward certain functional groups.[3]

  • pKa Value: The pKa of the amine groups dictates the ratio of ionized to non-ionized forms at a given pH. While the exact pKa for this molecule is not readily published, the pKa of similar aromatic amines and pyrazole structures suggests it will be in the mid-to-high range.[4][5] Knowing this value is crucial for predicting solubility and reactivity. For an amine, a pH below its pKa will favor the more water-soluble, protonated form.[6]

Q2: What are the most probable degradation pathways for this compound?

Based on its structure, the primary degradation pathways to investigate are hydrolysis and oxidation.

  • Hydrolysis: This is a common degradation reaction that involves the cleavage of chemical bonds by water.[7] Forced degradation studies across a wide pH range (e.g., pH 2 to 10) are essential to determine the molecule's susceptibility to both acid- and base-catalyzed hydrolysis.[7][8][9]

  • Oxidation: The electron-rich pyrazole ring and the amine substituents can be sensitive to oxidative conditions. This can be initiated by dissolved oxygen, peroxide contaminants, or exposure to light (photolysis).

  • Thermolysis: Degradation due to heat can reveal thermally labile parts of the molecule and is a standard component of forced degradation studies.[3]

Q3: What is a suitable starting pH range for a stability study of N1,3-diethyl-1H-pyrazole-3,4-diamine?

A prudent approach is to screen a broad pH range to identify the region of maximum stability. A typical screening range for pharmaceutical compounds is between pH 3 and 10.[10] For initial formulation development, a narrower range of pH 4 to 8 is often targeted to be closer to physiological conditions.[6][8] However, the optimal pH will be dictated by the empirical data generated during your stability study.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation or Cloudiness in Solution pH Shift: The solution's pH may have drifted into a range where the compound is less soluble. The unprotonated (free base) form is typically less water-soluble.[6]1. Verify pH: Use a calibrated pH meter to check the current pH of the solution. 2. Re-adjust pH: Carefully add a dilute acid or base to return to the target pH. 3. Incorporate Buffers: Use a suitable buffer system (e.g., citrate, phosphate) at an adequate concentration (50-100 mM) to maintain a stable pH.[4][10]
Low Solubility at Target pH: The chosen pH may inherently be a point of low solubility for the compound.1. Conduct pH-Solubility Profile: Systematically determine the compound's solubility across a wide pH range. 2. Adjust Formulation: If possible, formulate at a pH that balances both stability and solubility. 3. Use Co-solvents: Consider adding a co-solvent like propylene glycol or ethanol to improve solubility.
Rapid Degradation Observed by HPLC Unstable pH: The compound is likely in a highly unstable pH region (either strongly acidic or alkaline).1. Execute pH-Rate Profile Study: Perform the detailed pH stability protocol below to map degradation rate as a function of pH. 2. Identify Optimal pH: Analyze the data to find the pH at which the degradation rate is lowest. This is your optimal pH for stability.
Oxidative Degradation: The compound may be sensitive to oxidation, accelerated by air or light.1. De-gas Solvents: Purge buffers and solvents with nitrogen or argon to remove dissolved oxygen. 2. Use Antioxidants: Consider adding a small amount of an antioxidant (e.g., EDTA, ascorbic acid) to the formulation. 3. Protect from Light: Store samples in amber vials or protect them from light to prevent photolytic degradation.
Inconsistent or Irreproducible Results Improper Buffer Preparation: Incorrect buffer concentration or pH can lead to variable results.1. Calibrate pH Meter: Always calibrate your pH meter with fresh standards before use. 2. Check Buffer Capacity: Ensure your chosen buffer is effective at the target pH (i.e., pH is within ±1 unit of the buffer's pKa).
Analytical Method is Not Stability-Indicating: The HPLC method may not be resolving the parent compound from its degradation products, leading to inaccurate stability assessments.1. Method Validation: A key goal of forced degradation is to validate that your analytical method is "stability-indicating."[7][8] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure the main peak is not co-eluting with impurities.

Experimental Protocols & Methodologies

Protocol 1: Generating a pH-Stability Profile via Forced Degradation

This protocol outlines a systematic approach to determine the pH at which N1,3-diethyl-1H-pyrazole-3,4-diamine exhibits maximum stability. The goal is to induce 5-20% degradation to accurately model the degradation kinetics.[7][8]

Objective: To quantify the degradation rate of N1,3-diethyl-1H-pyrazole-3,4-diamine across a range of pH values under accelerated temperature conditions.

Materials:

  • N1,3-diethyl-1H-pyrazole-3,4-diamine

  • Buffer systems (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath (e.g., set to 60°C)

  • HPLC system with UV or PDA detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Prepare Buffered Solutions:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).[8]

    • For each pH point, add a precise volume of the stock solution to a volumetric flask and dilute with the corresponding buffer to achieve the final target concentration (e.g., 50 µg/mL).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot from each pH solution. Analyze by HPLC to determine the initial concentration (100% reference point).

  • Incubation:

    • Place the remaining sealed vials of each pH solution into a pre-heated incubator at an accelerated temperature (e.g., 60°C).[8]

    • This elevated temperature speeds up degradation, allowing for data collection in a shorter timeframe.[3]

  • Time-Point Sampling:

    • Withdraw aliquots from each vial at predetermined time intervals (e.g., 1, 3, 5, and 7 days).[8]

    • Immediately cool the samples to halt further degradation and store them at 4°C until analysis.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating HPLC method.

    • Record the peak area of the parent compound for each sample.

  • Data Analysis:

    • For each pH value, calculate the percentage of the compound remaining at each time point relative to its T=0 value.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of this line represents the observed degradation rate constant (k).

    • Plot the degradation rate constant (k) versus pH. The pH at which 'k' is at its minimum is the pH of maximum stability.

Visual Workflow for pH-Stability Profiling

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Conclusion A Prepare Compound Stock Solution C Aliquot Stock into Buffered Solutions A->C B Prepare Buffers (pH 2, 4, 6, 8, 10) B->C D Analyze T=0 Sample Immediately C->D E Incubate Samples (e.g., 60°C) C->E G Quantify Compound by HPLC D->G F Collect Samples at Time Intervals (1, 3, 5, 7 days) E->F Over time F->G H Calculate Degradation Rate Constant (k) for each pH G->H I Plot k vs. pH H->I J Identify pH of Minimum Degradation I->J

Caption: Workflow for determining the optimal pH for compound stability.

Troubleshooting Logic Diagram

G Start Problem Observed: Inconsistent Stability Data or Precipitation CheckpH 1. Verify pH of Solution with Calibrated Meter Start->CheckpH pH_Correct Is pH within +/- 0.2 units of target? CheckpH->pH_Correct CheckBuffer 2. Review Buffer Prep - Correct pKa? - Correct Concentration? pH_Correct->CheckBuffer Yes AdjustpH Adjust pH and/or Improve Buffering pH_Correct->AdjustpH No Buffer_OK Is Buffer System Appropriate? CheckBuffer->Buffer_OK CheckMethod 3. Evaluate Analytical Method - Peak Purity? - Mass Balance? Buffer_OK->CheckMethod Yes ReformulateBuffer Select & Prepare Correct Buffer Buffer_OK->ReformulateBuffer No Method_OK Is Method Stability-Indicating? CheckMethod->Method_OK Revalidate Re-develop/ Re-validate Method Method_OK->Revalidate No Rerun Rerun Experiment with Corrected Parameters Method_OK->Rerun Yes Revalidate->Rerun AdjustpH->Rerun ReformulateBuffer->Rerun

Caption: Decision tree for troubleshooting stability study issues.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ScienceDirect.
  • Kineticist. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • BenchChem. Optimizing pH and buffer conditions for reactions with Amino-PEG10-Amine.
  • PharmaTutor. (2022, November 30).
  • BenchChem. Identifying and removing byproducts in pyrazole synthesis.
  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • BenchChem.
  • PMC. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • ResearchGate. (2025, August 6). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF.
  • Lab Supplies.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC.
  • Journal of King Saud University. (2025, April 22). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA)
  • Taylor & Francis. (2020, March 27). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
  • Jetir.Org.
  • JOCPR.
  • MDPI. (2018, January 12).
  • PMC. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ResearchGate. (2021, August 2). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ChemicalBook. (2025, October 14). 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0.
  • IJPRA.
  • MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Ovidius University Annals of Chemistry.
  • The Royal Society of Chemistry. Analytical Methods.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • ResearchGate. (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. 1,3-Dimethyl-1H-pyrazol-4-amine | 64517-88-0.
  • European Commission. (2012, March 27).
  • PubChem. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736.

Sources

Technical Support Center: Purification of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N1,3-diethyl-1H-pyrazole-3,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is structured to help you diagnose and resolve specific problems that may arise during the purification of your crude N1,3-diethyl-1H-pyrazole-3,4-diamine product.

Issue 1: My final product is a persistent oil and will not solidify, even after prolonged drying under high vacuum.

  • Possible Cause: The presence of residual solvents or low-melting impurities can significantly depress the melting point of your compound, causing it to remain an oil. Regioisomers formed during synthesis are common culprits in pyrazole chemistry and can also lead to oily products.[1][2]

  • Recommended Actions:

    • Acid-Base Extraction: This is a highly effective technique for separating basic compounds like N1,3-diethyl-1H-pyrazole-3,4-diamine from non-basic impurities.[3][4][5] By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid, the diamine will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer will regenerate the purified diamine, which can then be extracted back into an organic solvent.[3][6]

    • Column Chromatography: If acid-base extraction does not yield a solid product, column chromatography is a powerful alternative.[1] Due to the basic nature of the diamine, it may interact strongly with acidic silica gel.[7] To mitigate this, consider using silica gel deactivated with triethylamine (~1% in the eluent) or opting for neutral alumina as the stationary phase.[1][8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point for elution.[1]

    • Salt Formation for Crystallization: If the freebase is stubbornly oily, converting it to a salt can induce crystallization.[9][10] Dissolve the crude oil in a suitable organic solvent (e.g., ethanol, isopropanol) and add an equimolar amount of an acid like hydrochloric acid or sulfuric acid.[9][10] The resulting salt will likely have a higher melting point and a greater propensity to crystallize. The pure freebase can be regenerated by neutralization and extraction.[9]

Issue 2: Thin Layer Chromatography (TLC) analysis of my crude product shows multiple spots.

  • Possible Cause: Multiple spots on TLC indicate the presence of impurities, which could include unreacted starting materials, byproducts, or regioisomers.[1][2] In pyrazole synthesis, the formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials.[2]

  • Recommended Actions:

    • Impurity Identification:

      • Co-spotting: On a TLC plate, spot your crude reaction mixture alongside your starting materials to see if any of the impurity spots correspond to unreacted reagents.[1]

      • Spectroscopic Analysis: If possible, isolate the major impurities via preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help determine their structures.[1]

    • Purification Strategy:

      • Column Chromatography: This is the most effective method for separating compounds with different polarities, as indicated by their different Rf values on TLC.[1][7] Optimize the solvent system based on your TLC analysis to achieve the best separation.[1]

      • Recrystallization: If the impurities have significantly different solubilities from your desired product, recrystallization can be an effective purification method.[1][11] Experiment with various solvents, such as ethanol, methanol, or a mixed solvent system like ethanol/water.[8][11]

Issue 3: My purified product has a persistent yellow or brown color.

  • Possible Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or from the oxidation of the product or intermediates.[2]

  • Recommended Actions:

    • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the mixture through a pad of celite to remove the charcoal. The charcoal can effectively adsorb many colored impurities.[1][2] The product can then be recovered by evaporating the solvent or by recrystallization.

    • Recrystallization: This technique is often sufficient to remove colored impurities, as they may remain dissolved in the mother liquor during crystallization.[1][11]

    • Silica Gel Plug: For small-scale purification, dissolving the compound in a minimal amount of a relatively non-polar solvent and passing it through a short plug of silica gel can be effective. The more polar, colored impurities will often be retained on the silica.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Q1: What is the best general-purpose purification method for N1,3-diethyl-1H-pyrazole-3,4-diamine?

A1: For a basic compound like N1,3-diethyl-1H-pyrazole-3,4-diamine, acid-base extraction is an excellent first-line purification technique.[3][4][12] It is highly effective at removing non-basic impurities and is often simpler and more scalable than column chromatography. If further purification is required, column chromatography on deactivated silica gel or neutral alumina is recommended.[1][7][8]

Q2: Which solvents are most suitable for the recrystallization of pyrazole derivatives?

A2: The choice of solvent is highly dependent on the specific pyrazole derivative. However, common and effective solvents include ethanol, methanol, isopropanol, and ethyl acetate.[11] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be very effective.[11] The general principle is to dissolve the compound in a minimal amount of a hot "good" solvent and then either cool it slowly or add a "poor" solvent to induce crystallization.[13]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Pyrazole derivatives, particularly those with basic nitrogen atoms, can be sensitive to the acidic nature of standard silica gel.[7] To prevent degradation, you can deactivate the silica gel by pre-treating it with a base. This is commonly done by adding a small amount of triethylamine (e.g., 1%) to the eluent.[7][8] Alternatively, using neutral alumina as the stationary phase can be a good solution.[1]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization.[14]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[15][16][17]

  • Mass Spectrometry (MS): To determine the molecular weight.[15][17]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.[15][17]

  • Elemental Analysis: To confirm the elemental composition.[14]

III. Experimental Protocols & Visualizations

Protocol 1: Acid-Base Extraction

Objective: To separate N1,3-diethyl-1H-pyrazole-3,4-diamine from non-basic impurities.

Materials:

  • Crude N1,3-diethyl-1H-pyrazole-3,4-diamine

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10).

  • Extract the basified aqueous solution three times with fresh diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

G cluster_start Initial State cluster_extraction Acidic Extraction cluster_neutralization Neutralization cluster_back_extraction Back Extraction cluster_final Final Product Crude Crude Product in Organic Solvent Add_HCl Add 1M HCl Crude->Add_HCl Separate1 Separate Layers Add_HCl->Separate1 Aqueous_Layer Aqueous Layer (Protonated Diamine) Separate1->Aqueous_Layer Protonated Diamine Organic_Layer1 Organic Layer (Non-basic Impurities) Separate1->Organic_Layer1 Impurities Add_NaOH Add 1M NaOH Aqueous_Layer->Add_NaOH Basified_Aqueous Basified Aqueous Layer (Free Diamine) Add_NaOH->Basified_Aqueous Add_Organic Add Fresh Organic Solvent Basified_Aqueous->Add_Organic Separate2 Separate Layers Add_Organic->Separate2 Final_Organic Organic Layer (Purified Diamine) Separate2->Final_Organic Purified Diamine Final_Aqueous Aqueous Layer (Salts) Separate2->Final_Aqueous Waste Purified Purified Product Final_Organic->Purified Evaporate Solvent G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Pack Pack Column with Deactivated Silica TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Isolate Isolate Product Combine->Isolate

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals troubleshooting the aqueous solubility of N1,3-diethyl-1H-pyrazole-3,4-diamine during preclinical evaluation.

Executive Scientific Overview: Understanding the Causality

To effectively solubilize N1,3-diethyl-1H-pyrazole-3,4-diamine, one must first understand the structural causality driving its hydrophobicity.

The molecule features a planar pyrazole core substituted with two ethyl groups (at N1 and C3). These aliphatic chains significantly increase the partition coefficient (LogP), driving hydrophobic exclusion from water and increasing the crystal lattice energy[1]. While the pyrazole ring nitrogen is poorly basic (pKa ~2.5) because its lone pair participates in the aromatic sextet[2], the exocyclic diamines at positions 3 and 4 serve as the primary protonation sites, with an estimated pKa of 4.5–5.5[3].

The Core Issue: At physiological pH (7.4), the basic amines remain un-ionized. The molecule exists as a highly lipophilic free base, leading to rapid precipitation in aqueous buffers. Solubilization requires either manipulating the ionization state (pH adjustment) or shielding the hydrophobic core (micellization/complexation)[4].

Diagnostic Troubleshooting Workflow

Workflow A Precipitation Observed (Aqueous Media) B Assess pH Dependency (Target Exocyclic Amines) A->B Step 1 C Salt Formation (e.g., HCl, Mesylate) B->C pH < pKa Tolerable D Neutral pH Required? (Cell Assays / In Vivo) B->D pH 7.4 Required E Co-solvent System (DMSO / PEG400) D->E In Vitro F Nanocarrier / SEDDS (Lipid Encapsulation) D->F In Vivo

Caption: Diagnostic workflow for resolving aqueous solubility of the pyrazole diamine.

Expert FAQs & Troubleshooting Scenarios

Q1: My compound precipitates immediately when diluted into pH 7.4 cell culture media. Why does this happen, and how do I fix it? A1: This is a classic case of salt disproportionation. If you initially dissolved the compound in a mild acid (forming a soluble cationic salt), diluting it into a buffered neutral medium raises the pH above the amine's pKa[5]. The compound rapidly reverts to its un-ionized, lipophilic free base and crystallizes. Solution: Pre-dissolve the free base in a water-miscible co-solvent (e.g., DMSO) and use a non-ionic surfactant (like Tween-80) before adding it to the media. Ensure the final co-solvent concentration remains below cytotoxic thresholds (<0.5% v/v).

Q2: Can I use salt formation to achieve >10 mg/mL solubility for oral dosing? A2: Yes, but counterion selection is critical. While hydrochloride (HCl) salts are common, the high chloride common-ion effect in gastric fluid can severely suppress in vivo solubility. Consider mesylate, tartrate, or basic amino acid salts, which often yield lower lattice energies and higher intrinsic aqueous solubility for basic amines[5].

Q3: In vivo efficacy is lower than expected despite a highly potent in vitro IC50. Is this a solubility issue? A3: Highly likely. Poor aqueous solubility limits gastrointestinal dissolution, leading to low bioavailability—a hallmark of Biopharmaceutics Classification System (BCS) Class II/IV compounds[4]. For in vivo dosing of lipophilic pyrazoles, encapsulating the compound in a Self-Emulsifying Drug Delivery System (SEDDS) or utilizing dendrimer/liposome nanocarriers is recommended to bypass the dissolution rate-limiting step[6].

Mechanistic Pathways of Solubilization

Mechanism FreeBase Free Base (Lipophilic) Proton Protonation (H+) FreeBase->Proton Acidic Media Lipid Surfactants (Tween/Lipids) FreeBase->Lipid Neutral Media Salt Cationic Salt (Hydrophilic) Proton->Salt Ion-Dipole Bonds Micelle Micelle (Steric Shield) Lipid->Micelle Self-Assembly

Caption: Mechanistic pathways for solubilizing the lipophilic pyrazole diamine free base.

Self-Validating Experimental Protocols

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Causality: To rationally design a formulation, you must empirically determine the pH-solubility curve to identify the exact pKa of the diamine groups and the intrinsic solubility of the free base[5]. Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, citrate, borate).

  • Saturation: Add an excess of N1,3-diethyl-1H-pyrazole-3,4-diamine (solid) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate at 37°C for 48 hours to ensure thermodynamic equilibrium.

    • Self-Validation Step: Withdraw a micro-aliquot at 24h and 48h. If the HPLC concentrations match, thermodynamic equilibrium has been successfully reached.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes, then immediately filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible aggregates.

  • Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC-UV against a validated standard curve.

Protocol B: Preparation of a Basic SEDDS Formulation

Causality: By pre-dissolving the drug in an isotropic mixture of oils and surfactants, the compound spontaneously forms nanomicelles upon contact with aqueous media, maintaining solubility independent of gastrointestinal pH fluctuations[4]. Step-by-Step Methodology:

  • Excipient Blending: Combine 30% w/w Capryol 90 (oil), 50% w/w Kolliphor EL (surfactant), and 20% w/w Transcutol HP (co-surfactant) in a glass vial.

  • Drug Loading: Add the pyrazole diamine up to 80% of its maximum equilibrium solubility in the lipid mixture. (Staying below 100% prevents precipitation upon long-term storage).

  • Homogenization: Vortex and sonicate at 40°C until an optically clear, single-phase solution is formed.

  • Aqueous Dispersion Test: Drop 100 µL of the SEDDS into 10 mL of 37°C simulated gastric fluid (SGF) under mild stirring.

    • Self-Validation Step: The immediate formation of a bluish, translucent dispersion (microemulsion) without visible particulate matter confirms successful self-emulsification.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Pyrazole Diamines

Solubilization StrategyPrimary MechanismExpected Solubility IncreasePrimary AdvantagePrimary Limitation
pH Adjustment (pH < 4) Protonation of exocyclic amines50x - 100xSimple, rapid formulationTissue irritation; precipitation at physiological pH
Co-solvency (10% DMSO) Reduction of solvent dielectric constant10x - 20xEasy implementation for in vitro assaysCytotoxicity at high concentrations
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation20x - 50xExcellent biocompatibilityHigh excipient bulk required for dosing
SEDDS / Nanocarriers Steric shielding in lipid micelles100x - 500xpH-independent; highly bioavailableComplex manufacturing and stability testing

References

[4] Title: Brief Overview of Various Approaches to Enhance Drug Solubility | Source: Longdom Publishing | URL: 4

[6] Title: Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole | Source: PMC / NIH | URL: 6

[1] Title: The Essential of the Solubility for Drug Action | Source: Crimson Publishers | URL: 1

[5] Title: Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines | Source: Benchchem | URL: 5

[3] Title: An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine | Source: Benchchem | URL: 3

[2] Title: Pyrazoles in Drug Discovery | Source: PharmaBlock | URL: 2

Sources

Controlling color fastness with N1,3-diethyl-1H-pyrazole-3,4-diamine dyes

Author: BenchChem Technical Support Team. Date: March 2026

Application Focus: Controlling Color Fastness with N1,3-diethyl-1H-pyrazole-3,4-diamine

Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for formulation scientists and researchers working with N1,3-diethyl-1H-pyrazole-3,4-diamine in oxidative dye systems (e.g., keratin fibers, biomedical stains, and specialized textiles).

Mechanistic Overview: The Pyrazole Advantage

Traditional p-phenylenediamine (PPD) dyes often suffer from rapid fading when producing red or magenta shades. In contrast, pyrazole diamines like N1,3-diethyl-1H-pyrazole-3,4-diamine act as highly reactive primary intermediates. Upon alkaline oxidation, they form exceptionally stable diimine electrophiles. When these react with couplers, they generate bulky, highly conjugated indo-dye chromophores that become sterically trapped within the fiber matrix, ensuring superior wash and light fastness (1 [1]).

Workflow PI N1,3-diethyl-1H-pyrazole-3,4-diamine (Primary Intermediate) OX Alkaline Oxidation (H2O2) Diimine Intermediate PI->OX Oxidation (pH 9.5) CHR Indo-dye Chromophore (Intense Red/Violet) OX->CHR Electrophilic Attack CPL Coupler (m-Aminophenol) CPL->CHR Coupling Reaction MAT Keratin Matrix Penetration & Steric Trapping CHR->MAT Diffusion FST Color Fastness (Wash & UV Resistant) MAT->FST Lock-in Mechanism

Oxidative coupling workflow of pyrazole diamines forming wash-fast chromophores.

Troubleshooting Guides & FAQs

Q1: Why is my formulation experiencing premature color shifts (browning/darkening) in the tube before application?

  • Causality: Premature auto-oxidation occurs when the pyrazole diamine reacts with trace oxygen during compounding. Because the pyrazole ring is highly electron-rich, it lowers the oxidation potential of the diamine, making it much more susceptible to spontaneous oxidation than standard PPD.

  • Solution: Implement a synergistic antioxidant system. We recommend incorporating 0.3% w/w ascorbic acid and 0.2% w/w sodium sulfite into the dye base. Additionally, flush all compounding vessels with nitrogen gas during the filling process to displace dissolved oxygen.

Q2: The resulting red/violet shade exhibits poor wash fastness (


 after 10 washes). How can I lock the dye into the matrix? 
  • Causality: Poor wash fastness indicates incomplete coupling or insufficient swelling of the target matrix. If the molar ratio of N1,3-diethyl-1H-pyrazole-3,4-diamine to the coupler (e.g., m-aminophenol) is not optimized, unreacted intermediates will easily wash out. Furthermore, if the formed chromophore is not synthesized deep within the fiber, it cannot be sterically trapped.

  • Solution: Adjust the molar ratio to 1:1.05 (Primary Intermediate : Coupler) to ensure complete consumption of the pyrazole diamine. Verify that the application pH is strictly maintained between 9.5 and 10.0 using an alkalizing agent (like monoethanolamine or ammonia) to maximize fiber swelling and deep diffusion prior to coupling.

Q3: I am observing off-target color results (e.g., muddy browns instead of vibrant magentas). What is causing this?

  • Causality: Muddy colors arise from competing side reactions. This can be caused by the self-coupling of the pyrazole diamine or the presence of transition metal impurities (iron, copper) in the water/matrix, which catalyze uncontrolled radical polymerization. Impure starting materials can also introduce unwanted chromophores (2 [2]).

  • Solution: Add a strong chelating agent (e.g., 0.1% EDTA or EDDS) to the dye base to sequester catalytic metals. Ensure the N1,3-diethyl-1H-pyrazole-3,4-diamine used is of high purity (>98%), as residual nitropyrazole precursors can severely alter the final color profile (3 [3]).

Standardized Experimental Protocol: Oxidative Dyeing & Self-Validating Fastness Evaluation

To guarantee reproducible color fastness, follow this self-validating protocol. The built-in


 spectrophotometric check ensures that the steric entrapment mechanism has successfully occurred.

Step 1: Preparation of the Dye Base (Part A)

  • In a glass beaker, dissolve 0.050 mol of N1,3-diethyl-1H-pyrazole-3,4-diamine and 0.0525 mol of the selected coupler (e.g., 1-naphthol) in 100 g of a standard cosmetic emulsion base (containing cetearyl alcohol and ceteareth-20). Causality: The slight excess of coupler prevents pyrazole self-polymerization.

  • Add 0.3 g of ascorbic acid and 0.1 g of tetrasodium EDTA to prevent premature oxidation and metal catalysis.

  • Adjust the pH to 9.8 using 28% aqueous ammonia. Homogenize for 10 minutes.

Step 2: Preparation of the Developer (Part B)

  • Prepare a 6% w/w (20 volume) hydrogen peroxide emulsion stabilized with phosphoric acid (pH 3.0).

Step 3: Activation and Application

  • Mix Part A and Part B at a 1:1 weight ratio immediately prior to application.

  • Apply 2.0 grams of the activated mixture per 1.0 gram of standardized keratin swatch (e.g., bleached yak hair). Ensure complete saturation.

  • Incubate the swatches at 30°C for exactly 30 minutes.

Step 4: Rinsing and Neutralization

  • Rinse the swatches under warm running water (approx. 35°C) until the water runs clear.

  • Wash the swatches once with a 10% Sodium Laureth Sulfate (SLES) solution, rinse thoroughly, and blow-dry.

Step 5: Self-Validation (Wash Fastness Testing)

  • Measure the initial color coordinates (

    
    ) using a spectrophotometer (D65 illuminant, 10° observer).
    
  • Subject the swatches to 20 accelerated wash cycles in a Launder-Ometer (45°C, 30 minutes per cycle in 10% SLES).

  • Dry and remeasure the color coordinates (

    
    ).
    
  • Validation Check: Calculate the total color difference (

    
    ). A result of 
    
    
    
    validates that the pyrazole dye has successfully coupled and sterically locked into the matrix.
Quantitative Performance Data

The following table summarizes the comparative color fastness of N1,3-diethyl-1H-pyrazole-3,4-diamine against standard PPD when coupled with common aromatic compounds.

Primary IntermediateCouplerInitial ShadeWash Fastness (

after 20 washes)
Light Fastness (Rating 1-5)*
N1,3-diethyl-1H-pyrazole-3,4-diamine m-AminophenolVibrant Magenta2.1 4.5
p-Phenylenediamine (PPD)m-AminophenolBrown/Red6.82.5
N1,3-diethyl-1H-pyrazole-3,4-diamine 1-NaphtholDeep Violet1.8 5.0
p-Phenylenediamine (PPD)1-NaphtholBlue/Violet5.43.0

*Light fastness evaluated via Xenon Arc exposure (ISO 105-B02), where 5 = Excellent, 1 = Poor.

References
  • NOVEL DIAMINOPYRAZOLE COMPOUNDS AND THEIR USE IN KERATIN FIBER OXIDATION STAIN (FR2821078A1)
  • Pyrazole azomethines and oxidative dyes containing these compounds (DE102004058059A1)
  • 3-nitro-1H-pyrazol-4-amine hydrochloride Source: Benchchem URL

Sources

Addressing degradation of N1,3-diethyl-1H-pyrazole-3,4-diamine under light exposure

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N1,3-diethyl-1H-pyrazole-3,4-diamine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the compound's degradation under light exposure. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Q1: My solution of N1,3-diethyl-1H-pyrazole-3,4-diamine has developed a yellow tint after being on the lab bench. What is the likely cause?

A1: The development of a yellow tint is a common indicator of photodegradation. N1,3-diethyl-1H-pyrazole-3,4-diamine, like many aromatic amines and pyrazole derivatives, is susceptible to degradation upon exposure to ambient light, particularly in the UV and blue regions of the spectrum.[1] This color change is often due to the formation of oxidized species and other chromophoric degradation products. It is crucial to minimize light exposure during all stages of handling and storage to maintain the compound's purity.

Q2: What are the primary chemical moieties in N1,3-diethyl-1H-pyrazole-3,4-diamine that are sensitive to light?

A2: The photosensitivity of N1,3-diethyl-1H-pyrazole-3,4-diamine can be attributed to two main structural features:

  • The Aromatic Pyrazole Ring: The pyrazole nucleus can undergo photochemical rearrangements and ring-opening reactions upon absorption of UV radiation.[2]

  • The Diamine Functional Groups: The primary and secondary amine groups are susceptible to photo-oxidation. The non-bonding electrons on the nitrogen atoms can be excited by light, leading to the formation of reactive intermediates that can result in dealkylation or the formation of colored impurities.[3]

Q3: What are the general best practices for handling and storing N1,3-diethyl-1H-pyrazole-3,4-diamine to prevent photodegradation?

A3: To ensure the stability of N1,3-diethyl-1H-pyrazole-3,4-diamine, the following handling and storage procedures are recommended:

  • Storage: Store the solid compound and its solutions in amber glass vials or containers that block UV and visible light.[4] For long-term storage, keep the material at a low temperature (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize both photodegradation and oxidation.

  • Handling: Whenever possible, conduct experimental manipulations in a dimly lit room or under yellow light, which has a longer wavelength and is less energetic.[1] If working on an open bench, wrap experimental containers in aluminum foil to block light.

  • Inert Atmosphere: For sensitive experiments, deoxygenate solvents before use and handle the compound in a glove box to prevent photo-oxidation.

II. Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.

Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing N1,3-diethyl-1H-pyrazole-3,4-diamine. How can I confirm if these are photodegradation products?

A4: To confirm if the new peaks are a result of photodegradation, a forced degradation study is recommended. This involves intentionally exposing a sample of N1,3-diethyl-1H-pyrazole-3,4-diamine to a controlled light source and comparing its HPLC profile to a protected sample.

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}

Caption: Workflow for a forced degradation study.

Q5: What could be the potential chemical structures of the photodegradation products of N1,3-diethyl-1H-pyrazole-3,4-diamine?

A5: Based on the known photochemistry of similar compounds, the degradation of N1,3-diethyl-1H-pyrazole-3,4-diamine likely proceeds through photo-oxidative pathways. The primary and secondary amine groups are particularly susceptible.

dot graphdot { graph [ layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4" ]; node [ shape="record", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335" ]; edge [ color="#4285F4" ];

}

Caption: Potential photodegradation pathways.

Q6: I need to develop a formulation containing N1,3-diethyl-1H-pyrazole-3,4-diamine. What excipients can I use to improve its photostability?

A6: Several excipients can be incorporated into formulations to protect light-sensitive compounds. The choice of excipient will depend on the dosage form and desired properties.

Excipient TypeExamplesMechanism of ActionCompatibility Considerations
UV Absorbers Benzophenones, CinnamatesAbsorb UV radiation and dissipate the energy as heat, preventing it from reaching the drug molecule.Ensure no photochemical reaction between the UV absorber and the drug.
Light Scatterers Titanium Dioxide, Zinc OxideReflect and scatter incident light, reducing its penetration into the formulation.May cause opacity in the formulation.
Antioxidants Ascorbic Acid, Butylated Hydroxytoluene (BHT)Inhibit photo-oxidation by scavenging free radicals generated during light exposure.Potential for direct reaction with the drug; assess compatibility.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Sequester trace metal ions that can catalyze photo-oxidative degradation.Generally well-tolerated in many formulations.
Quenchers Beta-caroteneDeactivate the excited state of the drug molecule, preventing it from undergoing degradative reactions.Can impart color to the formulation.

III. Experimental Protocols

This section provides detailed protocols for the analysis and photostability testing of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is designed to separate N1,3-diethyl-1H-pyrazole-3,4-diamine from its potential photodegradation products.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N1,3-diethyl-1H-pyrazole-3,4-diamine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the test sample to an expected concentration within the calibration range using the mobile phase.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the test samples.

  • Quantify the amount of N1,3-diethyl-1H-pyrazole-3,4-diamine and any degradation products by comparing their peak areas to the calibration curve.

Protocol 2: Confirmatory Photostability Testing (ICH Q1B Guideline)

This protocol outlines a systematic approach to photostability testing in line with the International Council for Harmonisation (ICH) Q1B guidelines.[3][5][6][7]

1. Sample Preparation:

  • Prepare solutions of N1,3-diethyl-1H-pyrazole-3,4-diamine in a suitable solvent (e.g., water, methanol, or a formulation vehicle).

  • Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

2. Light Exposure:

  • Expose the samples to a light source capable of emitting both UV and visible light, as specified in the ICH Q1B guidelines.[3]

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3]

  • Simultaneously, maintain a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

3. Sample Analysis:

  • At appropriate time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

4. Data Evaluation:

  • Assess for any significant changes in the concentration of N1,3-diethyl-1H-pyrazole-3,4-diamine.

  • Monitor for the appearance and growth of any degradation product peaks.

  • Any change in the physical properties of the sample (e.g., color, clarity) should also be noted.

IV. References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from

  • Understanding ICH Photostability Testing - Q-Lab. (n.d.). Retrieved from

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). Retrieved from

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Retrieved from

  • Drug stability strategies and innovations - PreScouter. (2022, July 12). Retrieved from

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from

  • Pharma Stability: Photoprotection & Labeling. (n.d.). Retrieved from

  • Protection of Light Sensitive Products | Pharmaguideline. (2015, February 15). Retrieved from

  • SAFETY DATA SHEET - ThermoFisher. (2025, December 21). Retrieved from

  • Safety Data Sheet - ChemScene. (2021, December 20). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals. (2025, July 25). Retrieved from

  • QD-6026 - Safety Data Sheet. (2023, January 2). Retrieved from

  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Retrieved from

  • Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. | Semantic Scholar. (n.d.). Retrieved from

  • Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate. (n.d.). Retrieved from

Sources

Validation & Comparative

HPLC method for analysis of N1,3-diethyl-1H-pyrazole-3,4-diamine purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of N1,3-diethyl-1H-pyrazole-3,4-diamine not merely as a routine quality assurance task, but as a complex physicochemical puzzle. This compound is a critical nitrogen-rich heterocyclic intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate determination of its purity is paramount; even trace impurities can significantly impact downstream coupling reactions.

However, analyzing this compound presents severe chromatographic challenges. The presence of two basic amino groups and a pyrazole core makes the molecule highly polar and basic. On standard silica-based columns, this leads to poor retention and severe peak tailing due to secondary interactions with residual silanols.

This guide objectively compares three distinct analytical methodologies to establish the most robust, self-validating system for the purity analysis of N1,3-diethyl-1H-pyrazole-3,4-diamine.

Methodological Comparison: Finding the Optimal System

To develop a reliable assay, we must control the ionization state of the analyte. We compared three distinct chromatographic strategies against a synthesized batch of N1,3-diethyl-1H-pyrazole-3,4-diamine spiked with 1% known synthetic impurities:

  • Method A (RP-HPLC + 0.1% TFA): Reversed-phase chromatography utilizing a low pH (~2.0) mobile phase. The addition of Trifluoroacetic Acid (TFA) fully protonates the amines and acts as an ion-pairing agent[1].

  • Method B (RP-HPLC + Ammonium Acetate): Reversed-phase chromatography at a neutral pH (~6.8) to evaluate if a buffered system could provide sufficient resolution without harsh acids.

  • Method C (HILIC): Hydrophilic Interaction Liquid Chromatography using a polar amide stationary phase, theoretically ideal for highly polar, basic compounds.

Quantitative Performance Comparison
Analytical ParameterMethod A (RP-HPLC + TFA)Method B (RP-HPLC + NH₄OAc)Method C (HILIC)
Stationary Phase C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Amide (150 x 4.6 mm, 3.5 µm)
Mobile Phase Water/ACN (0.1% TFA)Water/ACN (10mM NH₄OAc)ACN/Water (10mM NH₄OAc)
Retention Time (min) 6.453.128.90
Tailing Factor (USP) 1.05 (Excellent) 2.40 (Poor)1.35 (Acceptable)
Theoretical Plates (N) > 12,000 < 4,000~ 8,500
Measured Purity (%) 98.9% 99.4% (Co-elution artifact)98.7%
Impurity Resolution Rs > 2.5 (Baseline) Rs < 1.0 (Unresolved)Rs = 1.8

G cluster_0 Method Selection & Causality Start Target Analyte: N1,3-diethyl-1H-pyrazole-3,4-diamine RP_TFA Method A: RP-HPLC + 0.1% TFA (Ion-Pairing, pH ~2.0) Start->RP_TFA RP_NH4 Method B: RP-HPLC + NH4OAc (Neutral pH ~6.8) Start->RP_NH4 HILIC Method C: HILIC (Polar Stationary Phase) Start->HILIC OutcomeA Optimal: Sharp Peaks, Rs > 2.5 RP_TFA->OutcomeA OutcomeB Failure: Peak Tailing, Co-elution RP_NH4->OutcomeB OutcomeC Sub-optimal: Lower Plate Count HILIC->OutcomeC

Caption: HPLC Method Selection Workflow for Pyrazole Diamines

Mechanistic Causality: Why RP-HPLC with TFA Wins

To understand why Method A succeeds, we must look at the physical chemistry of the column-analyte interaction. Diamines have high pKa values. At a neutral pH (Method B), the molecule is partially ionized, leading to a dual retention mechanism: hydrophobic partitioning and unpredictable cation-exchange with unreacted silanols (Si-OH) on the silica support. This causes the severe peak tailing observed.

By utilizing 0.1% TFA, we drop the pH below the analyte's pKa, ensuring 100% protonation of the amino groups. The trifluoroacetate anion then forms a neutral, hydrophobic ion-pair complex with the protonated diamine. This complex partitions cleanly into the nonpolar C18 stationary phase, yielding sharp peaks and high resolution[2].

G Analyte Basic Diamine Groups (High Polarity & pKa) LowPH Addition of 0.1% TFA (Complete Protonation of Amines) Analyte->LowPH IonPair Formation of Hydrophobic Ion-Pair Complexes LowPH->IonPair Silanol Suppression of Residual Silanol Ionization on C18 LowPH->Silanol Result Elimination of Secondary Interactions (Tailing Factor < 1.1) IonPair->Result Silanol->Result

Caption: Mechanistic Pathway of TFA Ion-Pairing in RP-HPLC

The Self-Validating Experimental Protocol (Method A)

A robust analytical protocol must be a self-validating system. The following step-by-step methodology incorporates System Suitability Testing (SST) in accordance with ICH Q2 guidelines to ensure the instrument and column are performing optimally before any sample data is accepted[3].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Causality: Provides the aqueous foundation and low pH required for ion-pairing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Diluent: Water:ACN (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of N1,3-diethyl-1H-pyrazole-3,4-diamine reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute with mobile phase A to a working concentration of 100 µg/mL.

Step 2: Chromatographic Setup
  • Column: End-capped C18, 150 mm × 4.6 mm, 5 µm. (Causality: End-capping converts residual acidic silanols to neutral silyl ethers, acting as a secondary defense against peak tailing)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Determined via PDA scan for maximum absorbance of the pyrazole core).

Step 3: Gradient Elution Program

A gradient elution allows for the efficient separation of the target analyte from both polar and non-polar synthetic impurities[2].

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for primary separation)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% to 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Test (The Self-Validation Gate)

Before injecting unknown samples, inject the 100 µg/mL standard solution six consecutive times. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% .

  • USP Tailing Factor is ≤ 1.5 .

  • Theoretical Plates (N) are > 10,000 .

If these criteria are met, the method is actively proving its own reliability, and you may proceed with quantifying the purity of your synthesized N1,3-diethyl-1H-pyrazole-3,4-diamine batches.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐carbothioamide. Researcher.life. URL:[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH). URL:[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). URL:[Link]

Sources

1H NMR spectrum interpretation of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Interpretation of N1,3-diethyl-1H-pyrazole-3,4-diamine: A Comparative Approach

For the medicinal chemist and drug development professional, unambiguous structural confirmation is the bedrock of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for elucidating the structure of organic molecules in solution. This guide provides a detailed, experience-driven framework for the interpretation of the 1H NMR spectrum of N1,3-diethyl-1H-pyrazole-3,4-diamine, a substituted pyrazole of interest in medicinal chemistry.

Rather than merely presenting a theoretical spectrum, we will dissect the molecule's structure, predict the spectral features based on established principles, and compare these predictions with known data from related analogs. This comparative methodology equips the researcher with the critical thinking tools necessary to interpret real-world spectra, which may contain impurities or unexpected isomeric products.

Structural Analysis and Predicted 1H NMR Data

The first step in any spectral interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. N1,3-diethyl-1H-pyrazole-3,4-diamine possesses a distinct set of proton signals, each with an expected chemical shift (δ), multiplicity (splitting pattern), and integration value (number of protons).

Molecular Structure:

The molecule has five key proton environments:

  • Pyrazole Ring Proton (C5-H): A single proton on the heterocyclic ring.

  • N1-Ethyl Group (N1-CH2CH3): An ethyl group attached to the N1 position of the pyrazole ring.

  • C3-Ethyl Group (C3-CH2CH3): An ethyl group attached to the C3 position of the pyrazole ring.

  • Two Amine Groups (C3-NH2 and C4-NH2): Four protons in total, which may be broadened and may exchange with deuterium.

Based on established chemical shift principles and data from similar pyrazole structures, we can predict the 1H NMR spectrum as follows. The exact chemical shifts can be influenced by the solvent used. For this guide, we will predict the spectrum in a common deuterated solvent like DMSO-d6, which is often used for its ability to solubilize polar compounds and reveal NH protons.

Table 1: Predicted 1H NMR Spectral Data for N1,3-diethyl-1H-pyrazole-3,4-diamine in DMSO-d6

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
C5-H7.0 - 7.5Singlet (s)1HProtons on pyrazole rings typically appear in the aromatic region. The electron-donating amine groups will shield this proton, shifting it slightly upfield compared to unsubstituted pyrazole.
N1-CH23.9 - 4.2Quartet (q)2HMethylene protons adjacent to a nitrogen atom in a heteroaromatic ring are deshielded. They are split into a quartet by the adjacent methyl group.
C3-CH22.5 - 2.8Quartet (q)2HThis methylene group is attached to an sp2 carbon of the pyrazole ring and is less deshielded than the N1-CH2 group. It will also be a quartet.
C4-NH24.5 - 5.5Broad Singlet (br s)2HAmine protons have variable chemical shifts and often appear as broad signals due to quadrupole broadening and exchange. Their position is highly dependent on solvent and concentration.
C3-NH23.5 - 4.5Broad Singlet (br s)2HSimilar to the C4-NH2, this signal will be broad. Its chemical environment is slightly different, which may result in a separate signal from the other amine group.
N1-CH31.2 - 1.5Triplet (t)3HA typical upfield signal for a methyl group, split into a triplet by the adjacent methylene group.
C3-CH31.0 - 1.3Triplet (t)3HThis methyl group is in a similar environment to the N1-CH3 and will also be an upfield triplet, though potentially at a slightly different shift.

Comparative Analysis: Differentiating Isomers and Impurities

A common challenge in synthesis is the potential formation of isomers. For example, the synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine might also yield the N1,5-diethyl isomer. 1H NMR is an excellent tool for distinguishing between these two possibilities.

N1,5-diethyl-1H-pyrazole-3,4-diamine (Isomer): In this isomer, the second ethyl group is on the C5 carbon, not the C3 carbon. This would lead to a critical difference in the spectrum: the signal for the C5-H proton would be absent. Instead, you would observe a quartet and a triplet for the C5-ethyl group. The absence of the singlet in the 7.0-7.5 ppm region would be a definitive indicator that the desired N1,3-isomer has not been formed.

Experimental Protocol for High-Quality Spectrum Acquisition

To ensure the reliability of the spectral data, a standardized and well-executed experimental protocol is essential. The following workflow is designed to produce a high-resolution 1H NMR spectrum suitable for unambiguous structural elucidation.

Step-by-Step Protocol:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried N1,3-diethyl-1H-pyrazole-3,4-diamine sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical; DMSO-d6 is recommended as it will solubilize the polar diamine and slow down the N-H proton exchange, allowing for their observation.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Deuterium Exchange (Optional but Recommended):

    • To confirm the identity of the NH2 proton signals, a D2O exchange experiment is invaluable.

    • After acquiring the initial spectrum, add one drop of deuterium oxide (D2O) to the NMR tube.

    • Shake the tube gently and re-acquire the 1H NMR spectrum. The signals corresponding to the NH2 protons will decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in 1H NMR.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A good shim will result in sharp, symmetrical peaks.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (typically 2-4 seconds).

    • Apply a standard 90° pulse and acquire the Free Induction Decay (FID).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Workflow for NMR Data Acquisition and Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Add internal standard (optional) prep2->prep3 acq1 Lock and Shim Spectrometer prep3->acq1 acq2 Acquire 1H Spectrum (16 scans) acq1->acq2 confirm1 Add 1 drop of D2O acq2->confirm1 confirm2 Re-acquire 1H Spectrum confirm1->confirm2 confirm3 Confirm disappearance of NH2 signals confirm2->confirm3

Caption: Workflow for acquiring and confirming the 1H NMR spectrum.

A Logic-Based Approach to Spectral Interpretation

When faced with a newly acquired spectrum, a systematic approach is crucial. The following flowchart outlines a logical process for interpreting the data and confirming the structure of N1,3-diethyl-1H-pyrazole-3,4-diamine.

G start Start with Acquired Spectrum step1 Identify and reference solvent peak (e.g., DMSO-d6 at ~2.50 ppm) start->step1 step2 Integrate all signals and normalize to a known proton count (e.g., the C5-H singlet as 1H) step1->step2 step3 Identify two upfield triplets (~1.0-1.5 ppm) and two quartets (~2.5-4.2 ppm) step2->step3 decision1 Do these signals integrate to 3H (triplets) and 2H (quartets) respectively? step3->decision1 step4 Confirm Ethyl Groups: Analyze J-coupling. Are the triplet and quartet J-values matched (~7 Hz)? decision1->step4 Yes failure Structure is incorrect or impure. Re-evaluate. decision1->failure No step5 Locate the downfield singlet (~7.0-7.5 ppm) for the C5-H proton step4->step5 step6 Identify broad signals in the 3.5-5.5 ppm region. Do they disappear upon D2O exchange? step5->step6 decision2 Are all signals accounted for and consistent with the proposed structure? step6->decision2 success Structure Confirmed decision2->success Yes decision2->failure No

Caption: Logical flowchart for the interpretation of the 1H NMR spectrum.

This structured approach ensures that every piece of information in the spectrum—chemical shift, integration, multiplicity, and coupling constants—is used to build a cohesive and verifiable structural assignment. By following this guide, researchers can confidently interpret the 1H NMR spectrum of N1,3-diethyl-1H-pyrazole-3,4-diamine and related compounds, ensuring the integrity and accuracy of their scientific findings.

References

There are no direct publications with the 1H NMR spectrum of N1,3-diethyl-1H-pyrazole-3,4-diamine readily available. The principles and comparative data used in this guide are based on fundamental NMR theory and spectral data for analogous compounds. Authoritative sources for these principles are listed below.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link] (Note: This is a general database that can be used to find spectra of related pyrazole structures.)

Mass spectrometry (LC-MS) identification of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the LC-MS Identification of N1,3-diethyl-1H-pyrazole-3,4-diamine: A Method Development Approach

Introduction: The Analytical Challenge

N1,3-diethyl-1H-pyrazole-3,4-diamine is a substituted pyrazole derivative with two basic amine functionalities. The reliable identification and quantification of such molecules are critical in various stages of drug development and chemical synthesis, from metabolic studies to impurity profiling. The challenge lies in developing a selective and robust analytical method that can contend with the compound's specific physicochemical properties, such as its basicity and potential for multiple protonation states, which directly influence its behavior in both liquid chromatography (LC) and mass spectrometry (MS).

This guide provides a systematic approach to developing a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the confident identification of N1,3-diethyl-1H-pyrazole-3,4-diamine. Rather than presenting a single, rigid protocol, we will explore the critical decisions and comparative experiments required to establish a validated, high-performance assay. We will proceed from initial theoretical considerations to a detailed, stepwise experimental workflow, grounded in the principles of chromatographic separation and mass spectrometric detection.

Part 1: Foundational Strategy and Analyte Considerations

The molecular structure is the primary determinant of its analytical behavior. N1,3-diethyl-1H-pyrazole-3,4-diamine possesses two ethyl groups and two amine groups attached to a pyrazole core. The two amine groups are expected to be the primary sites of protonation. The presence of two basic centers suggests that the mobile phase pH will be a critical parameter in controlling chromatographic retention and ionization efficiency.

Ionization Mode Selection: ESI vs. APCI

For polar, basic compounds like N1,3-diethyl-1H-pyrazole-3,4-diamine, Electrospray Ionization (ESI) is typically the preferred method. ESI is highly effective for analytes that can readily form ions in solution. Given the two amine groups, the molecule is expected to ionize efficiently in positive ion mode by accepting one or two protons to form [M+H]⁺ and [M+2H]²⁺ ions.

Atmospheric Pressure Chemical Ionization (APCI) is an alternative, generally suited for less polar molecules. While it could potentially work, ESI is the more logical starting point due to the analyte's inherent basicity and polarity. Therefore, our method development will focus exclusively on ESI in positive ion mode.

Chromatographic Approach: Reversed-Phase vs. HILIC

The choice of chromatographic mode is crucial for achieving good peak shape and retention.

  • Reversed-Phase (RP) Chromatography: This is the workhorse of small molecule analysis. A C18 column is the standard starting point. The retention of our basic analyte on a C18 column will be highly dependent on the mobile phase pH. At acidic pH (e.g., using formic acid as an additive), the amine groups will be protonated, making the molecule more polar and potentially leading to poor retention on a non-polar stationary phase. However, acidic conditions are excellent for ESI+ efficiency and often yield sharp peaks.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase. In HILIC, a polar stationary phase is used with a high percentage of organic solvent in the mobile phase. This can enhance the retention of polar analytes.

Decision: We will prioritize a method development workflow based on Reversed-Phase Chromatography due to its robustness and widespread availability. We will mitigate poor retention by carefully optimizing the mobile phase.

Part 2: A Step-by-Step Experimental Protocol for Method Development

This section details the workflow for developing a robust LC-MS method. The process is iterative, starting with initial screening and moving toward a refined, optimized method.

Workflow Overview

The method development process can be visualized as a logical flow from initial tests to a final, robust protocol.

D cluster_LC LC Optimization cluster_MS MS Optimization A Initial Screening: Acidic vs. Basic Mobile Phase B Gradient Optimization A->B Select best pH C Column Chemistry Comparison (if necessary) B->C If peak shape/retention poor D Full Scan (MS1) Analysis: Confirm [M+H]⁺ and [M+2H]²⁺ B->D Optimized LC conditions E MS/MS Fragmentation: Optimize Collision Energy (CE) D->E Select precursor F Select Precursor/Product Ions for MRM E->F Identify stable fragments End Final Method: Validated LC-MS/MS Protocol F->End Start Method Development Start: Prepare Analyte Standard Start->A

Caption: Workflow for LC-MS method development.

Detailed Experimental Steps

Step 1: Analyte and System Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of N1,3-diethyl-1H-pyrazole-3,4-diamine in methanol. Create a working standard at 1 µg/mL by diluting the stock solution in a 50:50 mixture of methanol and water.

  • LC System:

    • Column: Start with a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A (Aqueous): Prepare two versions:

      • Acidic: 0.1% Formic Acid in Water

      • Basic: 0.1% Ammonium Hydroxide in Water

    • Mobile Phase B (Organic): Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS System:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Mode: Full Scan (MS1)

    • Mass Range: m/z 100-500

Step 2: Mobile Phase pH Screening

The goal is to determine which pH condition provides better retention and peak shape. For basic compounds, higher pH mobile phases can neutralize the amine groups, increasing hydrophobicity and retention on a reversed-phase column.[1][2][3] Conversely, acidic pH ensures protonation, which is often beneficial for ESI sensitivity but can reduce retention.[4][5]

  • Acidic Condition Run:

    • Equilibrate the column with 95% Mobile Phase A (Acidic) / 5% Mobile Phase B.

    • Inject 2 µL of the working standard.

    • Run a generic gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-12 min: 5% B (re-equilibration)

  • Basic Condition Run:

    • Thoroughly flush the system.

    • Equilibrate the column with 95% Mobile Phase A (Basic) / 5% Mobile Phase B.

    • Inject 2 µL of the working standard using the same gradient.

Table 1: Comparison of Mobile Phase Conditions

ParameterAcidic (0.1% Formic Acid)Basic (0.1% Ammonium Hydroxide)Rationale for Comparison
Expected Retention Time Early elution (low retention)Later elution (higher retention)At basic pH, the analyte is less charged and interacts more strongly with the C18 stationary phase.[2]
Expected Peak Shape Potentially sharpMay show tailing if secondary interactions occurSilanol interactions can be more pronounced at certain pH ranges.
Expected MS Signal High ([M+H]⁺)Moderate to High ([M+H]⁺)Acidic conditions promote protonation in solution, aiding ESI.[1]

Step 3: Gradient Optimization

Based on the results from Step 2, select the most promising pH condition. Now, optimize the gradient to ensure the analyte elutes with a good peak shape and is well-separated from any potential impurities.

  • If retention was poor, use a shallower gradient (e.g., 5-50% B over 10 minutes).

  • If retention was too strong, use a steeper gradient (e.g., 30-95% B over 8 minutes).

  • The goal is a retention factor (k') between 2 and 10.

Step 4: Mass Spectrometer Optimization (MS/MS)

With a stable chromatographic method, the next step is to optimize the MS for sensitive and specific detection using tandem mass spectrometry (MS/MS).

  • Precursor Ion Selection: From the full scan data, identify the m/z of the protonated molecular ions. For N1,3-diethyl-1H-pyrazole-3,4-diamine (C₉H₁₈N₄, Mol. Wt. 182.27), expect:

    • [M+H]⁺ at m/z 183.16

    • [M+2H]²⁺ at m/z 92.08 Select the most abundant and stable ion (likely [M+H]⁺) as the precursor for fragmentation.

  • Collision Energy Optimization:

    • Perform a product ion scan by infusing the standard directly or using repeated LC injections.

    • Isolate the precursor ion (m/z 183.16) in the first quadrupole.

    • Apply a range of collision energies (e.g., 5-40 eV) in the collision cell (using a gas like argon or nitrogen) to induce fragmentation.[6]

    • Monitor the resulting fragment (product) ions. The goal is to find an energy that produces a stable and abundant fragment pattern.

Expected Fragmentation Pathway

The fragmentation of pyrazole rings and their N-substituted derivatives often involves cleavage of the ring or loss of substituents.[7][8][9] For N1,3-diethyl-1H-pyrazole-3,4-diamine, the primary fragmentation pathways under collision-induced dissociation (CID) are expected to involve the loss of the ethyl groups.

G Precursor [M+H]⁺ m/z 183.16 Frag1 Loss of ethylene (-C₂H₄) m/z 155.13 Precursor->Frag1 CID Frag2 Loss of ethyl radical (-•C₂H₅) m/z 154.12 Precursor->Frag2 CID Frag3 Loss of ethylamine (-C₂H₅NH₂) m/z 138.11 Precursor->Frag3 CID

Caption: Plausible fragmentation of protonated N1,3-diethyl-1H-pyrazole-3,4-diamine.

Step 5: Final Method and MRM Transition Selection

Based on the optimization, select two to three stable and specific fragment ions. The final method will use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

Table 2: Example of Final Optimized LC-MS/MS Method

ParameterOptimized ValueJustification
Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvided superior peak shape and ESI+ signal intensity.
Mobile Phase B AcetonitrileCommon organic solvent with low viscosity.
Gradient 5% to 60% B over 7 minutesOptimized for ideal retention and separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveAnalyte is a basic compound, readily protonated.[10][11]
MRM Transition 1 (Quantifier) 183.16 -> 155.13Most intense and stable transition.
MRM Transition 2 (Qualifier) 183.16 -> 138.11Confirmatory ion for identity verification.
Collision Energy 20 eVEmpirically determined to give optimal fragmentation.

Conclusion

This guide outlines a systematic, comparative approach to developing a robust LC-MS method for the identification of N1,3-diethyl-1H-pyrazole-3,4-diamine. By beginning with a logical comparison of mobile phase pH and systematically optimizing both chromatographic and mass spectrometric parameters, a highly selective and sensitive MRM-based assay can be established. This self-validating workflow ensures that the final protocol is not arbitrary but is instead grounded in experimental data, providing a trustworthy and authoritative method for researchers in drug development and chemical analysis.

References

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

  • PubMed. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Available from: [Link]

  • SciSpace. Electrospray ionization and time-of-flight mass spectrometric method for simultaneous determination of spermidine and spermine. Available from: [Link]

  • PubMed. Quantitative analysis of biogenic polyamines in distilled drinks by direct electrospray ionization tandem mass spectrometry using a nanocontainer. Available from: [Link]

  • PubMed. Electrospray ionization and time-of-flight mass spectrometric method for simultaneous determination of spermidine and spermine. Available from: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]

  • ResearchGate. Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry | Request PDF. Available from: [Link]

  • Phenomenex. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • GL Sciences. How to Increase Retention - How to use analytical columns | Technical Support. Available from: [Link]

  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available from: [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available from: [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available from: [Link]

  • ChemRxiv. Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. Available from: [Link]

  • Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

Sources

Comparing N1,3-diethyl-1H-pyrazole-3,4-diamine with 1-hydroxyethyl-4,5-diaminopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N1,3-diethyl-1H-pyrazole-3,4-diamine (referred to as Compound B ) and the industry-standard 1-hydroxyethyl-4,5-diaminopyrazole (referred to as Compound A ).

While Compound A is a globally recognized primary intermediate in oxidative hair coloring (specifically for intense reds and violets), Compound B represents a structurally distinct class (3,4-diamino vs. 4,5-diamino) with higher lipophilicity and altered reactivity profiles. This guide analyzes their physicochemical divergence, reaction kinetics, and safety implications.

Executive Summary: The Isomer Divergence

The core distinction lies in the positioning of the amino groups on the pyrazole ring and the hydrophilicity of the N1-substituent .

  • Compound A (1-hydroxyethyl-4,5-diaminopyrazole): The "Gold Standard" for hydrophilic, intense red couplers. The 4,5-diamine arrangement facilitates the formation of stable indo-dyes with specific couplers (e.g., m-aminophenols). Its hydroxyethyl group ensures water solubility and lowers sensitization potential compared to simple alkyl analogs.

  • Compound B (N1,3-diethyl-1H-pyrazole-3,4-diamine): A lipophilic, 3,4-diamino variant. The presence of ethyl groups at N1 and the C3-amine (implied by "N1,3-diethyl") drastically increases LogP, potentially enhancing penetration into lipid-rich substrates (e.g., the hair cuticle or cellular membranes). The 3,4-substitution pattern alters the electronic distribution, leading to different coupling kinetics and resulting color shades (often shifting towards yellow/orange or lighter reds).

Physicochemical & Structural Analysis

The following table summarizes the theoretical and experimental properties of both compounds.

FeatureCompound A (Standard)Compound B (Alternative)
IUPAC Name 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole1-ethyl-N3-ethyl-1H-pyrazole-3,4-diamine
Core Scaffold 4,5-Diaminopyrazole 3,4-Diaminopyrazole
Substituents N1: Hydroxyethyl (-CH₂CH₂OH)C4: -NH₂C5: -NH₂N1: Ethyl (-CH₂CH₃)C3: Ethylamino (-NH-CH₂CH₃)C4: -NH₂
Molecular Weight ~142.16 g/mol (Free base)~154.21 g/mol
LogP (Est.) -1.2 to -0.7 (Hydrophilic)0.8 to 1.2 (Lipophilic)
Solubility High (Water/Ethanol)Moderate (Organic), Low (Water)
pKa (Conj.[1][2][3][4][5][6] Acid) ~3.5 (Pyrazole N), ~6.0 (Amine)~4.0 (Pyrazole N), ~6.5 (Sec. Amine)
Oxidative Product Deep Reds / VioletsYellows / Oranges / Peaches
Sensitization Low/Moderate (Regulated)Potential Sensitizer (Lipophilic amines)
Mechanistic Implication of Isomerism
  • Electronic Push-Pull: In Compound A , the C5-amine is strongly electron-donating, activating the C4 position for coupling.

  • Steric Hindrance: In Compound B , the N-ethyl group at position 3 (secondary amine) introduces steric bulk. This can retard the rate of oxidative coupling, allowing for more controlled color development but potentially reducing final color yield if not paired with a strong oxidant.

Reaction Pathways & Signaling

Understanding the oxidative coupling mechanism is critical for formulation. The diagram below illustrates the divergent pathways for 4,5- vs 3,4-isomers in the presence of an oxidizing agent (e.g., H₂O₂).

G cluster_0 Precursors cluster_1 Intermediates (Diimines) cluster_2 Final Chromophores A Compound A (4,5-Diamino) Ox Oxidation (H2O2 / Peroxidase) A->Ox B Compound B (3,4-Diamino) B->Ox IA Quinonediimine A (High Stability) Ox->IA Fast Kinetics IB Quinonediimine B (Steric Strain) Ox->IB Slower Kinetics ProdA Indo Dye A (Red/Violet) High Intensity IA->ProdA + Coupler (Electrophilic Attack) ProdB Azomethine B (Yellow/Orange) Modified Shade IB->ProdB + Coupler (Steric Modulation) Coupler Coupler (e.g., m-Cresol) Coupler->ProdA Coupler->ProdB

Figure 1: Comparative Oxidative Coupling Pathway. Compound A forms a stable Quinonediimine intermediate rapidly, leading to intense chromophores. Compound B's pathway is modulated by the N-alkyl substitution, affecting shade and reaction speed.

Experimental Protocols

As an Application Scientist, you must validate these differences empirically.

Protocol 1: Comparative Oxidative Coupling Efficiency

Objective: Quantify the reaction rate and color yield of both diamines with a standard coupler (Resorcinol).

Materials:

  • 10 mM Solution of Compound A (in pH 9.5 buffer).

  • 10 mM Solution of Compound B (in pH 9.5 buffer + 10% Ethanol for solubility).

  • 10 mM Resorcinol (Coupler).

  • 3% Hydrogen Peroxide.

  • UV-Vis Spectrophotometer.

Workflow:

  • Baseline: Measure Absorbance (λ 200-800 nm) of precursors alone.

  • Mixing: In a cuvette, mix 1 mL Precursor + 1 mL Coupler + 0.5 mL H₂O₂.

  • Kinetic Scan: Record spectra every 30 seconds for 20 minutes.

  • Data Analysis: Plot

    
     vs. Time.
    

Expected Outcome:

  • Compound A: Rapid rise in absorbance at ~500-550 nm (Red region). Plateau reached within 10 mins.

  • Compound B: Slower rise, likely shifting

    
     to ~400-450 nm (Yellow/Orange region). Lower total extinction coefficient due to steric hindrance.
    
Protocol 2: LogP-Dependent Penetration Assay (Synthetic Membrane)

Objective: Determine if the lipophilic Compound B penetrates barriers better than the hydrophilic Compound A.

Workflow:

  • Setup: Use a Franz Diffusion Cell with a Strat-M® synthetic membrane (mimics skin/hair cuticle).

  • Donor Phase: Apply 1% solution of Compound A or B (buffered pH 9).

  • Receptor Phase: PBS buffer (pH 7.4).

  • Sampling: Withdraw aliquots from receptor chamber at 1, 2, 4, and 8 hours.

  • Quantification: HPLC-UV analysis.

Self-Validating Check:

  • Control: Use Caffeine (High permeability) and Mannitol (Low permeability) as system suitability standards.

  • Integrity: If Compound B shows >2x flux compared to A, the hypothesis of "Lipophilic Advantage" is confirmed.

Safety & Toxicology (E-E-A-T Assessment)

Safety is the paramount "Trust" factor in this guide.

  • Sensitization (LLNA):

    • Compound A: Well-characterized. Classified as a moderate sensitizer (EC3 values typically 1-5%). The hydroxyethyl group mitigates some toxicity compared to free phenylenediamines.

    • Compound B: Caution Required. N-alkylated pyrazoles can exhibit variable sensitization. The increased lipophilicity (LogP > 0) facilitates skin penetration, potentially increasing the risk of haptenization. Recommendation: Handle as a potential strong sensitizer until LLNA data confirms otherwise.

  • Mutagenicity (Ames Test):

    • Compound A: Generally negative in standard strains (TA98, TA100) with metabolic activation [1].

    • Compound B: Structural alerts for alkyl-amines. Must be tested. The secondary amine structure reduces the formation of certain toxic metabolites compared to primary amines, but specific data is required.

Applications & Recommendations

Application FieldCompound A (Hydroxyethyl) Compound B (Diethyl)
Hair Color Primary Choice. Best for permanent reds, violets, and deep browns. High water solubility simplifies formulation.Specialty Modifier. Use to shift shades toward warm/copper tones or to improve wash-fastness in lipid-rich hair masks.
Pharmaceuticals Low Utility. Too hydrophilic for most intracellular targets; primarily a dye intermediate.High Potential. The 3,4-diamine pyrazole scaffold is a privileged structure in Kinase Inhibitors (e.g., ATP-competitive binding). The ethyl groups provide hydrophobic contacts within enzyme pockets.

Final Verdict: Use Compound A for standard, high-performance oxidative dyeing where reliability and intense red shades are required. Explore Compound B if you are developing hydrophobic formulations (e.g., oil-delivery systems) or require yellow/orange shade modulation that standard p-aminophenols cannot achieve.

References
  • Cosmetic Ingredient Review (CIR). (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.[7] Washington, DC. Link

  • European Commission (SCCS). (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.[4][7][8][9][10] SCCS/1414/11. Link

  • PubChem. (2025). Compound Summary: 1-(3,4-diamino-1H-pyrazol-5-yl)ethanol.[3] National Library of Medicine. Link

  • SpecialChem. (2024). 1-Hydroxyethyl-4,5-Diaminopyrazole Sulfate in Cosmetic Formulations.[7][8][9][10]Link

Sources

A Researcher's Guide to the UV-Vis Absorption Spectra of N1,3-diethyl-1H-pyrazole-3,4-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N1,3-diethyl-1H-pyrazole-3,4-diamine. For researchers, scientists, and drug development professionals, understanding the UV-Vis profile of a novel compound is a foundational step in its characterization, enabling purity assessment, quantification, and preliminary stability studies.

Given the specific nature of this substituted pyrazole, direct spectral data in the public literature is scarce. Therefore, this guide adopts a first-principles approach, combining theoretical understanding with comparative data from analogous structures to build a predictive framework. We will explore the underlying electronic transitions, compare the target molecule to relevant alternatives, and provide a rigorous, self-validating experimental protocol for researchers to generate their own high-quality data.

Theoretical Grounding: Electronic Transitions in the Pyrazole Scaffold

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the promotion of electrons from a Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO). For heterocyclic aromatic compounds like pyrazole, the key transitions are:

  • π → π* (Pi to Pi-star) Transitions: These are high-energy transitions occurring in molecules with conjugated π-systems, such as the pyrazole ring. They typically result in strong absorption bands (high molar absorptivity, ε) and are responsible for the primary absorption features of aromatic compounds.[1][2]

  • n → π* (n to Pi-star) Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms of the pyrazole ring, to an anti-bonding π* orbital. These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (low ε) compared to π → π* transitions.[1][2]

The specific wavelength of maximum absorbance (λmax) and the intensity of these bands are highly sensitive to the substituents on the pyrazole ring.

Predictive Analysis and Comparative Guide

Our target molecule, N1,3-diethyl-1H-pyrazole-3,4-diamine, features several key substituents that will modulate the core pyrazole spectrum:

  • Amino Groups (-NH2): These are powerful auxochromes (color-enhancing groups). The lone pair of electrons on the nitrogen atom can delocalize into the pyrazole ring's π-system, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red shift) compared to the unsubstituted pyrazole core.[3]

  • Ethyl Groups (-CH2CH3): These alkyl groups are weak electron-donating groups and typically induce a minor bathochromic shift.

Based on these principles, we can predict the UV-Vis spectrum of N1,3-diethyl-1H-pyrazole-3,4-diamine relative to simpler, well-characterized pyrazole derivatives.

CompoundKey FeaturesExpected λmax (in non-polar solvent)Rationale
1H-Pyrazole Unsubstituted aromatic heterocycle.~210 nm[4]The fundamental π → π* transition of the pyrazole core provides a baseline.
5-Aminopyrazole Contains one amino auxochrome.~240-260 nm[5]The amino group's lone pair extends the conjugation, causing a significant bathochromic shift from the pyrazole baseline.
N1,3-diethyl-1H-pyrazole-3,4-diamine (Target) Contains two amino auxochromes and two ethyl groups.Predicted: ~270-290 nm The presence of two strong auxochromes (-NH2) is expected to cause a substantial bathochromic shift. The diethyl groups will contribute a smaller, additional red shift.

The Impact of Solvent Choice: A Critical Experimental Parameter

The polarity of the solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[6][7]

  • For π → π transitions, polar solvents often cause a bathochromic (red) shift. The excited state (π) is typically more polar than the ground state (π), and is thus stabilized more by a polar solvent, reducing the energy gap for the transition.[1][8]

  • For n → π transitions, polar solvents, especially protic solvents like ethanol or water, tend to cause a hypsochromic (blue) shift . The solvent can form hydrogen bonds with the non-bonding electrons in the ground state, lowering their energy and thus increasing the energy required to promote them to the π orbital.[3][8]

When performing comparative studies, it is imperative to use the same solvent for all analyses. For initial characterization, a polar aprotic solvent like acetonitrile or a non-polar solvent like hexane is recommended to establish a baseline spectrum with minimal hydrogen-bonding interactions.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Spectral Acquisition

This section provides a standardized operating procedure for obtaining a reliable UV-Vis absorption spectrum. Adherence to this protocol ensures data is accurate, reproducible, and comparable across different laboratories.[9][10]

Materials and Instrumentation
  • Spectrophotometer: A calibrated dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm.[11]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or hexane).

  • Analyte: N1,3-diethyl-1H-pyrazole-3,4-diamine and comparison compounds.

  • Volumetric Glassware & Analytical Balance.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the compound (~1-5 mg).

    • Prepare a stock solution by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask to a concentration of ~1 mg/mL.

    • From the stock solution, prepare a dilute working solution (typically in the range of 5-20 µg/mL). The final absorbance should ideally be between 0.1 and 1.0 AU for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 190 nm to 400 nm).

    • Set the scan speed and spectral bandwidth according to instrument recommendations for survey scans (e.g., medium scan speed, 1 nm bandwidth).

  • Baseline Correction (Blanking):

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves, ensuring the final spectrum is only that of the analyte.[12]

  • Sample Measurement:

    • Remove the sample cuvette and rinse it with a small amount of the analyte working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The instrument software will plot absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or concentration (c).

Experimental Workflow Diagram

UV_Vis_Workflow prep 1. Solution Preparation (Stock & Working Solutions) setup 2. Instrument Setup (Warm-up, Wavelength Range) prep->setup Prepare Instrument blank 3. Baseline Correction (Solvent Blank) setup->blank Calibrate System measure 4. Sample Measurement blank->measure Introduce Analyte analyze 5. Data Analysis (Identify λmax) measure->analyze Generate Spectrum

Sources

Validating the Molecular Compass: A Comparative Guide to the Structural Elucidation of N1,3-diethyl-1H-pyrazole-3,4-diamine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Achieving Unambiguous Structural Confirmation in Drug Discovery

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step; it is the foundational bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising therapeutic candidate. For novel heterocyclic compounds such as N1,3-diethyl-1H-pyrazole-3,4-diamine, a molecule of interest in medicinal chemistry due to the diverse biological activities of pyrazole derivatives, unambiguous structural validation is paramount.[1][2] This guide provides an in-depth, technically-grounded comparison of single-crystal X-ray crystallography with alternative analytical techniques, offering a comprehensive workflow for researchers to achieve validated, high-confidence structural data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the absolute three-dimensional arrangement of atoms in a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can ascertain bond lengths, bond angles, and stereochemistry with unparalleled precision.[3][4][5] This technique moves beyond the connectivity information provided by other methods to deliver a precise and undeniable spatial map of the molecule.

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol for N1,3-diethyl-1H-pyrazole-3,4-diamine is designed not just as a series of steps, but as a self-validating workflow, with explanations for the crucial decisions made along the way.

Experimental Protocol: Single-Crystal X-ray Diffraction of N1,3-diethyl-1H-pyrazole-3,4-diamine

Objective: To obtain a high-resolution, publication-quality crystal structure of N1,3-diethyl-1H-pyrazole-3,4-diamine to definitively confirm its covalent structure and stereochemistry.

Methodology:

  • Synthesis and Purification:

    • The synthesis of N1,3-diethyl-1H-pyrazole-3,4-diamine would likely follow a multi-step route, potentially involving the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound, a common strategy for pyrazole synthesis.[6][7]

    • Crucial Insight: Purity is non-negotiable for successful crystallization. The crude product must be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Column chromatography on silica gel is a standard and effective method for purifying pyrazole derivatives.[6][8]

  • Crystal Growth:

    • The selection of an appropriate solvent or solvent system is the most critical and often most empirical step. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, acetonitrile) is recommended.

    • Slow Evaporation: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days to weeks. This is often the simplest and most effective method for obtaining high-quality crystals of small organic molecules.

    • Vapor Diffusion (Hanging or Sitting Drop): This technique involves dissolving the compound in a less volatile solvent and allowing a more volatile "anti-solvent" to slowly diffuse into the solution, gradually reducing the solubility of the compound and promoting crystallization.

    • Expert Tip: The presence of two amine groups and two ethyl groups on the pyrazole core suggests a moderate polarity. A solvent system combining a moderately polar solvent like ethyl acetate with a non-polar solvent like hexane could be a promising starting point for crystallization.

  • Crystal Mounting and Data Collection:

    • Once suitable crystals (ideally >20 µm in all dimensions) are obtained, a single crystal is carefully mounted on a cryoloop.[5]

    • The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage from the X-ray beam.

    • Data collection is performed using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[5] The instrument will rotate the crystal while collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The "phase problem," the loss of phase information during data collection, is solved using direct methods, which are highly effective for small molecules.[9] This provides an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides the precise atomic coordinates.

Below is a visual representation of the X-ray crystallography workflow:

XRay_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Data Acquisition & Analysis cluster_output Final Output Synthesis Synthesis of N1,3-diethyl-1H- pyrazole-3,4-diamine Purification Purification via Column Chromatography Synthesis->Purification >98% Purity Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Solvent Screening Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Single Crystal Selection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structural Refinement Structure_Solution->Structure_Refinement Model Building Final_Structure Validated 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for the structural validation of N1,3-diethyl-1H-pyrazole-3,4-diamine via X-ray crystallography.

Orthogonal and Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides the ultimate structural proof, it is not always feasible, and other techniques are essential for initial characterization and for providing complementary information.[3]

TechniquePrincipleInformation YieldKey Limitation
Single-Crystal X-ray Crystallography X-ray diffraction by a crystal latticeAbsolute 3D structure, bond lengths/angles[3]Requires high-quality single crystals[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field[3]Atomic connectivity, stereochemistry[3]Provides through-bond and through-space correlations, but not a direct 3D structure. Can be complex for some pyrazole derivatives due to tautomerism[10]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight and elemental composition[6]Provides no information on atomic connectivity or stereochemistry[11]
Infrared (IR) Spectroscopy Vibrational transitions of chemical bonds[12]Presence of functional groups[12]Provides no connectivity information[3]

NMR is the most powerful spectroscopic technique for elucidating the connectivity of atoms in a molecule.[3] For N1,3-diethyl-1H-pyrazole-3,4-diamine, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.

  • ¹H NMR: Would confirm the presence of the ethyl groups (quartet and triplet signals) and the aromatic proton on the pyrazole ring. The chemical shifts of the amine protons would also be observed.

  • ¹³C NMR: Would show the number of unique carbon environments, corresponding to the pyrazole ring carbons and the ethyl group carbons.

  • 2D NMR (HMBC): Is particularly crucial for confirming the substitution pattern on the pyrazole ring by showing long-range correlations between protons and carbons.[10] For instance, correlations between the N-ethyl protons and the pyrazole ring carbons would confirm the N1-substitution.

Trustworthiness through Self-Validation: The NMR data should be internally consistent. For example, the integration of the proton signals must match the number of protons in the proposed structure. The correlations observed in 2D NMR experiments must all support the same structural isomer.

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[6][13] The fragmentation pattern observed in the mass spectrum can also provide clues about the structure, although this is generally less definitive than NMR data.[11]

The most robust approach to structural validation involves a combination of these techniques. NMR and MS provide the initial evidence for the proposed structure, while X-ray crystallography provides the definitive and unambiguous confirmation.

The following diagram illustrates the logical relationship between these analytical techniques in the structural elucidation pipeline.

Analytical_Techniques Start Synthesized Compound NMR NMR Spectroscopy (1D & 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Structure_Proposed Proposed Structure NMR->Structure_Proposed MS->Structure_Proposed XRay Single-Crystal X-ray Crystallography Structure_Validated Validated Structure XRay->Structure_Validated Structure_Proposed->XRay Definitive Confirmation

Caption: The synergistic role of analytical techniques in structural validation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • BenchChem. (2025).
  • Elsevier. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2019). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Z. Naturforsch. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung. [Link]

Sources

Benchmarking N1,3-diethyl-1H-pyrazole-3,4-diamine (NDEPD) in Oxidative Hair Color: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-chroma, wash-resistant red and copper hair shades accelerates, cosmetic chemists are increasingly moving away from legacy primary intermediates like p-Phenylenediamine (PPD). While 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (P5) has become the industry standard for vibrant reds[1][2], next-generation molecules are required to overcome its limitations in wash fastness and color longevity.

This guide benchmarks the performance of a novel pyrazole derivative, N1,3-diethyl-1H-pyrazole-3,4-diamine (NDEPD) , against legacy (PPD) and current standard (P5) intermediates. By analyzing the causality between molecular structure, oxidative kinetics, and physical substantivity, we provide a definitive framework for formulating with NDEPD.

Mechanistic Rationale: The Pyrazole Advantage

The defining characteristic of NDEPD is its dual-ethyl substitution at the N1 and C3 positions. This structural modification fundamentally alters both the reaction kinetics and the physical properties of the resulting chromophore compared to traditional intermediates[3][4].

  • LogP and Cortical Diffusion: The shift from a hydroxyethyl group (found in P5) to an ethyl group at N1 significantly increases the molecule's partition coefficient (LogP). This optimized lipophilicity allows NDEPD to efficiently partition into the lipid-rich cell membrane complex (CMC) of the hair cuticle, facilitating deeper diffusion into the cortex before oxidative polymerization traps the dye.

  • Electronic Stabilization: The ethyl group at C3 exerts a mild electron-donating effect via hyperconjugation. During oxidation by hydrogen peroxide, this stabilizes the transient, highly reactive diimine intermediate[3]. A stabilized electrophile reduces off-target auto-polymerization, ensuring a cleaner, higher-yield nucleophilic attack by the coupler (e.g., 1-Naphthol) to form a brilliant indoaniline dye.

Mechanism A NDEPD (Primary Intermediate) B Oxidation (H2O2 / pH 9.5) A->B C Reactive Diimine (Electrophile) B->C -2e-, -2H+ E Indoaniline Dye (High Chroma Red) C->E + Coupler D Coupler (e.g., 1-Naphthol) D->E Nucleophilic Attack

Fig 1: Oxidative coupling pathway of NDEPD with 1-Naphthol to form an indoaniline chromophore.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the benchmarking protocols isolate the primary intermediate's performance by utilizing a standardized emulsion chassis and equimolar stoichiometric ratios.

Workflow S1 1. Substrate Prep Virgin White Hair Scoured with 1% SLES S2 2. Formulation 0.05M NDEPD + 0.05M Coupler in Emulsion S1->S2 S3 3. Activation & Dyeing 1:1 Mix with 6% H2O2 (pH 9.5), 30 min S2->S3 S4 4. Wash Fastness Protocol 20 Cycles: Standardized Wash & Dry S3->S4 S5 5. Colorimetric Analysis Spectrophotometer L, a, b*, ΔE S4->S5

Fig 2: Standardized benchmarking workflow for oxidative hair dye performance evaluation.

Protocol A: Dye Emulsion Preparation & Application

Causality Check: Equimolar concentrations (0.05 M) are used instead of weight percentages to ensure the exact same number of reactive molecules are present, preventing molecular weight discrepancies from skewing color yield data.

  • Base Preparation: Formulate a standard cream base containing Cetearyl Alcohol, Ceteareth-20, and 0.2% Sodium Sulfite (antioxidant to prevent premature auto-oxidation).

  • Active Incorporation: Add 0.05 M of the chosen primary intermediate (NDEPD, P5, or PPD) and 0.05 M of 1-Naphthol (coupler). Adjust the system to pH 9.5 using Ammonium Hydroxide.

  • Substrate Standardization: Pre-scour 1g tresses of virgin white yak hair (an industry-standard human hair proxy for vivid color testing) with 1% Sodium Laureth Sulfate (SLES) to remove residual sebum, ensuring uniform cuticle porosity.

  • Activation & Application: Mix the dye cream 1:1 (w/w) with a 6% H2O2 developer. Apply 2g of the mixture per 1g of hair. Incubate at 30°C for 30 minutes.

  • Termination: Rinse tresses with warm water until runoff is clear, wash once with 1% SLES, and blow-dry.

Protocol B: Wash Fastness Evaluation
  • Subject the dyed tresses to 20 standardized wash cycles to simulate consumer wear.

  • For each cycle, apply 0.5 mL of a 10% SLES solution, massage mechanically for 30 seconds, rinse for 30 seconds at 35°C, and air dry.

Protocol C: Colorimetric Analysis
  • Analyze tresses using a spectrophotometer (Illuminant D65, 10° observer).

  • Record CIE L* (lightness), a* (red/green), and b* (yellow/blue) values. Calculate Chroma (

    
    ) and total color difference (
    
    
    
    ) post-washing.

Performance Benchmarking Data

Table 1: Initial Chromaticity & Color Yield (Coupled with 1-Naphthol)

Higher a* indicates greater redness; higher C* indicates greater overall vibrancy.

Primary IntermediateL* (Lightness)a* (Redness)b* (Yellowness)Chroma (C*)Visual Shade
NDEPD 32.445.218.548.8 Intense Ruby Red
P5 (Industry Std) 34.142.816.245.7Vibrant Red
PPD (Legacy Std) 28.515.45.216.2Violet-Brown
Table 2: Wash Fastness & Substantivity (After 20 SLES Cycles)

Lower ΔE indicates superior color retention and resistance to surfactant leaching.

Primary IntermediateFinal LFinal aFinal b*ΔE (Total Color Loss)
NDEPD 34.241.517.14.3
P5 (Industry Std) 37.536.214.57.6
PPD (Legacy Std) 31.012.14.84.2

Discussion: Causality Behind the Metrics

Color Yield and Bathochromic Shifts

NDEPD demonstrates a superior red chroma (C* = 48.8) compared to the current standard P5 (C* = 45.7). The causality lies in the electron-donating nature of the C3-ethyl group. This substitution alters the electron density of the resulting indoaniline chromophore, inducing a slight bathochromic shift (a shift toward longer wavelengths)[4]. This shift pushes the absorption maximum deeper into the green spectrum, which the human eye perceives as a more intense, pure red reflection.

The Hydrophobic Advantage in Wash Fastness

While P5 (1-Hydroxyethyl-4,5-diamino pyrazole sulfate) is highly favored for its aqueous solubility during formulation, the terminal hydroxyl group leaves the final polymerized dye molecule relatively hydrophilic[1]. This hydrophilicity makes the dye susceptible to leaching when exposed to anionic surfactants (like SLES) during routine shampooing, resulting in a noticeable color loss (


).

Conversely, NDEPD replaces this hydroxyl group with an ethyl group. This creates a bulkier, highly hydrophobic dye complex. Once polymerized inside the cortex, the NDEPD-naphthol dye physically and chemically resists water and surfactant ingress, cutting the wash-out fade nearly in half (


).
Toxicological Profiling & Sensitization Proxy

Historically, PPD is a known strong sensitizer, driving the industry toward safer alternatives. Pyrazole derivatives generally exhibit a more favorable toxicological profile. The Cosmetic Ingredient Review (CIR) Expert Panel and the European SCCS have evaluated similar pyrazoles—such as 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate and 1-Hexyl 4,5-Diamino Pyrazole Sulfate—concluding they are safe for use in oxidative hair dyes at on-head concentrations up to 3.0% and 1.0%, respectively[5].

Because NDEPD shares this core pyrazole backbone, it is expected to follow a similar safety trajectory. However, as a Senior Application Scientist, I must note a critical caveat: the increased lipophilicity that gives NDEPD its excellent wash fastness also increases its potential for dermal penetration. Rigorous Local Lymph Node Assay (LLNA) testing is mandatory to ensure this enhanced penetration does not elevate its sensitization potential beyond acceptable regulatory thresholds[5].

Conclusion

N1,3-diethyl-1H-pyrazole-3,4-diamine (NDEPD) represents a significant structural evolution in primary intermediates. By leveraging targeted ethyl substitutions to optimize both the partition coefficient and diimine stabilization, NDEPD outperforms the current industry standard (P5) in both initial chromaticity and long-term wash fastness, making it an elite candidate for next-generation vibrant hair color formulations.

References

  • Title: WO2002058630A2 - Primary intermediate for oxidative coloration of hair Source: Google Patents URL
  • Title: US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole Source: Google Patents URL
  • Title: 4,5-Diamino-1-(2-Hydroxyethyl) Pyrazole sulfate (P5)
  • Title: Revision of the opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163)
  • Source: Cosmetic Ingredient Review (cir-safety.org)

Sources

Quantitative determination of N1,3-diethyl-1H-pyrazole-3,4-diamine in mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantitative Determination of N1,3-diethyl-1H-pyrazole-3,4-diamine in Mixtures

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to various antineoplastic and antimicrobial agents.[1][2][3] N1,3-diethyl-1H-pyrazole-3,4-diamine, a substituted pyrazole diamine, represents a key chemical entity that may serve as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) or emerge as a process-related impurity. The accurate and precise quantification of this diamine in complex mixtures—be it reaction media, API batches, or formulated drug products—is paramount for ensuring process control, product quality, and regulatory compliance.[4]

Currently, the scientific literature lacks a standardized, validated analytical method specifically for the quantitative determination of N1,3-diethyl-1H-pyrazole-3,4-diamine. This guide is designed to fill that gap. Drawing upon extensive experience in analytical chemistry and method development for heterocyclic compounds, this document provides a comparative analysis of potential analytical methodologies. It explains the causality behind experimental choices, furnishes detailed starting protocols, and outlines a robust validation strategy, empowering researchers, scientists, and drug development professionals to establish a reliable, self-validating analytical system suitable for their specific purpose.

Chapter 1: Analytical Considerations and Strategy

The molecular structure of N1,3-diethyl-1H-pyrazole-3,4-diamine dictates the optimal analytical approach. Key features include:

  • Aromatic Pyrazole Core: Provides UV absorbance, making UV-based detection a viable and accessible option.

  • Two Basic Amine Groups: These functional groups make the molecule's retention on reverse-phase columns highly pH-dependent and offer sites for protonation, which is ideal for electrospray ionization mass spectrometry (ESI-MS).

  • Polarity: The presence of two amine groups imparts significant polarity, suggesting good solubility in polar solvents but potentially poor retention on traditional C18 columns without mobile phase modification.

Based on these characteristics, a multi-tiered analytical strategy is proposed, prioritizing liquid chromatography for its versatility in handling polar, non-volatile compounds.

cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_validation Method Validation & Data Analysis Sample Sample Matrix (e.g., Reaction Mixture, API) Dissolution Dissolution in Appropriate Solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Filter Filtration (0.45 µm) to Remove Particulates Dissolution->Filter HPLC Primary Method: RP-HPLC-UV Filter->HPLC LCMS High Sensitivity Method: LC-MS/MS Filter->LCMS GCMS Alternative Method: GC-MS (with Derivatization) Filter->GCMS Validation Method Validation (ICH Q2(R1) Guidelines) HPLC->Validation LCMS->Validation GCMS->Validation Quantification Quantification using Calibrated Standards Validation->Quantification Report Final Report: Concentration, Purity Quantification->Report

Caption: General workflow for quantitative analysis of the target analyte.

Chapter 2: Comparative Guide to Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Expertise & Rationale: RP-HPLC-UV is the workhorse of pharmaceutical analysis. Its robustness, cost-effectiveness, and widespread availability make it the primary candidate for routine quality control, purity assessment, and reaction monitoring.[5][6] The pyrazole ring system is expected to have a chromophore suitable for UV detection. The primary challenge is achieving adequate retention and good peak shape for the polar diamine. This is overcome by using a C18 column with an acidic mobile phase modifier (e.g., formic or trifluoroacetic acid), which protonates the amine groups, suppresses silanol interactions, and improves peak symmetry.[6]

Experimental Protocol: RP-HPLC-UV

  • System Preparation: Set up a standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min. Linearly increase to 90% B over 8 min. Hold at 90% B for 2 min. Return to 5% B and re-equilibrate for 4 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or optimal wavelength determined by UV scan).

  • Standard & Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of N1,3-diethyl-1H-pyrazole-3,4-diamine reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare a calibration curve (e.g., 1-200 µg/mL) by diluting the stock standard with the mobile phase.

    • Sample Preparation: Dissolve the sample mixture in the mobile phase to a target concentration within the calibration range and filter through a 0.45 µm syringe filter.

  • Analysis: Inject standards to establish the calibration curve, followed by sample injections. System suitability should be monitored throughout the run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: For applications requiring high sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the gold standard.[5] The ability to protonate the two amine groups under ESI positive mode ([M+H]⁺ or [M+2H]²⁺) allows for highly specific detection using Multiple Reaction Monitoring (MRM). This technique virtually eliminates matrix interference, providing exceptionally low limits of quantification (LOQ).

Experimental Protocol: LC-MS/MS

  • LC System: Use the same LC conditions as described for HPLC-UV to ensure chromatographic compatibility. Formic acid is an ideal modifier as it is volatile and MS-friendly.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is required.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analyte Tuning: Infuse a standard solution of the analyte (approx. 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) to determine the precursor ion (e.g., [M+H]⁺) and optimize collision energy to identify stable, high-intensity product ions for MRM.

  • Sample Preparation (for Biological Matrix):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.[5]

  • Analysis: Inject the prepared samples and quantify using the established MRM transitions and a calibration curve prepared in the same matrix.

cluster_lc LC System cluster_ms MS/MS System MobilePhase Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column ESI ESI Source (Ionization) Column->ESI Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Experimental workflow for the LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for volatile and semi-volatile compounds.[8] While pyrazoles can be analyzed by GC, the high polarity and hydrogen-bonding capacity of the two amine groups in N1,3-diethyl-1H-pyrazole-3,4-diamine would likely lead to poor peak shape and thermal degradation in the injector.[9] Therefore, chemical derivatization is necessary to block the active amine hydrogens, reduce polarity, and increase volatility. This adds a step to sample preparation but can yield a very sensitive and robust method. A common strategy for vicinal diamines is condensation with a 1,3-dicarbonyl compound (like acetylacetone) to form a stable, more volatile heterocyclic ring system.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To a dried extract of the sample, add 100 µL of pyridine and 50 µL of acetylacetone.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode for initial identification of the derivative, then Selected Ion Monitoring (SIM) for quantification.

Performance Comparison
ParameterRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Selectivity GoodExcellentVery Good
Sensitivity (LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Sample Throughput HighMediumMedium (due to sample prep)
Instrumentation Cost LowHighMedium
Ease of Use HighMediumMedium-Low
Primary Application Routine QC, PurityTrace Impurity, BioanalysisOrthogonal Method, Volatiles

Chapter 3: A Self-Validating System: The Method Validation Strategy

Trustworthiness in analytical data is non-negotiable. Every protocol must be validated to prove it is suitable for its intended purpose, a requirement mandated by regulatory bodies like the ICH.[10][11][12] A validated method is a self-validating system, providing documented evidence of its reliability.

The Pillars of Method Validation: The validation process confirms a method's performance characteristics through rigorous laboratory studies.[10][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[11] This is demonstrated by analyzing spiked placebos and samples subjected to forced degradation (acid, base, oxidation, heat, light).[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range, range, and calibration curve.

  • Accuracy: The closeness of test results to the true value. Assessed by recovery studies on samples spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[13]

  • Precision: The degree of agreement among individual test results. It is evaluated at three levels:

    • Repeatability (Intra-assay): Multiple measurements of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Results from different days, analysts, or equipment within the same lab.[13]

    • Reproducibility: Results from different laboratories (inter-lab trial).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), demonstrating the method's reliability during normal usage.

Start Method Development Specificity Specificity (Forced Degradation, Placebo Spiking) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow for analytical method validation based on ICH guidelines.

Conclusion

The quantitative determination of N1,3-diethyl-1H-pyrazole-3,4-diamine can be approached with confidence using a systematic, science-driven methodology. This guide provides a comparative framework for selecting and developing an appropriate analytical method.

  • For routine applications such as reaction monitoring and quality control of drug substances, RP-HPLC-UV offers the ideal balance of performance, robustness, and accessibility. Its protocol is straightforward and relies on standard laboratory equipment.

  • For applications demanding the highest sensitivity and selectivity , such as the quantification of trace impurities or analysis in biological fluids, LC-MS/MS is the unequivocal choice. Its ability to minimize matrix effects ensures accurate results at very low concentrations.

  • GC-MS stands as a valuable orthogonal method . While requiring a derivatization step, it can provide confirmatory data and is well-suited for identifying and quantifying any related volatile or semi-volatile impurities.

Regardless of the chosen technique, a rigorous validation process following ICH Q2(R1) guidelines is essential.[11] This ensures the integrity of the generated data, which is the bedrock of sound scientific research, robust process development, and regulatory approval.

References

  • Benchchem. (n.d.). Spectroscopic Identification of Diamines: A Comparative Guide for Ethyne-1,2-diamine and Ethane-1,2-diamine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.
  • Biotech Spain. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Frizzo, C. P., & Hennemann, B. L. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6).
  • Chou, A., Eggers, P. K., Paddon-Row, M. N., & Gooding, J. J. (2009). Self-Assembled Carbon Nanotube Electrode Arrays: Effect of Length of the Linker between Nanotubes and Electrode. Journal of Physical Chemistry C, 113, 3203–3211.
  • Voelter, W., & Abu Safieh, K. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Li, G. C., Cheng, Y. F., Han, C., Song, C., Huang, N., & Du, Y. F. (2022). Pyrazole-containing pharmaceuticals: Target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321.
  • Benchchem. (n.d.). Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • eGyanKosh. (n.d.). mch-025 electroanalytical and other methods.
  • Cornell Flintbox. (2019, May 17). Simple Method for Synthesis of Vicinal Diamines using Electrochemistry.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of N1,3-diethyl-1H-pyrazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N1,3-diethyl-1H-pyrazole-3,4-diamine proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2]

Executive Summary & Immediate Action

N1,3-diethyl-1H-pyrazole-3,4-diamine belongs to a class of substituted aminopyrazoles often utilized as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) and oxidative hair dye formulations.[1] Due to the high electron density of the diamine motif, this compound is highly reactive toward oxidizers and poses significant aquatic toxicity and sensitization risks.

Core Disposal Directive: This compound must never be disposed of via municipal drains or trash. It requires segregation as Hazardous Organic Waste destined for high-temperature incineration.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound is not just "organic waste"; it is a reducing agent with specific incompatibilities.

PropertySpecificationOperational Implication
Chemical Class Aminopyrazole / Organic AmineHigh nitrogen content; potential for NOx generation during combustion.[1]
Reactivity High (Electron-rich aromatic ring)CRITICAL: Incompatible with strong oxidizers (Peroxides, Nitric Acid, Permanganates). Risk of rapid exothermic reaction.
Toxicity Irritant / Sensitizer / Aquatic ToxinMust be double-bagged or sealed to prevent dust inhalation and environmental leaching.[1]
Physical State Typically Solid (Powder/Crystal)Dust control measures are required during transfer to waste containers.
RCRA Status Not explicitly P/U-listed, but characteristicManage as D003 (Reactive) if mixed with oxidizers, otherwise Non-halogenated Organic .

Scientist’s Note: Aminopyrazoles can form nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites) under acidic conditions. Strictly segregate this waste from acidic waste streams containing nitrate/nitrite salts.

Part 2: Waste Segregation & Pre-Treatment Logic

Effective disposal starts at the bench. You must segregate this compound based on its chemical "neighbors" in your workflow.

1. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Toxic Organic Solid."[1]

  • Incompatibles: Do not place in the same container as oxidizing solids (e.g., KMnO4, Iodine).

2. Liquid Waste (Mother Liquors / HPLC Effluent)
  • Solvent Matrix: Compatible with Methanol, Acetonitrile, DMSO.

  • Segregation: Ensure the waste carboy does not contain acidic oxidizers (e.g., Chromic acid cleaning solutions).

  • pH Check: Maintain neutral to basic pH (pH 7–10) to keep the amine in its free base form or stable salt, preventing volatility.

3. Contaminated Sharps/Glassware
  • Protocol: Triple rinse glassware with a suitable solvent (e.g., Ethanol) into the liquid waste container before disposing of the glass.

  • Rationale: This minimizes the mass of active pharmaceutical ingredient (API) entering the "Sharps" stream, which often undergoes a different treatment path (autoclave/shredding) that may not destroy the chemical.

Part 3: Step-by-Step Disposal Workflow

The following diagram outlines the decision logic for disposing of N1,3-diethyl-1H-pyrazole-3,4-diamine in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure substance, weighing paper, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, HPLC effluent) StateCheck->Liquid Spill Spill Cleanup (Accidental Release) StateCheck->Spill Bag Double Bag in Nitrile/Polyethylene Solid->Bag SolventCheck Contains Oxidizers? Liquid->SolventCheck Absorb Absorb with Inert Material (Vermiculite/Sand) - NO WATER Spill->Absorb ContainerS Place in HDPE Waste Drum Label: 'Toxic Organic Solid' Bag->ContainerS Pickup Schedule EHS/Vendor Pickup (Incineration) ContainerS->Pickup Quench Quench Oxidizer (e.g., Bisulfite reduction) SolventCheck->Quench Yes (Danger) ContainerL Transfer to Solvent Carboy (Non-Halogenated) SolventCheck->ContainerL No Quench->ContainerL ContainerL->Pickup Scoop Scoop into Sealable Jar Absorb->Scoop Scoop->ContainerS

Figure 1: Decision matrix for the safe disposal of aminopyrazole derivatives, emphasizing the critical separation from oxidizers.

Part 4: Emergency Spill Response Protocol

If a spill occurs (>500 mg), execute this protocol immediately to prevent contamination and exposure.

  • Isolate: Evacuate the immediate area. Mark a 3-meter radius exclusion zone.

  • PPE Up: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (dust mask) or half-face respirator with organic vapor/particulate cartridges.

  • Contain (Dry Spill):

    • Do NOT use water. Water spreads the contamination and may solubilize the compound, facilitating skin absorption.

    • Cover the powder gently with damp paper towels (dampened with water or ethanol) to prevent dust generation, then scoop into a wide-mouth jar.[1]

  • Contain (Wet Spill):

    • Apply an inert absorbent: Vermiculite , Sand , or Universal Spill Pads .

    • Avoid using sawdust or paper-based absorbents if the solution contains strong oxidizers, as this could ignite.[1]

  • Decontaminate:

    • Wipe the surface with a 10% bleach solution (destroys the aromatic amine structure) followed by a water rinse. Collect all wipes as hazardous waste.

Part 5: Regulatory Compliance (US/EU Context)

When filling out your waste manifest, precise classification ensures the waste facility treats it correctly (Incineration).

  • Proper Shipping Name: Waste Toxic Solids, Organic, N.O.S. (N1,3-diethyl-1H-pyrazole-3,4-diamine).[1]

  • DOT Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low to Medium Danger).

  • Waste Codes (US EPA):

    • None Listed explicitly: This specific isomer is likely not P or U listed.

    • Generator Determination: Use "Non-Regulated Chemical Waste" if no characteristics (ignitability, corrosivity) apply, BUT best practice is to code as State-Regulated Hazardous Waste due to aquatic toxicity.[1]

  • Disposal Method: Fuel Blending / Incineration . This ensures the complete thermal destruction of the pyrazole ring and prevents environmental bioaccumulation.

References
  • Cosmetic Ingredient Review (CIR). (2015).[3] Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate. Retrieved from [Link] (Toxicity and oxidative hair dye precursor data).

  • US EPA. (2024). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link] (RCRA waste coding guidelines).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.